Product packaging for D-Trp(34) neuropeptide Y(Cat. No.:)

D-Trp(34) neuropeptide Y

Cat. No.: B595948
M. Wt: 4312 g/mol
InChI Key: YZSPVSFRBZGLIZ-QIJQHHJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Trp(34) neuropeptide Y, also known as this compound, is a useful research compound. Its molecular formula is C196H289N55O56 and its molecular weight is 4312 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C196H289N55O56 B595948 D-Trp(34) neuropeptide Y

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214)/t98-,99-,100-,101-,102-,103-,104+,118-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134+,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,155-,156-,157-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSPVSFRBZGLIZ-QIJQHHJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C9CCCN9C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C196H289N55O56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4312 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of D-Trp(34) Neuropeptide Y: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Trp(34) Neuropeptide Y (NPY) is a synthetic peptide analog of the endogenous neuropeptide Y. It is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5 receptor). This selectivity has established D-Trp(34) NPY as an invaluable pharmacological tool for elucidating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis. This technical guide provides an in-depth overview of the mechanism of action of D-Trp(34) NPY, including its receptor binding profile, downstream intracellular signaling pathways, and detailed experimental protocols for its characterization.

Introduction to this compound

Neuropeptide Y is a 36-amino acid neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of appetite, circadian rhythms, and anxiety. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which five subtypes have been characterized in mammals: Y1, Y2, Y4, Y5, and y6. The development of selective agonists and antagonists for these receptors is crucial for understanding their individual functions. D-Trp(34) NPY, a synthetic analog where the tryptophan at position 34 is replaced with its D-isomer, has emerged as a cornerstone in the study of the Y5 receptor due to its high potency and selectivity.[1][2][3]

Receptor Binding and Functional Potency

D-Trp(34) NPY exhibits a high affinity and selectivity for the Y5 receptor across different species. Its binding affinity and functional potency have been characterized through radioligand binding assays and in vitro functional assays, respectively.

Data Presentation: Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative data for the binding affinity (pKi) and functional potency (pEC50) of D-Trp(34) NPY at various NPY receptor subtypes.

Receptor Subtype Species Cell Line pKi Reference
Y1HumanCHO6.49[1]
Y2HumanCHO5.43[1]
Y4HumanCHO7.08[1]
Y5HumanCHO7.53[1]
Y1RatCHO6.55[1]
Y2RatCHO5.95[1]
Y4RatCHO6.85[1]
Y5RatCHO7.41[1]
Receptor Subtype Species Cell Line pEC50 Reference
Y1RatCHO6.44[1]
Y2RatCHO<6[1]
Y4RatHEK-2936.28[1]
Y5RatHEK-2937.82[1]

Intracellular Signaling Pathways

The NPY Y5 receptor is canonically coupled to the Gi/o family of inhibitory G-proteins. Activation of the Y5 receptor by D-Trp(34) NPY initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In addition to the canonical Gi/o pathway, evidence suggests that NPY receptors, including Y5, can also signal through non-canonical pathways. This includes the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This latter pathway is thought to be initiated by the Gβγ subunits of the dissociated G-protein, which can activate phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG then activates protein kinase C (PKC), which subsequently leads to the phosphorylation and activation of the MAPK/ERK cascade.

Mandatory Visualization: Signaling Pathway of D-Trp(34) NPY at the Y5 Receptor

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D_Trp34_NPY D-Trp(34) NPY Y5_receptor Y5 Receptor D_Trp34_NPY->Y5_receptor Binds to G_protein Gi/o Protein (αβγ) Y5_receptor->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased food intake) PKA->Cellular_Response Modulates PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Cellular_Response Leads to G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates

Caption: D-Trp(34) NPY Signaling at the Y5 Receptor

Experimental Protocols

Receptor Binding Assay: Competitive Radioligand Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of D-Trp(34) NPY for NPY receptors using cell membranes from HEK293 cells stably expressing the human Y5 receptor and [¹²⁵I]-Peptide YY ([¹²⁵I]PYY) as the radioligand.

Materials:

  • HEK293 cells stably expressing the human NPY Y5 receptor

  • Cell culture reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, 0.1 mM Phenylmethylsulfonyl fluoride (PMSF)

  • Radioligand: [¹²⁵I]PYY (specific activity ~2000 Ci/mmol)

  • Unlabeled competitor: D-Trp(34) NPY

  • Non-specific binding control: Unlabeled NPY (1 µM)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hY5R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a serial dilution of D-Trp(34) NPY (or 1 µM unlabeled NPY for non-specific binding, or buffer for total binding), and 50 µL of [¹²⁵I]PYY (final concentration ~50 pM).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (10-20 µg of protein).

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Separation and Counting:

    • Terminate the assay by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of D-Trp(34) NPY.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement in Whole Cells

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing the human Y5 receptor upon treatment with D-Trp(34) NPY.

Materials:

  • HEK293 cells stably expressing the human NPY Y5 receptor

  • Cell culture reagents

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).

  • Forskolin

  • D-Trp(34) NPY

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Plating:

    • Seed HEK293-hY5R cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Assay:

    • Aspirate the culture medium and add 10 µL of a serial dilution of D-Trp(34) NPY in stimulation buffer to the cells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of forskolin (final concentration that elicits ~80% of its maximal response, e.g., 1-10 µM) in stimulation buffer.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of D-Trp(34) NPY.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

In Vivo Assay: Measurement of Food Intake in Rats

This protocol describes the procedure for assessing the orexigenic effects of D-Trp(34) NPY following intracerebroventricular (ICV) administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Guide cannula (22-gauge) and dummy cannula

  • Internal cannula (28-gauge)

  • Dental cement

  • Anesthetics (e.g., ketamine/xylazine)

  • D-Trp(34) NPY dissolved in sterile saline

  • Metabolic cages with automated food intake monitoring systems

Procedure:

  • Intracerebroventricular Cannulation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., from the Paxinos and Watson rat brain atlas).

    • Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.

    • Allow the animal to recover for at least one week.

  • Acclimatization:

    • House the rats individually in metabolic cages and allow them to acclimatize to the environment and the automated feeding system for several days.

  • Drug Administration and Food Intake Measurement:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with an internal cannula connected to a microsyringe.

    • Infuse D-Trp(34) NPY (e.g., 1-10 nmol in 5 µL of saline) or vehicle (saline) into the lateral ventricle over a period of 1-2 minutes.

    • Return the rat to its cage and monitor cumulative food intake continuously for at least 24 hours.

  • Data Analysis:

    • Analyze the food intake data at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

    • Compare the food intake between the D-Trp(34) NPY-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental and Logical Workflows

Mandatory Visualization: Pharmacological Characterization Workflow for a Selective GPCR Agonist

workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization A Primary Screening: Receptor Binding Assay B Determine Affinity (Ki) for Target Receptor (Y5) A->B C Selectivity Profiling: Binding Assays on Related Receptors (Y1, Y2, Y4) B->C D Functional Assay: cAMP Measurement C->D E Determine Potency (EC50) at Target Receptor (Y5) D->E F Functional Selectivity: Assays on Related Receptors E->F G Downstream Signaling Analysis: (e.g., ERK Phosphorylation) F->G H Animal Model Preparation: ICV Cannulation G->H I Behavioral Assay: Food Intake Measurement H->I J Dose-Response Study I->J K Confirmation with Selective Antagonist J->K L Lead Compound for Further Development K->L

Caption: Workflow for Characterizing a Selective GPCR Agonist

Conclusion

This compound is a potent and selective Y5 receptor agonist that has been instrumental in advancing our understanding of the role of this receptor in energy homeostasis. Its mechanism of action involves binding to the Y5 receptor with high affinity, leading to the inhibition of adenylyl cyclase and the activation of the MAPK/ERK signaling pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of D-Trp(34) NPY and other similar compounds, from in vitro receptor binding and functional assays to in vivo behavioral studies. This knowledge is critical for researchers in the fields of neuroscience, metabolism, and drug discovery who are working to develop novel therapeutics targeting the neuropeptide Y system.

References

The Discovery and Synthesis of [D-Trp(34)]NPY: A Potent and Selective Y5 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and cardiovascular function. Its effects are mediated through a family of G-protein coupled receptors (GPCRs), designated Y1, Y2, Y4, Y5, and y6. The Y5 receptor subtype has garnered significant interest as a potential therapeutic target for the treatment of obesity due to its profound orexigenic (appetite-stimulating) effects. The development of selective agonists for the Y5 receptor is critical for elucidating its physiological roles and for the development of novel therapeutics. This technical guide details the discovery, synthesis, and biological characterization of [D-Trp(34)]NPY, a potent and selective NPY Y5 receptor agonist. This analog, where the native L-Tryptophan at position 34 is replaced by its D-enantiomer, has proven to be an invaluable tool in neuroscience and metabolic research.

Discovery and Rationale for [D-Trp(34)]NPY

The quest for subtype-selective NPY receptor ligands has been a long-standing challenge in pharmacology. Early research focused on truncations and single-point mutations of the native NPY sequence to identify residues critical for receptor binding and activation. The C-terminal region of NPY is known to be crucial for receptor interaction. Screening of various NPY analogs revealed that substitution at position 34 with a D-amino acid could confer selectivity for the Y5 receptor. The discovery of [D-Trp(34)]NPY as a potent and selective NPY Y5 receptor agonist was a significant breakthrough.[1] Unlike other Y5-selective agonists, [D-Trp(34)]NPY demonstrated a dramatic effect on food intake in animal models, solidifying the role of the Y5 receptor in appetite regulation.[1]

Synthesis of [D-Trp(34)]NPY

The synthesis of [D-Trp(34)]NPY is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides and small proteins. The following is a generalized protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
  • Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminally amidated peptide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc-Amino Acid Coupling:

    • The N-terminal Fmoc protecting group of the resin is removed using a solution of 20% piperidine in DMF.

    • The first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH for the C-terminus of NPY) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • The activated amino acid is then coupled to the deprotected resin.

  • Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the NPY sequence, with the key modification being the incorporation of Fmoc-D-Trp(Boc)-OH at position 34.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Synthesis_Workflow Resin Rink Amide Resin Swelling Swell Resin in DMF Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 Couple Fmoc-Tyr(tBu)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Next Fmoc-AA-OH (including Fmoc-D-Trp(Boc)-OH at position 34) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat for all 36 Amino Acids Wash2->Repeat Cleavage Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analytical HPLC Purification->Characterization FinalProduct [D-Trp(34)]NPY Characterization->FinalProduct

Biological Activity and Receptor Selectivity

[D-Trp(34)]NPY is characterized by its high potency and selectivity for the Y5 receptor. Its binding affinity and functional activity have been determined through various in vitro assays.

Quantitative Data

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp(34)]NPY for human (h) and rat (r) NPY receptor subtypes.

Table 1: Binding Affinities (pKi) of [D-Trp(34)]NPY

Receptor SubtypeCell LinepKi
hY1CHO6.49
hY2CHO5.43
hY4CHO7.08
hY5 CHO 7.53
rY1CHO6.55
rY2CHO5.95
rY4CHO6.85
rY5 CHO 7.41

Data sourced from MedChemExpress.[2]

Table 2: Functional Potencies (pEC50) of [D-Trp(34)]NPY

Receptor SubtypeCell LinepEC50
rY1CHO6.44
rY2CHO<6
rY4HEK-2936.28
rY5 HEK-293 7.82

Data sourced from MedChemExpress and Tocris Bioscience.[2]

The data clearly indicates that [D-Trp(34)]NPY exhibits significantly higher affinity and potency for the Y5 receptor compared to other NPY receptor subtypes.

NPY Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the Gi/o family of GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

Y5_Signaling_Pathway

Activation of the Y5 receptor by [D-Trp(34)]NPY leads to the dissociation of the Gi/o protein into its α and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway and RhoA, a small GTPase involved in cytoskeleton regulation.[3][4] The role of the Y5 receptor in calcium mobilization is less clear, with some studies suggesting it is not directly involved.[5]

Experimental Protocols for Characterization

The biological activity of [D-Trp(34)]NPY is typically assessed using a combination of receptor binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the affinity of the unlabeled ligand ([D-Trp(34)]NPY) for the NPY receptors by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NPY receptor subtype of interest (e.g., CHO or HEK-293 cells).

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [3H]-NPY), and varying concentrations of the unlabeled competitor, [D-Trp(34)]NPY.

  • Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Receptor-Expressing Cell Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: Membranes + Radioligand + [D-Trp(34)]NPY (competitor) Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter Filter through Glass Fiber Filter Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol:

  • Membrane Preparation: As in the binding assay, prepare membranes from cells expressing the NPY receptor.

  • Assay Setup: In a 96-well plate, add the membranes, varying concentrations of [D-Trp(34)]NPY, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

  • Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy).

Intracellular Calcium Mobilization Assay

This assay is used to determine if receptor activation leads to an increase in intracellular calcium, typically through Gq-protein coupling.

Protocol:

  • Cell Culture: Plate cells expressing the NPY receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Addition: Add varying concentrations of [D-Trp(34)]NPY to the wells.

  • Kinetic Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50.

Conclusion

The discovery and synthesis of [D-Trp(34)]NPY have provided a powerful chemical tool for the investigation of the NPY Y5 receptor. Its high potency and selectivity have been instrumental in defining the role of this receptor in the regulation of energy homeostasis and other physiological processes. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this and other novel peptide-based receptor modulators, which are essential for advancing our understanding of complex biological systems and for the development of new therapeutic agents.

References

The Orexigenic Role of D-Trp(34) Neuropeptide Y: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its effects on appetite are primarily mediated through the Y1 and Y5 receptors.[1] The development of selective agonists for these receptors is crucial for elucidating their specific roles in energy homeostasis and for the development of therapeutics targeting feeding disorders. This technical guide focuses on D-Trp(34) Neuropeptide Y, a potent and selective agonist for the Neuropeptide Y Y5 receptor.[2] It has been demonstrated to markedly increase food intake in animal models, making it a valuable tool for studying the physiological roles of the Y5 receptor in orexigenic pathways.[2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with D-Trp(34) NPY's effects on appetite.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of D-Trp(34) NPY for various NPY receptor subtypes.

Table 1: Receptor Binding Affinities (pKi) of D-Trp(34) NPY

Receptor SubtypeCell LinepKi
Human Y1CHO6.49
Human Y2CHO5.43
Human Y4CHO7.08
Human Y5CHO7.53
Rat Y1CHO6.55
Rat Y2CHO5.95
Rat Y4CHO6.85
Rat Y5CHO7.41

Data sourced from MedChemExpress product information.[3]

Table 2: Functional Potencies (pEC50) of D-Trp(34) NPY

Receptor SubtypeCell LinepEC50
Rat Y1CHO6.44
Rat Y2CHO<6
Rat Y4HEK-2936.28
Rat Y5HEK-2937.82

Data sourced from MedChemExpress product information.[3]

Table 3: In Vivo Effects of D-Trp(34) NPY on Food Intake

Animal ModelAdministration RouteDoseObservation
RatsIntracerebroventricular (ICV)-Markedly increases food intake[2]
Male Zucker RatsIntracerebroventricular (ICV)16 µ g/rat Stimulates food intake 1 hour after injection in both lean and obese rats[3]
MiceIntracerebroventricular (ICV)-Increases food intake[4][5]

Experimental Protocols

In Vivo Food Intake Study

Objective: To assess the orexigenic effects of D-Trp(34) NPY following central administration.

Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.

Procedure:

  • Cannula Implantation: Animals are anesthetized and stereotaxically implanted with a guide cannula into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

  • Habituation: Animals are habituated to the experimental conditions, including handling and mock injections.

  • Drug Administration: D-Trp(34) NPY is dissolved in artificial cerebrospinal fluid (aCSF). On the day of the experiment, a specific dose (e.g., 0.2 mg/kg body weight for mice) is administered via an intracerebroventricular (i.c.v.) injection.[4] Control animals receive an equivalent volume of aCSF.

  • Food Intake Measurement: Immediately after the injection, pre-weighed food is provided. Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The cumulative food intake at each time point is calculated and compared between the D-Trp(34) NPY-treated and control groups using appropriate statistical methods.

Receptor Binding Assay

Objective: To determine the binding affinity of D-Trp(34) NPY to NPY receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [¹²⁵I]-Peptide YY).

  • D-Trp(34) NPY.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[6]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Frozen cell pellets are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.[6]

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled D-Trp(34) NPY and the cell membrane preparation.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.[6]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional activity of D-Trp(34) NPY on Gαi-coupled NPY receptors.

Materials:

  • Cell line expressing the NPY receptor of interest (e.g., CHO or HEK293 cells).

  • Forskolin.

  • D-Trp(34) NPY.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) in the presence of varying concentrations of D-Trp(34) NPY.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by D-Trp(34) NPY is plotted against the agonist concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

D-Trp(34) NPY Signaling Pathway in Orexigenesis

G D-Trp(34) NPY Signaling in Orexigenic Pathways D-Trp(34) NPY D-Trp(34) NPY NPY Y5 Receptor NPY Y5 Receptor D-Trp(34) NPY->NPY Y5 Receptor Binds to Gαi Gαi NPY Y5 Receptor->Gαi Activates Adenylate Cyclase Adenylate Cyclase Gαi->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases production of Increased Food Intake Increased Food Intake cAMP->Increased Food Intake Leads to

Caption: D-Trp(34) NPY binds to the Y5 receptor, leading to orexigenic effects.

Experimental Workflow for In Vivo Food Intake Study

G Workflow for In Vivo Food Intake Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Model Selection Animal Model Selection Cannula Implantation Cannula Implantation Animal Model Selection->Cannula Implantation Habituation Habituation Cannula Implantation->Habituation ICV Injection ICV Injection Habituation->ICV Injection Food Presentation Food Presentation ICV Injection->Food Presentation Data Collection Data Collection Food Presentation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: A streamlined workflow for assessing the orexigenic effects of D-Trp(34) NPY.

Logical Relationship in Orexigenic Pathway Regulation

G Logical Relationship of D-Trp(34) NPY in Appetite Regulation D-Trp(34) NPY D-Trp(34) NPY Y5 Receptor Agonism Y5 Receptor Agonism D-Trp(34) NPY->Y5 Receptor Agonism Causes Hypothalamic Orexigenic Neurons Hypothalamic Orexigenic Neurons Y5 Receptor Agonism->Hypothalamic Orexigenic Neurons Stimulates Blocked Orexigenic Effect Blocked Orexigenic Effect Y5 Receptor Agonism:e->Blocked Orexigenic Effect:w Leads to Increased Appetite Increased Appetite Hypothalamic Orexigenic Neurons->Increased Appetite Results in Y5 Receptor Antagonist Y5 Receptor Antagonist Y5 Receptor Antagonist->Y5 Receptor Agonism Inhibits

Caption: The interplay between D-Trp(34) NPY, its receptor, and an antagonist.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the NPY Y5 receptor in the regulation of food intake. Its high potency and selectivity allow for targeted studies of Y5-mediated orexigenic pathways. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to design and execute studies aimed at further understanding the complexities of appetite control and developing novel therapeutics for obesity and other eating disorders. The provided diagrams offer a visual representation of the key signaling events and experimental logic, facilitating a deeper understanding of the subject matter.

References

The NPY Y5 Receptor: A Core Regulator of Energy Homeostasis and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, stands as a critical mediator in a diverse array of physiological processes. Primarily recognized for its potent influence on energy balance and food intake, its activation triggers a cascade of intracellular events with far-reaching consequences. This technical guide provides a comprehensive overview of the primary physiological effects of NPY Y5 receptor activation, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Physiological Effects of Y5 Receptor Activation

Activation of the NPY Y5 receptor orchestrates a range of physiological responses, with the most pronounced effects observed in the regulation of energy homeostasis. It also plays significant roles in anxiety, sedation, and cell proliferation.

Energy Homeostasis: A Central Role in Orexigenesis

The Y5 receptor is a key player in the NPY-mediated stimulation of food intake.[1] Central administration of NPY or selective Y5 receptor agonists robustly increases food consumption and body weight.[2][3] This orexigenic effect is a primary focus for the development of anti-obesity therapeutics, with Y5 receptor antagonists being investigated for their potential to reduce food intake and promote weight loss.[4][5]

Key Functions in Energy Homeostasis:

  • Stimulation of Food Intake: The Y5 receptor is considered a significant mediator of NPY-stimulated feeding.[6]

  • Regulation of Energy Expenditure: Activation of the Y5 receptor can lead to a decrease in energy expenditure and reduced thermogenic activity in brown adipose tissue.[4][6]

  • Adiposity: Chronic activation of the Y5 receptor contributes to increased adiposity.[3]

Anxiety and Sedation

The NPY system is intricately involved in the modulation of anxiety and emotional behavior.[7] Activation of the Y5 receptor has been shown to produce anxiolytic-like effects.[8][9] Interestingly, while both Y1 and Y5 receptor activation can mediate anxiolysis, sedation appears to be primarily mediated by the Y5 receptor.[8] However, the precise role of the Y5 receptor in anxiety is complex, with some conflicting reports in the literature.[9][10]

Cell Proliferation and Signaling

Emerging evidence highlights a role for the Y5 receptor in cell growth and proliferation in various cell types, including vascular smooth muscle cells and certain cancer cell lines.[11][12][13] This proliferative effect is often mediated through the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11][13]

Quantitative Data on Y5 Receptor-Mediated Effects

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of NPY Y5 receptor modulation.

Table 1: Effects of NPY Y5 Receptor Agonists on Food Intake and Energy Expenditure in Rodents

AgonistAnimal ModelAdministration RouteDoseEffect on Food IntakeEffect on Energy ExpenditureReference
D-[Trp32]-NPYSatiated Long-Evans RatsIntracerebroventricular (ICV)Dose-dependentIncreasedDecreased oxygen consumption[6]
Selective Y5 AgonistC57Bl/6 MiceIntracerebroventricular (ICV)3 µ g/day for 6 daysSignificant hyperphagiaReduced energy expended per energy ingested[3]

Table 2: Effects of NPY Y5 Receptor Antagonists on Body Weight and Food Intake

AntagonistAnimal/Human ModelKey FindingsReference
S-234462High-fat diet-induced obese (DIO) mice5-week treatment significantly decreased body weight gain and food intake.[5]
Unnamed Y5R AntagonistDiet-induced obese (DIO) rodentsSuppressed body weight gain and adiposity. No effect in lean mice on a regular diet.[4][14]
CGP 71683AFree-feeding lean ratsDose-dependently inhibited food intake during the dark phase.[15][16][15][16]
MK-0557Overweight and obese adults52-week trial resulted in modest weight loss compared to placebo (3.4 kg vs. 1.8 kg).[17][17][18]

Signaling Pathways of the NPY Y5 Receptor

The NPY Y5 receptor is a Gαi-protein coupled receptor. Its activation initiates a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[19][20] This primary pathway can then diverge to influence multiple downstream effectors.

Canonical Gαi Signaling Pathway

Upon agonist binding, the Y5 receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y5R Y5 Receptor NPY->Y5R G_protein Gαiβγ Y5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP conversion blocked PKA PKA cAMP->PKA inhibition CREB CREB PKA->CREB phosphorylation (reduced) Gene Gene Transcription CREB->Gene

Caption: Canonical NPY Y5 Receptor Gαi Signaling Pathway.

Downstream Effector Pathways

Beyond cAMP inhibition, Y5 receptor activation can modulate other critical signaling pathways, contributing to its diverse physiological effects.

  • MAPK/ERK Pathway: Activation of the Y5 receptor can lead to the phosphorylation and activation of ERK1/2, a key step in promoting cell proliferation and growth.[11][13]

  • RhoA Activation: The NPY/Y5R axis has been shown to activate the small GTPase RhoA, which is involved in cytoskeleton remodeling and cell motility.[21][22]

  • Calcium Mobilization: In some cellular contexts, NPY receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[12][23]

Downstream_Signaling cluster_pathways Downstream Pathways cluster_effects Physiological Effects Y5R_Activation Y5 Receptor Activation MAPK_ERK MAPK/ERK Pathway Y5R_Activation->MAPK_ERK RhoA RhoA Activation Y5R_Activation->RhoA Ca_Mobilization Ca2+ Mobilization (context-dependent) Y5R_Activation->Ca_Mobilization Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation Cell_Motility Cell Motility & Cytoskeleton Remodeling RhoA->Cell_Motility Various_Effects Modulation of Cellular Functions Ca_Mobilization->Various_Effects

Caption: Key Downstream Effector Pathways of Y5 Receptor Activation.

Key Experimental Protocols

This section outlines the methodologies for common in vitro and in vivo assays used to characterize the function of the NPY Y5 receptor.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of a compound for the NPY Y5 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human NPY Y5 receptor.[24]

  • Assay Setup: In a 96-well plate, add assay buffer, a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled competitor compound.[24]

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature to allow for binding equilibrium.[24]

  • Harvesting and Washing: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[24]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Binding_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Radioligand, Competitor, & Membranes Start->Plate_Setup Incubation Incubate (e.g., 2h at RT) Plate_Setup->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Determine Ki / IC50 Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

In Vitro cAMP Accumulation Assay

Objective: To measure the functional activity of a Y5 receptor agonist or antagonist by quantifying its effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: Seed cells expressing the NPY Y5 receptor into a 96-well plate.[19][23]

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (agonist or antagonist).

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.[23][25] For antagonist testing, a Y5 agonist is also added.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).[23][25]

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).[19]

In Vivo Food Intake Studies in Rodents

Objective: To evaluate the effect of a Y5 receptor modulator on feeding behavior in a living organism.

Methodology:

  • Animal Model: Utilize appropriate rodent models, such as satiated rats or diet-induced obese mice.[4][6]

  • Compound Administration: Administer the test compound via a relevant route, such as intracerebroventricular (ICV) injection for central effects or intraperitoneal (IP) injection for systemic effects.[6][15]

  • Food Intake Measurement: Accurately measure the amount of food consumed by each animal over a specified period. This can be done manually or using automated feeding monitoring systems.

  • Body Weight Monitoring: Record the body weight of the animals at regular intervals throughout the study.

  • Data Analysis: Compare the food intake and body weight changes between the treated and control groups using appropriate statistical methods.

Western Blot for ERK Phosphorylation

Objective: To assess the activation of the MAPK/ERK signaling pathway following Y5 receptor stimulation.

Methodology:

  • Cell Treatment: Treat cells expressing the Y5 receptor with a Y5 agonist for various time points.[13]

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of pathway activation.[11]

Conclusion

The NPY Y5 receptor is a multifaceted target with profound implications for human health and disease. Its central role in regulating appetite and energy balance has positioned it as a prime candidate for the development of novel anti-obesity therapies. Furthermore, its involvement in anxiety and cell proliferation opens up additional avenues for therapeutic intervention. A thorough understanding of its physiological effects, signaling pathways, and the experimental methodologies used to study it is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of modulating the NPY Y5 receptor.

References

Investigating the Function of D-Trp(34) NPY in Energy Balance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and investigation of D-Trp(34) Neuropeptide Y (NPY), a critical tool in understanding the complex mechanisms of energy balance. D-Trp(34) NPY is a potent and selective agonist for the Neuropeptide Y Y5 receptor, playing a significant role in the stimulation of food intake.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes the associated signaling pathways.

Introduction to D-Trp(34) NPY and the NPY System

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) peptides found in the brain.[3][4] The NPY system, which includes NPY and its receptors (Y1, Y2, Y4, Y5), is a crucial regulator of energy homeostasis, influencing food intake, energy expenditure, and metabolism.[3][4][5] The Y5 receptor, in particular, has been strongly implicated in mediating the feeding response to NPY.[6]

D-Trp(34) NPY is a synthetic analog of NPY that exhibits high potency and selectivity for the Y5 receptor.[7][8] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y5 receptor in energy balance, distinct from the effects of other NPY receptor subtypes.[1]

Mechanism of Action

D-Trp(34) NPY functions as a Y5 receptor agonist.[1][2][7][8] Upon binding to the Y5 receptor, a G-protein coupled receptor (GPCR), it initiates a cascade of intracellular signaling events.[3] This activation ultimately leads to a potent stimulation of food intake and can induce a state of hyperphagia.[7][8] Chronic activation of the Y5 receptor by agonists like D-Trp(34) NPY has been shown to cause significant increases in body weight, adiposity, and lead to metabolic changes such as hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the binding affinity, potency, and in vivo effects of D-Trp(34) NPY from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency of D-Trp(34) NPY

Receptor SubtypeCell LineParameterValueReference
rat Y5HEK-293pEC507.82[2][7][8]
rat Y1CHOpEC506.44[2][7][8]
rat Y2CHOpEC50< 6[2][7][8]
rat Y4HEK-293pEC506.28[2][7][8]
human Y1CHOpKi6.49[9][10]
human Y2CHOpKi5.43[9][10]
human Y4CHOpKi7.08[9][10]
human Y5CHOpKi7.53[9][10]
rat Y1CHOpKi6.55[9][10]
rat Y2CHOpKi5.95[9][10]
rat Y4CHOpKi6.85[9][10]
rat Y5CHOpKi7.41[9][10]

Table 2: In Vivo Effects of D-Trp(34) NPY on Food Intake in Rats

Animal ModelAdministration RouteDoseObservationTime PointReference
Male Zucker ratsIntracerebroventricular (I.C.V)16 µ g/rat Stimulated food intake1 hour post-injection[9][10]
RatsNot SpecifiedNot SpecifiedMarkedly increases food intakeNot Specified[1][9][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-Trp(34) NPY to investigate its effects on energy balance.

Intracerebroventricular (I.C.V.) Cannulation and Injection in Rodents

Objective: To directly administer D-Trp(34) NPY into the central nervous system to study its effects on food intake and other behaviors.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula (26-gauge)

  • Injection needle (33-gauge)

  • Dental cement

  • Surgical tools

  • D-Trp(34) NPY solution

  • Vehicle solution (e.g., artificial cerebrospinal fluid)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates for the desired brain region (e.g., lateral ventricle), drill a small hole in the skull.

  • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to a microsyringe.

  • Infuse the D-Trp(34) NPY solution or vehicle over a predetermined period (e.g., 1-2 minutes).

  • Leave the injection needle in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Measurement of Food Intake

Objective: To quantify the effect of D-Trp(34) NPY on food consumption.

Materials:

  • Individually housed animal cages

  • Pre-weighed standard chow pellets

  • Sensitive weighing scale

Procedure:

  • Acclimatize individually housed animals to the experimental conditions.

  • At the start of the measurement period (typically following I.C.V. injection), provide a pre-weighed amount of food.

  • At specified time points (e.g., 1, 2, 4, 24 hours), remove and weigh the remaining food and any spillage.

  • Calculate the food intake by subtracting the final weight from the initial weight.

  • Compare the food intake between D-Trp(34) NPY-treated and vehicle-treated groups.

Indirect Calorimetry

Objective: To measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).

Materials:

  • Indirect calorimetry system with metabolic cages

  • Temperature and light-controlled environment

Procedure:

  • Acclimatize animals to the metabolic cages for a sufficient period before the experiment.

  • Following administration of D-Trp(34) NPY or vehicle, place the animals in the metabolic chambers.

  • The system will continuously monitor VO2 and VCO2 levels.

  • Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats).

  • Calculate energy expenditure using the Weir equation or a similar formula.

  • Analyze the data to determine the effect of D-Trp(34) NPY on metabolic rate and energy expenditure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Trp(34) NPY D-Trp(34) NPY Y5R Y5 Receptor (GPCR) D-Trp(34) NPY->Y5R Binds to G_protein Gαi/o Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Increased Food Intake) cAMP->Cellular_Response IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) ICV_Surgery Perform I.C.V. Cannulation Surgery Animal_Model->ICV_Surgery Recovery Allow for Post-Surgical Recovery ICV_Surgery->Recovery Drug_Admin Administer D-Trp(34) NPY or Vehicle (I.C.V.) Recovery->Drug_Admin Food_Intake Measure Food Intake Drug_Admin->Food_Intake Indirect_Calorimetry Measure Energy Expenditure (Indirect Calorimetry) Drug_Admin->Indirect_Calorimetry Metabolic_Analysis Collect Blood for Metabolic Analysis Drug_Admin->Metabolic_Analysis Data_Quant Quantify and Analyze Data Food_Intake->Data_Quant Indirect_Calorimetry->Data_Quant Metabolic_Analysis->Data_Quant Conclusion Draw Conclusions on the Role of Y5 Receptor in Energy Balance Data_Quant->Conclusion

Caption: In Vivo Experimental Workflow.

Conclusion

D-Trp(34) NPY is a powerful and selective tool for investigating the role of the NPY Y5 receptor in the regulation of energy balance. Its potent orexigenic effects, coupled with its ability to induce metabolic changes characteristic of an obesogenic profile, underscore the significance of the Y5 receptor as a potential therapeutic target for modulating food intake and body weight. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate functions of the NPY system in health and disease.

References

D-Trp(34) Neuropeptide Y: A Comprehensive Technical Guide on its Role in Feeding Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is one of the most potent orexigenic (appetite-stimulating) peptides found in the mammalian brain.[1][2] Its profound effects on energy homeostasis are mediated through a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5.[3][4][5] Among these, the Y5 receptor subtype has been strongly implicated in the regulation of food intake and is often referred to as the 'feeding' receptor.[5][6] The development of selective agonists for these receptors is crucial for elucidating their specific physiological roles. [D-Trp(34)] Neuropeptide Y has emerged as a potent and selective agonist for the NPY Y5 receptor, making it an invaluable tool for studying the mechanisms of appetite control.[7] This technical guide provides an in-depth overview of D-Trp(34) NPY, its impact on feeding behavior, the underlying signaling pathways, and detailed experimental protocols for its use in research.

Core Concepts: D-Trp(34) Neuropeptide Y and the Y5 Receptor

D-Trp(34) NPY is a synthetic analog of neuropeptide Y where the tryptophan residue at position 34 is replaced with its D-isomer. This modification confers high potency and selectivity for the Y5 receptor.[7] The Y5 receptor is primarily expressed in the central nervous system, with high densities in hypothalamic nuclei known to regulate feeding, such as the paraventricular nucleus (PVN).[1][5] Activation of the Y5 receptor by agonists like D-Trp(34) NPY leads to a robust increase in food intake and can contribute to weight gain.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the receptor binding affinity and the in vivo effects of D-Trp(34) NPY on feeding behavior and metabolism.

Table 1: Receptor Binding Affinity and Potency of D-Trp(34) NPY

Receptor SubtypepEC50Selectivity over Y1Selectivity over Y2Selectivity over Y4
Rat Y57.82> 26-fold> 1000-fold> 1000-fold
Rat Y16.44---
Rat Y2> 6---
Rat Y46.28---

Data sourced from Tocris Bioscience and R&D Systems product information.

Table 2: In Vivo Effects of Chronic Intracerebroventricular (ICV) Infusion of D-Trp(34) NPY in Mice

ParameterVehicle ControlD-Trp(34) NPY (5 µ g/day )D-Trp(34) NPY (10 µ g/day )
Body Weight Gain (g/7 days)~1.0~4.0~5.5
Cumulative Food Intake (g/7 days)~20~30~35
Adipose Tissue Weight (g)~0.5~1.5~2.0
Serum Cholesterol (mg/dL)~100~150~175
Serum Insulin (ng/mL)~0.5~1.5~2.0
Serum Leptin (ng/mL)~2~10~15

Approximate values derived from graphical data presented in Mashiko et al., 2003.[8][9]

Signaling Pathways

Activation of the NPY Y5 receptor by D-Trp(34) NPY initiates a signaling cascade that ultimately modulates neuronal activity to promote feeding. NPY receptors, including the Y5 subtype, are known to couple to Gi/G0 proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

NPY_Y5_Signaling_Pathway cluster_intracellular Intracellular Space D-Trp(34) NPY D-Trp(34) NPY Y5R Y5 Receptor D-Trp(34) NPY->Y5R Gi_Go Gi/G0 Protein Y5R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Downstream Cellular Responses (e.g., altered ion channel activity, gene expression) cAMP->Response Leads to

Caption: NPY Y5 receptor signaling pathway.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Infusion

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for the subsequent infusion of D-Trp(34) NPY.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Stainless steel guide cannula and dummy cannula

  • Dental cement

  • Infusion pump

  • Hamilton syringe connected to an internal cannula via PE tubing

  • D-Trp(34) NPY solution in sterile saline or artificial cerebrospinal fluid (aCSF)

  • Vehicle control solution (saline or aCSF)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).

  • Drill a small hole at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before starting the infusion experiments.

  • For infusion, remove the dummy cannula and insert the internal cannula connected to the infusion pump.

  • Infuse D-Trp(34) NPY or vehicle at a slow, constant rate (e.g., 0.5 µL/min).

Feeding Behavior Monitoring

This protocol outlines the measurement of food intake following the administration of D-Trp(34) NPY.

Materials:

  • Metabolic cages with food hoppers and water bottles

  • Pre-weighed standard chow

  • Balance with a precision of at least 0.1 g

Procedure:

  • House animals individually in metabolic cages and allow them to acclimate for several days.

  • At the start of the experiment (typically at the beginning of the dark cycle), administer D-Trp(34) NPY or vehicle via the pre-implanted ICV cannula.

  • Provide a pre-weighed amount of food in the food hopper.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Calculate the cumulative food intake at each time point.

  • Monitor water intake and body weight daily.

Pair-Feeding Study

This protocol is designed to differentiate the effects of D-Trp(34) NPY on metabolism from its effects on hyperphagia.

Procedure:

  • Animals are divided into three groups:

    • Group A: Vehicle-treated, ad libitum fed.

    • Group B: D-Trp(34) NPY-treated, ad libitum fed.

    • Group C: D-Trp(34) NPY-treated, pair-fed to Group A.

  • On each day of the study, measure the amount of food consumed by Group A.

  • On the following day, provide Group C with the same amount of food that was consumed by Group A on the previous day.

  • At the end of the study, compare body weight, adipose tissue mass, and metabolic parameters between the groups. This will reveal if D-Trp(34) NPY has metabolic effects independent of its influence on food intake.[8][9]

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation ICV_Surgery ICV Cannulation Surgery Animal_Acclimation->ICV_Surgery Recovery Surgical Recovery (1 week) ICV_Surgery->Recovery Treatment_Admin D-Trp(34) NPY or Vehicle Administration Recovery->Treatment_Admin Feeding_Monitoring Food Intake & Body Weight Monitoring Treatment_Admin->Feeding_Monitoring Data_Collection Data Collection (e.g., blood samples, tissue harvesting) Feeding_Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the NPY Y5 receptor in the regulation of feeding and energy balance. Its high potency and selectivity allow for targeted studies to dissect the specific contributions of this receptor to orexigenic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to design and execute robust in vivo studies. Further research utilizing D-Trp(34) NPY will continue to enhance our understanding of the complex neural circuits governing appetite and may pave the way for the development of novel therapeutics for eating disorders and obesity.

References

Structural Characteristics of D-Trp(34) Neuropeptide Y: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characteristics of D-Trp(34) Neuropeptide Y (NPY), a potent and selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). While a definitive high-resolution structure of this specific analog is not publicly available, this document extrapolates its structural features based on the well-characterized structure of the parent human Neuropeptide Y (hNPY) and data from related analogs. This guide covers the primary, secondary, and tertiary structural attributes, receptor binding affinities, and the associated signaling pathways. Detailed experimental protocols for key structural determination techniques are also provided to facilitate further research in this area.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. The diverse functions of NPY are mediated through its interaction with a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.

The synthetic analog, D-Trp(34) NPY, is distinguished by the substitution of the native L-Tryptophan at position 34 with its D-enantiomer. This modification confers high potency and selectivity for the Y5 receptor, making it a valuable tool for investigating the physiological roles of this specific receptor subtype, particularly in the context of energy homeostasis and obesity.[1] Understanding the structural basis of this selectivity is crucial for the rational design of novel therapeutics targeting the NPY system.

Primary Structure

The primary structure of D-Trp(34) NPY consists of a 36-amino acid sequence. The modification from the native human NPY is the substitution of L-Tryptophan with D-Tryptophan at position 34. The C-terminus is amidated.[2]

Amino Acid Sequence: YPSKPDNPGEDAPAEDLARYYSALRHYINLITRW RY-NH₂ (Modification: Trp-34 = D-Trp)[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 4311.77 g/mol [2]
Molecular Formula C₁₉₆H₂₈₉N₅₅O₅₆[2]
CAS Number 153549-84-9[2]

Secondary and Tertiary Structure

A high-resolution crystal or NMR structure of D-Trp(34) NPY is not currently available in the public domain. However, the structural organization can be inferred from the well-established structure of the parent NPY molecule and related analogs.

Native NPY adopts a characteristic hairpin-like conformation known as the "PP-fold" (pancreatic polypeptide-fold). This fold consists of two distinct secondary structural elements:

  • An N-terminal polyproline-like helix (residues 1-8).

  • A C-terminal α-helix (residues 14-32).

These two helical segments are connected by a β-turn and are packed closely together through hydrophobic interactions, forming a stable tertiary structure.[3] The C-terminal region of NPY, particularly residues 33-36, is crucial for receptor binding and activation.

The introduction of a D-amino acid, such as D-Trp at position 34, is expected to induce a local change in the peptide backbone conformation in the C-terminal region. This alteration is likely responsible for the observed shift in receptor selectivity towards the Y5 subtype. While the overall PP-fold is probably maintained, the precise orientation of the C-terminal residues that interact with the receptor is altered.

Receptor Binding and Signaling

D-Trp(34) NPY is a potent and selective agonist for the Y5 receptor.[1][4] Its binding affinity and functional potency have been characterized in various cell-based assays.

Table 2: Receptor Binding Affinity (pKi) of this compound

Receptor SubtypeCell LinepKiReference
Human Y1 CHO6.49[5]
Human Y2 CHO5.43[5]
Human Y4 CHO7.08[5]
Human Y5 CHO7.53[5]
Rat Y1 CHO6.55[5]
Rat Y2 CHO5.95[5]
Rat Y4 CHO6.85[5]
Rat Y5 CHO7.41[5]

Table 3: Functional Potency (pEC₅₀) of this compound

Receptor SubtypeCell LinepEC₅₀Reference
Rat Y1 CHO6.44[2][5]
Rat Y2 CHO<6[2][5]
Rat Y4 HEK-2936.28[2][5]
Rat Y5 HEK-2937.82[2][5]
Signaling Pathway

Upon binding of D-Trp(34) NPY, the Y5 receptor, a Gαi-coupled receptor, initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to a decrease in the activity of Protein Kinase A (PKA).

NPY_Y5_Signaling cluster_membrane Cell Membrane Y5R Y5 Receptor G_protein Gαi/βγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to DTrpNPY D-Trp(34) NPY DTrpNPY->Y5R Binds PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Increased Food Intake) PKA->Response Phosphorylates Targets Peptide_Synthesis_Workflow start Start: Resin with C-terminal Amino Acid spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu chemistry - Automated or manual synthesizer start->spps deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) spps->deprotection Repeat for each amino acid cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) spps->cleavage After final coupling coupling Amino Acid Coupling (e.g., HBTU/HOBt activation) deprotection->coupling wash Washing Steps (e.g., DMF, DCM) coupling->wash wash->deprotection precipitation Precipitation and Washing (e.g., Cold diethyl ether) cleavage->precipitation dissolution Dissolution of Crude Peptide (e.g., Acetonitrile/Water) precipitation->dissolution hplc Purification by RP-HPLC - C18 column - Acetonitrile/Water gradient with TFA dissolution->hplc lyophilization Lyophilization hplc->lyophilization analysis Purity and Identity Confirmation - Analytical HPLC - Mass Spectrometry (MS) lyophilization->analysis end Pure D-Trp(34) NPY analysis->end

References

In vivo effects of central D-Trp(34) NPY administration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the In Vivo Effects of Central D-Trp(34) Neuropeptide Y (NPY) Administration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (NPY) is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). Central administration of this peptide analog in vivo has profound effects on energy homeostasis, primarily mediated through its action in the hypothalamus. This technical guide provides a comprehensive overview of the core in vivo effects of centrally administered D-Trp(34) NPY, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is collated from key preclinical studies, offering a valuable resource for researchers in the fields of neuroscience, metabolism, and drug development.

Core Physiological Effects of Central D-Trp(34) NPY Administration

Central administration of D-Trp(34) NPY, typically via intracerebroventricular (ICV) injection, elicits a robust and well-characterized set of physiological responses. These effects are primarily attributed to the activation of Y5 receptors in key hypothalamic nuclei involved in the regulation of appetite and energy balance.

Orexigenic Effects and Metabolic Consequences

The most prominent effect of central D-Trp(34) NPY administration is a marked increase in food intake (hyperphagia).[1][2][3] This potent orexigenic effect is observed in various rodent models and is a cornerstone of the evidence supporting the role of the Y5 receptor in the regulation of feeding behavior.

Chronic activation of the Y5 receptor by D-Trp(34) NPY leads to a cascade of metabolic changes that culminate in obesity. These include:

  • Increased Body Weight: Sustained hyperphagia directly contributes to significant body weight gain.[3][4]

  • Adiposity: An increase in the mass of adipose tissue is a key feature of chronic D-Trp(34) NPY administration.[3][4]

  • Hypercholesterolemia: Elevated levels of cholesterol in the blood are observed.[3][4]

  • Hyperinsulinemia: Increased circulating levels of insulin are a common finding.[3][4]

  • Hyperleptinemia: Elevated levels of the satiety hormone leptin are also reported, likely as a consequence of increased adiposity.[3][4]

These findings collectively indicate that the Y5 receptor plays a critical role in the long-term regulation of energy storage and metabolism.

Cardiovascular Effects

While the effects of general NPY on the cardiovascular system are well-documented, specific data on the cardiovascular effects of central D-Trp(34) NPY administration are less abundant in the readily available literature. General central NPY administration can elicit dose-dependent changes in blood pressure and heart rate.[5] However, further research is required to specifically delineate the cardiovascular consequences of selective Y5 receptor activation in the brain.

Effects on Neurotransmitter Systems

Central NPY administration is known to modulate the activity of various neurotransmitter systems. For instance, NPY can influence dopamine, glutamate, and GABA activities in the striatum.[6] The specific effects of D-Trp(34) NPY on these and other neurotransmitter systems, particularly within the hypothalamus, are an area of ongoing research interest.

Quantitative Data on In Vivo Effects

The following tables summarize the key quantitative data from pivotal studies investigating the effects of central D-Trp(34) NPY administration.

Table 1: Effects of Acute Intracerebroventricular (ICV) D-Trp(34) NPY Administration on Food Intake in Rats
Treatment GroupDose (µg)Time Post-Injection (h)Food Intake (g) (Mean ± SEM)p-value vs. VehicleReference
Vehicle010.2 ± 0.1-[7]
D-Trp(34) NPY812.5 ± 0.5< 0.01[7]
D-Trp(34) NPY1613.1 ± 0.4< 0.01[7]
Vehicle061.5 ± 0.3-[7]
D-Trp(34) NPY1665.8 ± 0.7< 0.01[7]
Table 2: Effects of Chronic (7-day) Intracerebroventricular (ICV) D-Trp(34) NPY Infusion in Mice
ParameterVehicleD-Trp(34) NPY (5 µ g/day )D-Trp(34) NPY (10 µ g/day )p-value vs. VehicleReference
Body Weight Change (g)+0.5 ± 0.3+2.1 ± 0.4+3.5 ± 0.5< 0.01[3][4]
Cumulative Food Intake (g)22.1 ± 0.728.5 ± 1.132.4 ± 1.3< 0.01[3][4]
Epididymal Adipose Tissue (g)0.25 ± 0.020.45 ± 0.040.60 ± 0.05< 0.01[3][4]
Plasma Total Cholesterol (mg/dL)85 ± 5110 ± 7125 ± 8< 0.01[3][4]
Plasma Insulin (ng/mL)0.8 ± 0.11.5 ± 0.22.1 ± 0.3< 0.01[3][4]
Plasma Leptin (ng/mL)2.1 ± 0.34.5 ± 0.66.8 ± 0.9< 0.01[3][4]

(Data are presented as Mean ± SEM)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.

Stereotaxic Surgery and Intracerebroventricular (ICV) Cannulation

Aseptic stereotaxic surgery is performed on anesthetized rodents to implant a guide cannula into a cerebral ventricle, typically the lateral ventricle.

  • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Stereotaxic Frame: The anesthetized animal is placed in a stereotaxic frame to ensure a fixed and precise positioning of the head.

  • Incision and Craniotomy: A midline incision is made on the scalp to expose the skull. A small hole is drilled through the skull at specific coordinates relative to bregma (a landmark on the skull).

    • Rat Coordinates (Lateral Ventricle): Approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.5 mm ventral from the skull surface.[2]

    • Mouse Coordinates (Lateral Ventricle): Approximately 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.

  • Cannula Implantation: A sterile guide cannula is lowered to the target depth and secured to the skull using dental cement and jeweler's screws.

  • Post-operative Care: Animals receive post-operative analgesics and are allowed to recover for at least one week before the commencement of experiments.

Intracerebroventricular (ICV) Administration
  • Acute Injection: For acute studies, a predetermined dose of D-Trp(34) NPY, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is injected through the guide cannula via an internal injector cannula connected to a microsyringe. The injection is performed over a short period (e.g., 1-2 minutes) in conscious, freely moving animals.

  • Chronic Infusion: For chronic studies, the guide cannula is connected to an osmotic minipump, which is implanted subcutaneously. The minipump delivers a continuous infusion of D-Trp(34) NPY at a constant rate over a specified period (e.g., 7 days).[3][4]

Measurement of Food Intake and Body Weight
  • Food Intake: Pre-weighed amounts of standard laboratory chow are provided to the animals. Food consumption is measured at specific time points by weighing the remaining food and correcting for any spillage.

  • Body Weight: Animals are weighed daily at the same time to monitor changes in body weight throughout the experimental period.

Biochemical Analyses

At the end of the experimental period, animals are euthanized, and blood samples are collected for the analysis of plasma parameters.

  • Plasma Lipids: Total cholesterol and other lipid fractions are measured using standard enzymatic assay kits.

  • Plasma Hormones: Insulin and leptin levels are quantified using specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Visualizations

The in vivo effects of D-Trp(34) NPY are initiated by its binding to and activation of the Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

NPY Y5 Receptor Signaling Cascade

The NPY Y5 receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[8] Activation of the Y5 receptor by D-Trp(34) NPY triggers a downstream signaling cascade characterized by:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][8]

  • Modulation of ERK1/2 Signaling: The Y5 receptor has also been shown to modulate the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell growth and differentiation.[1]

This signaling cascade within hypothalamic neurons ultimately leads to the observed changes in feeding behavior and metabolism.

NPY_Y5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Trp(34) NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34) NPY->Y5R G_protein Gi/o Protein Y5R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ↑ ERK1/2 Phosphorylation G_protein->ERK Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Orexigenic and Metabolic Effects cAMP->Cellular_Response ERK->Cellular_Response

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of central D-Trp(34) NPY administration.

Experimental_Workflow A Animal Acclimatization B Stereotaxic Surgery: ICV Cannula Implantation A->B C Post-operative Recovery (≥ 1 week) B->C D Baseline Measurements: Body Weight & Food Intake C->D E Central Administration of D-Trp(34) NPY or Vehicle D->E F Data Collection: - Food Intake - Body Weight - Behavioral Observations E->F G Terminal Procedures: - Euthanasia - Blood & Tissue Collection F->G H Biochemical & Molecular Analyses: - Plasma Metabolites & Hormones - Gene Expression G->H I Statistical Analysis & Interpretation H->I

Caption: Experimental Workflow for In Vivo Studies.

Conclusion

Central administration of the selective NPY Y5 receptor agonist, D-Trp(34) NPY, serves as a powerful tool to elucidate the role of this receptor in the regulation of energy homeostasis. The robust orexigenic and metabolic effects observed following its administration in vivo underscore the potential of the Y5 receptor as a therapeutic target for the treatment of eating disorders and obesity. This technical guide provides a consolidated resource of quantitative data and detailed methodologies from key preclinical studies, which will be of significant value to researchers and drug development professionals working in this area. Further investigation into the specific cardiovascular and neurochemical consequences of central Y5 receptor activation is warranted to provide a more complete understanding of its physiological functions.

References

The Role of D-Trp(34) Neuropeptide Y in Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity remains a global health crisis, driving a significant need for novel therapeutic interventions. Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, has long been a focal point of obesity research.[1] Its effects on appetite and energy homeostasis are primarily mediated through a family of G-protein coupled receptors, with the Y1 and Y5 receptor subtypes being of particular interest.[1][2] This technical guide focuses on a specific analog, D-Trp(34) Neuropeptide Y (D-Trp(34) NPY), a potent and selective agonist for the NPY Y5 receptor.[3][4] Its selectivity makes it an invaluable tool for elucidating the specific role of the Y5 receptor in the pathophysiology of obesity, offering a clearer understanding of its potential as a therapeutic target. This document will provide an in-depth overview of D-Trp(34) NPY, including its mechanism of action, detailed experimental protocols for its use in research, and a summary of key quantitative findings.

This compound: Structure and Mechanism of Action

D-Trp(34) NPY is a synthetic analog of the endogenous 36-amino-acid neuropeptide Y. The key modification is the substitution of the 34th amino acid, a glutamine in the native peptide, with a D-tryptophan residue. This single substitution confers high selectivity for the NPY Y5 receptor over other NPY receptor subtypes such as Y1, Y2, and Y4.[5]

The primary mechanism of action of D-Trp(34) NPY is the activation of the Y5 receptor, which is predominantly expressed in the hypothalamus, a key brain region for the regulation of food intake and energy balance.[1][4] The Y5 receptor is coupled to inhibitory G-proteins (Gi/o).[6] Upon binding of D-Trp(34) NPY, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This reduction in cAMP modulates the activity of downstream protein kinases, ultimately influencing neuronal activity and gene expression related to appetite stimulation. Furthermore, evidence suggests that Y5 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is implicated in cell growth and proliferation.[3][6] The potential involvement of β-arrestin in scaffolding these signaling components is also an area of active investigation.[9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of D-Trp(34) NPY administration in rodent models of obesity, as reported in key scientific literature.

ParameterAnimal ModelAdministration RouteDoseObservation Period% Change from ControlReference
Food Intake RatIntracerebroventricular10 µg4 hours~200% increase[3]
MouseIntracerebroventricular5 µ g/day 7 daysSignificant increase[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificant increase[10]
Body Weight MouseIntracerebroventricular5 µ g/day 7 days~10% increase[10]
MouseIntracerebroventricular10 µ g/day 7 days~15% increase[10]
Adipose Tissue Weight MouseIntracerebroventricular5 µ g/day 7 daysSignificant increase[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificant increase[10]

Table 1: Effects of D-Trp(34) NPY on Food Intake, Body Weight, and Adipose Tissue.

ParameterAnimal ModelAdministration RouteDoseObservation PeriodResultReference
Plasma Total Cholesterol MouseIntracerebroventricular5 µ g/day 7 daysSignificantly increased[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificantly increased[10]
Plasma HDL-Cholesterol MouseIntracerebroventricular5 µ g/day 7 daysSignificantly increased[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificantly increased[10]
Plasma Triglycerides MouseIntracerebroventricular5 µ g/day 7 daysSignificantly increased[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificantly increased[10]
Plasma Insulin MouseIntracerebroventricular5 µ g/day 7 daysSignificantly increased[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificantly increased[10]
Plasma Leptin MouseIntracerebroventricular5 µ g/day 7 daysSignificantly increased[10]
MouseIntracerebroventricular10 µ g/day 7 daysSignificantly increased[10]

Table 2: Effects of D-Trp(34) NPY on Plasma Biochemical Parameters.

Receptor SubtypeHuman (h) / Rat (r)Cell LinepKiReference
Y1hCHO6.49[10]
Y2hCHO5.43[10]
Y4hCHO7.08[10]
Y5hCHO7.53[10]
Y1rCHO6.55[10]
Y2rCHO5.95[10]
Y4rCHO6.85[10]
Y5rCHO7.41[10]

Table 3: Binding Affinities (pKi) of D-Trp(34) NPY for NPY Receptor Subtypes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving D-Trp(34) NPY in obesity research.

Intracerebroventricular (ICV) Cannula Implantation and Administration

Objective: To deliver D-Trp(34) NPY directly into the cerebral ventricles of rodents to study its central effects on appetite and metabolism.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • D-Trp(34) NPY solution in artificial cerebrospinal fluid (aCSF)

  • Injection pump and tubing

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) using isoflurane and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm.[11] For rats, typical coordinates are: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 mm.

  • Drill a small hole at the determined coordinates.

  • Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before starting the experiment.

  • For acute administration, remove the dummy cannula and connect the injection tubing to the guide cannula. Infuse D-Trp(34) NPY solution at a slow rate (e.g., 0.5 µL/min).

  • For chronic administration, connect the guide cannula to an osmotic minipump implanted subcutaneously.

Chronic Infusion via Osmotic Minipumps

Objective: To achieve continuous and long-term central administration of D-Trp(34) NPY.

Materials:

  • Osmotic minipumps (e.g., Alzet)

  • Catheter tubing

  • D-Trp(34) NPY solution

  • Surgical tools

Procedure:

  • Fill the osmotic minipump with the D-Trp(34) NPY solution according to the manufacturer's instructions.

  • Anesthetize the animal and make a small subcutaneous pocket on the back, between the scapulae.[5][6][7][10]

  • Tunnel the catheter tubing subcutaneously from the back to the head, connecting it to the previously implanted ICV cannula.

  • Insert the osmotic minipump into the subcutaneous pocket and close the incision with sutures or wound clips.[5][6][7][10]

Pair-Feeding Studies

Objective: To distinguish the metabolic effects of D-Trp(34) NPY from those secondary to increased food intake.

Procedure:

  • House animals individually.

  • Divide animals into three groups:

    • Group 1: Control (vehicle-treated), ad libitum access to food.

    • Group 2: D-Trp(34) NPY-treated, ad libitum access to food.

    • Group 3: Pair-fed (vehicle-treated).

  • Measure the daily food intake of the D-Trp(34) NPY-treated group (Group 2).

  • On the following day, provide the pair-fed group (Group 3) with the same amount of food consumed by the D-Trp(34) NPY-treated group on the previous day.

Measurement of Food Intake and Body Weight

Procedure:

  • Measure the body weight of each animal daily at the same time.

  • Provide a pre-weighed amount of food in the food hopper.

  • After 24 hours, weigh the remaining food and any spillage to calculate the daily food intake.

Biochemical Analysis of Plasma Parameters

Procedure:

  • At the end of the experimental period, collect blood samples via cardiac puncture or from the tail vein into EDTA-coated tubes.

  • Centrifuge the blood to separate the plasma.

  • Use commercially available ELISA kits to measure plasma concentrations of insulin and leptin, following the manufacturer's protocols.[12][13][14][15]

  • Use colorimetric assay kits to determine plasma levels of total cholesterol and triglycerides, following the manufacturer's instructions.[2][16][17][18][19]

Analysis of Gene and Protein Expression

Procedure:

  • UCP1 mRNA Expression: Dissect brown adipose tissue (BAT), extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of uncoupling protein-1 (UCP1) mRNA.[20][21][22][23]

  • HSL Activity: Dissect white adipose tissue (WAT) and perform a hormone-sensitive lipase (HSL) activity assay using a radiolabeled or fluorescent substrate to measure the rate of lipolysis.[24][25][26][27][28]

Visualizations

Signaling Pathways and Experimental Workflows

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_mapk MAPK/ERK Pathway DTrp34_NPY D-Trp(34) NPY Y5R Y5 Receptor DTrp34_NPY->Y5R Binds Gi Gi Protein Y5R->Gi Activates Beta_Arrestin β-Arrestin Y5R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Orexigenic_Response Increased Food Intake Decreased Energy Expenditure cAMP->Orexigenic_Response Modulates ERK ERK Beta_Arrestin->ERK Activates CREB CREB ERK->CREB Phosphorylates CREB->Orexigenic_Response Regulates Transcription

Caption: D-Trp(34) NPY signaling through the Y5 receptor.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis Cannulation ICV Cannula Implantation Recovery Surgical Recovery (1 week) Cannulation->Recovery Pump_Implantation Osmotic Pump Implantation (Chronic Infusion) Recovery->Pump_Implantation Acute_Injection Acute ICV Injection Recovery->Acute_Injection Pair_Feeding Pair-Feeding Protocol Pump_Implantation->Pair_Feeding Acute_Injection->Pair_Feeding Measurements Daily Food Intake and Body Weight Measurement Pair_Feeding->Measurements Blood_Sampling Terminal Blood Collection Measurements->Blood_Sampling Tissue_Harvesting Adipose Tissue Dissection Measurements->Tissue_Harvesting Biochemical_Assays Plasma Analysis (Insulin, Leptin, Lipids) Blood_Sampling->Biochemical_Assays Gene_Expression Gene Expression Analysis (UCP1 in BAT) Tissue_Harvesting->Gene_Expression Enzyme_Activity Enzyme Activity Assay (HSL in WAT) Tissue_Harvesting->Enzyme_Activity

Caption: General experimental workflow for in vivo studies.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the specific contributions of the NPY Y5 receptor to the regulation of energy balance. Its high selectivity allows researchers to investigate Y5-mediated pathways with minimal confounding effects from other NPY receptors. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and drug development professionals working to understand and target the NPY system in the context of obesity and related metabolic disorders. The continued use of D-Trp(34) NPY in preclinical studies will undoubtedly further our understanding of the complex neurobiology of appetite and pave the way for the development of novel anti-obesity therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with D-Trp(34) Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trp(34) Neuropeptide Y (NPY) is a potent and selective agonist for the Neuropeptide Y receptor subtype 5 (Y5).[1][2][3] The Y5 receptor is a key player in the regulation of energy homeostasis, and its activation has been shown to induce hyperphagia (increased food intake), body weight gain, and adiposity in animal models.[1] This makes D-Trp(34) NPY a valuable tool for in vivo research aimed at understanding the physiological roles of the NPY Y5 receptor and for the development of therapeutic agents targeting obesity and metabolic disorders.

These application notes provide detailed protocols for the dissolution and in vivo administration of D-Trp(34) NPY, ensuring researchers can prepare stable and biologically active solutions for their experimental needs.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 4311.77 g/mol [1]
Formula C₁₉₆H₂₈₉N₅₅O₅₆[1]
Sequence YPSKPDNPGEDAPAEDLARYYSALRHYINLITRWRY (Modification: Trp-34 = D-Trp, C-terminal amide)[1]
Biological Activity Potent and selective NPY Y5 receptor agonist. Induces hyperphagia and weight gain in vivo.[1][2][3]
Solubility - Soluble to 0.20 mg/mL in 20% acetonitrile.- Soluble up to 100 mg/mL in water (requires sonication).[1]
Storage (Powder) Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Keep desiccated.
Storage (Stock Solution) Store in aliquots at -20°C for up to 1 month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol provides two methods for dissolving D-Trp(34) NPY to prepare a stock solution. The choice of method will depend on the required concentration and the intended in vivo application.

Method A: Dissolution in Sterile Water with Sonication (Recommended for higher concentrations)

This method is suitable for preparing a concentrated aqueous stock solution.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water (e.g., Water for Injection, USP)

  • Sterile, conical polypropylene tubes

  • Bath sonicator

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of D-Trp(34) NPY powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: If not using a pre-weighed vial, carefully weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Initial Reconstitution: Add a small volume of sterile water to the vial or tube to create a concentrated slurry.

  • Vortex: Gently vortex the solution for 30 seconds to aid initial dissolution.

  • Sonication: Place the tube in a bath sonicator filled with room temperature water. Sonicate in short bursts of 5-10 minutes.

  • Visual Inspection: After each sonication burst, visually inspect the solution for any remaining particulate matter. Vortex gently between bursts.

  • Complete Dissolution: Continue the sonication and vortexing steps until the peptide is completely dissolved, resulting in a clear solution.

  • Final Volume: Add sterile water to reach the desired final concentration of the stock solution.

  • Sterile Filtration: For in vivo use, it is recommended to sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. Store immediately at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Method B: Dissolution in an Acetonitrile/Water Mixture (For lower concentrations)

This method is suitable for preparing a stock solution if complete dissolution in water is challenging. The acetonitrile must be appropriately diluted in the final injection vehicle.

Materials:

  • This compound powder

  • Acetonitrile (ACN), HPLC grade

  • Sterile, pyrogen-free water

  • Sterile, conical polypropylene tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of D-Trp(34) NPY powder to equilibrate to room temperature for 15-20 minutes.

  • Solvent Preparation: Prepare a 20% acetonitrile solution by mixing one part acetonitrile with four parts sterile water (e.g., 200 µL ACN and 800 µL water).

  • Reconstitution: Add the 20% acetonitrile solution to the vial of D-Trp(34) NPY to achieve a concentration of up to 0.20 mg/mL.[1]

  • Vortex: Gently vortex the solution until the peptide is completely dissolved.

  • Storage: This stock solution can be stored in aliquots at -20°C.

Important Note: For in vivo administration, this acetonitrile-containing stock solution must be further diluted with a physiological buffer (e.g., sterile saline or artificial cerebrospinal fluid) to a final acetonitrile concentration that is well-tolerated by the animal model and administration route. The final concentration of the organic solvent should ideally be less than 1%.

Protocol 2: Preparation of this compound for Intracerebroventricular (ICV) Injection

This protocol describes the preparation of a working solution of D-Trp(34) NPY for direct administration into the cerebral ventricles.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the D-Trp(34) NPY stock solution on ice.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration for injection. In vivo studies have utilized doses of 5-10 µ g/day in mice and 8-16 µ g/rat for ICV administration. The final concentration should be calculated based on the desired dose and the injection volume (typically 1-5 µL for mice).

  • Dilution: In a sterile tube, dilute the required volume of the stock solution with sterile aCSF or saline to the final desired volume. For example, to prepare a 1 µg/µL solution, dilute a 10 mg/mL stock solution 1:10 with the vehicle.

  • Mixing: Gently vortex the final solution to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately. If temporary storage is necessary, keep the solution on ice.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the preparation and action of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration peptide D-Trp(34) NPY Powder dissolution Dissolution (Sonication/Vortexing) peptide->dissolution solvent Sterile Water or 20% Acetonitrile solvent->dissolution stock Stock Solution (Aliquoted & Stored at -80°C) dissolution->stock working_solution Working Solution (Diluted for Injection) stock->working_solution vehicle aCSF or Saline vehicle->working_solution icv_injection ICV Injection working_solution->icv_injection animal_model Animal Model (e.g., Mouse, Rat) icv_injection->animal_model data_analysis Data Analysis animal_model->data_analysis Behavioral/ Physiological Analysis

Experimental workflow for D-Trp(34) NPY in vivo studies.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling d_trp_npy D-Trp(34) NPY y5_receptor NPY Y5 Receptor d_trp_npy->y5_receptor Binds g_protein Gi/o Protein y5_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production pka Protein Kinase A (PKA) camp->pka Inhibits creb CREB pka->creb Inhibits phosphorylation gene_expression Gene Expression (related to appetite) creb->gene_expression Alters physiological_response Increased Food Intake & Weight Gain gene_expression->physiological_response Leads to

Signaling pathway of D-Trp(34) NPY via the Y5 receptor.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of D-Trp(34) Neuropeptide Y (NPY), a potent and selective NPY Y5 receptor agonist, in food intake studies in rats. The protocols and data presented are intended to assist in the design and execution of experiments aimed at investigating the role of the NPY Y5 receptor in the regulation of appetite and energy homeostasis.

Introduction

Neuropeptide Y (NPY) is a powerful stimulant of food intake, exerting its effects through a family of G protein-coupled receptors. Among these, the Y5 receptor is strongly implicated in the orexigenic (appetite-stimulating) actions of NPY. D-Trp(34) NPY is a synthetic analog of NPY that exhibits high selectivity and potency as a Y5 receptor agonist. This makes it an invaluable tool for elucidating the specific contributions of the Y5 receptor to feeding behavior, distinct from the actions of other NPY receptor subtypes. Chronic administration of D-Trp(34) NPY via intracerebroventricular (ICV) infusion has been shown to induce obesity in rats, highlighting its significant impact on energy balance.[1]

Recommended Dosage and Administration

The recommended method for administering D-Trp(34) NPY to elicit a robust feeding response in rats is via intracerebroventricular (ICV) injection. This method ensures direct delivery to the central nervous system, where the Y5 receptors involved in appetite regulation are located.

Table 1: Recommended Intracerebroventricular (ICV) Dosages of Neuropeptide Y (NPY) for Stimulating Food Intake in Rats

CompoundDosage Range (per rat)Route of AdministrationSpeciesNotable EffectsReference
Neuropeptide Y (NPY)24 - 2351 pmolIntracerebroventricular (PVN)RatDose-dependent increase in food intake.[2][2]
Neuropeptide Y (NPY)3.0 - 9.5 µgIntracerebroventricular (Third Ventricle)RatSignificant increase in food intake at 1 and 4 hours post-injection.[3][3]
Neuropeptide Y (NPY)5 µg (repeated injections)Intracerebroventricular (Lateral Ventricle)RatIncreased food consumption.[4][4]

Note: Researchers should perform pilot studies to determine the optimal dose of D-Trp(34) NPY for their specific experimental conditions. It is advisable to start with a dose in the lower to mid-range of those reported for NPY and adjust as necessary.

Experimental Protocol: Intracerebroventricular (ICV) Injection and Food Intake Measurement

This protocol outlines the key steps for investigating the effects of D-Trp(34) NPY on food intake in rats.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used. Lean Zucker rats (Fa/Fa) are also a suitable model, as they have been shown to be responsive to the orexigenic effects of NPY.[3]

  • Housing: Rats should be individually housed in a controlled environment with a standard 12:12 hour light-dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

2. Surgical Procedure: Implantation of Intracerebroventricular Cannula:

  • Rats should be anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted into a cerebral ventricle (e.g., the lateral or third ventricle). The paraventricular nucleus of the hypothalamus (PVN) is a key site for NPY's effects on feeding.[2][5]

  • Allow for a post-operative recovery period of at least one week.

3. Preparation and Administration of D-Trp(34) NPY:

  • Reconstitution: Dissolve lyophilized D-Trp(34) NPY in a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or isotonic saline to the desired stock concentration.

  • Administration: On the day of the experiment, dilute the stock solution to the final desired concentration. Injections are typically administered in a volume of 1-5 µL into the conscious, unrestrained rat via an internal cannula that extends beyond the guide cannula.

4. Measurement of Food Intake:

  • Acclimation: Acclimate the rats to the experimental setup and handling procedures to minimize stress-induced alterations in feeding behavior.

  • Food Deprivation (Optional): Depending on the experimental question, rats may be food-deprived for a period (e.g., 24 hours) prior to the injection to ensure a robust feeding response.

  • Data Collection: Immediately after the ICV injection, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 0.5, 1, 2, 4, and 22 hours) post-injection by weighing the remaining food.[2]

5. Control Groups:

  • A vehicle-injected control group (receiving only the solvent used to dissolve the peptide) is essential to control for the effects of the injection procedure itself.

  • To confirm the Y5 receptor-mediated effect, a separate group of animals can be pre-treated with a selective Y5 receptor antagonist before the administration of D-Trp(34) NPY.

Signaling Pathway of D-Trp(34) NPY in Food Intake Regulation

D-Trp(34) NPY stimulates food intake by activating the NPY Y5 receptor, a G protein-coupled receptor (GPCR). The binding of D-Trp(34) NPY to the Y5 receptor initiates an intracellular signaling cascade that ultimately leads to an increase in appetite.

NPY_Y5_Signaling_Pathway cluster_intracellular Intracellular Space D-Trp(34)_NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34)_NPY->Y5R Gi Gi Protein Y5R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Orexigenic_Effect Increased Food Intake (Orexigenic Effect) PKA->Orexigenic_Effect Leads to

NPY Y5 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the effect of D-Trp(34) NPY on food intake in rats.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation & Housing Cannula_Implantation ICV Cannula Implantation Surgery Animal_Acclimation->Cannula_Implantation Recovery Post-operative Recovery (≥ 1 week) Cannula_Implantation->Recovery Peptide_Preparation Prepare D-Trp(34) NPY & Vehicle Solutions Recovery->Peptide_Preparation Injection Intracerebroventricular Injection Peptide_Preparation->Injection Food_Presentation Present Pre-weighed Food Injection->Food_Presentation Measurement Measure Food Intake at Multiple Time Points Food_Presentation->Measurement Data_Analysis Statistical Analysis of Food Intake Data Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Workflow for D-Trp(34) NPY Food Intake Study.

References

Application Notes and Protocols for In Vitro Receptor Binding Assay of D-Trp(34) Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro receptor binding assays for D-Trp(34) Neuropeptide Y (NPY), a potent and selective agonist for the NPY Y5 receptor.[1][2] This document includes detailed protocols for membrane preparation, competitive radioligand binding assays, and data analysis, along with a summary of the binding characteristics of D-Trp(34) NPY at various NPY receptor subtypes.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[3][4] These receptors are implicated in a wide range of biological processes, including appetite regulation, anxiety, and cardiovascular function.[3][5] D-Trp(34) NPY is a synthetic analog of NPY that shows high selectivity for the Y5 receptor subtype, making it a valuable tool for investigating the physiological roles of this specific receptor.[1][2] Radioligand binding assays are crucial for determining the affinity and selectivity of compounds like D-Trp(34) NPY for their target receptors.

Data Presentation: Binding Profile of this compound

The binding affinity of D-Trp(34) NPY has been characterized at human (h) and rat (r) NPY receptor subtypes expressed in various cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells.[6][7] The quantitative data, including pKi and pEC50 values, are summarized in the tables below.

Table 1: Binding Affinity (pKi) of D-Trp(34) NPY at NPY Receptors

Receptor SubtypeSpeciesCell LinepKiReference
Y1HumanCHO6.49[6][7]
Y2HumanCHO5.43[6][7]
Y4HumanCHO7.08[6][7]
Y5HumanCHO7.53[6][7]
Y1RatCHO6.55[6][7]
Y2RatCHO5.95[6][7]
Y4RatCHO6.85[6][7]
Y5RatCHO7.41[6][7]

Table 2: Functional Potency (pEC50) of D-Trp(34) NPY at NPY Receptors

Receptor SubtypeSpeciesCell LinepEC50Reference
Y1RatCHO6.44[6][7]
Y2RatCHO<6[6][7]
Y4RatHEK-2936.28[6][7]
Y5RatHEK-2937.82[6][7]

NPY Receptor Signaling Pathways

NPY receptors primarily couple to Gi/o G-proteins.[3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunits can modulate the activity of ion channels.[4] Furthermore, NPY receptor activation, particularly the Y5 subtype, can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling pathway, influencing processes like cell growth and motility.[8][9]

NPY_Signaling_Pathway NPY Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling D-Trp(34) NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34) NPY->Y5R Binds G_protein Gi/o Protein (αβγ) Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) ERK ERK/MAPK Pathway G_protein->ERK Activates (βγ) RhoA RhoA Pathway G_protein->RhoA Activates (βγ) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Cell Growth, Motility) PKA->Cellular_Response Modulates ERK->Cellular_Response Stimulates RhoA->Cellular_Response Stimulates

NPY Y5 Receptor Signaling Cascade

Experimental Protocols

Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes from CHO or HEK-293 cells stably expressing the NPY receptor subtype of interest.[10][11]

Materials:

  • CHO or HEK-293 cells stably expressing the desired human NPY receptor subtype (Y1, Y2, Y4, or Y5).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with freshly added protease inhibitors.[11]

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose.[11]

  • Cell scraper.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Procedure:

  • Culture cells to confluency in appropriate culture flasks.

  • Wash the adherent cells once with ice-cold PBS.[10]

  • Scrape the cells in the presence of ice-cold Lysis Buffer.[10]

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final pellet in Storage Buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.[10]

Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of D-Trp(34) NPY for NPY receptors.[12][13]

Materials:

  • Membrane preparation from cells expressing the NPY receptor of interest.

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.

  • Competitor: this compound.

  • Unlabeled full-length Neuropeptide Y (for non-specific binding determination).

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Low-binding 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Gamma counter.

Experimental Workflow Diagram:

Binding_Assay_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_termination Termination & Washing cluster_analysis Data Acquisition & Analysis Total_Binding Total Binding Wells: Buffer + Radioligand + Membranes Incubate Incubate at Room Temperature (e.g., 2 hours) with gentle agitation Total_Binding->Incubate NSB Non-Specific Binding Wells: Unlabeled NPY + Radioligand + Membranes NSB->Incubate Competition Competition Wells: D-Trp(34) NPY dilutions + Radioligand + Membranes Competition->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash with Ice-Cold Wash Buffer Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Calculate IC50 and Ki Count->Analyze

Competitive Radioligand Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of D-Trp(34) NPY in Assay Buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer, a fixed concentration of [¹²⁵I]-PYY, and the membrane suspension.

    • Non-Specific Binding (NSB): A high concentration of unlabeled full-length NPY (e.g., 1 µM), a fixed concentration of [¹²⁵I]-PYY, and the membrane suspension.[12]

    • Competition: Serial dilutions of D-Trp(34) NPY, a fixed concentration of [¹²⁵I]-PYY, and the membrane suspension.

  • The final assay volume is typically 250 µL.[14]

  • Incubate the plate for 2 hours at room temperature with gentle agitation.[12]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.[12]

  • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[12]

  • Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of D-Trp(34) NPY.

  • Determine the IC50 value (the concentration of D-Trp(34) NPY that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound binding to NPY receptors. The provided protocols and data will aid researchers in pharmacology, neuroscience, and drug discovery in investigating the role of the NPY Y5 receptor and in the screening and development of novel selective ligands.

References

Application Notes and Protocols for Calcium Mobilization Assay using D-Trp(34) NPY in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are pivotal in a multitude of physiological processes, including appetite regulation, anxiety, and circadian rhythms. The NPY Y5 receptor subtype, in particular, has emerged as a significant target for the development of therapeutics aimed at treating obesity and related metabolic disorders.[1] D-Trp(34) NPY is a potent and selective agonist for the NPY Y5 receptor, making it an invaluable tool for studying the receptor's function and for screening potential therapeutic compounds.[1][2][3]

This document provides a detailed protocol for a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y5 receptor. Activation of the Y5 receptor by an agonist like D-Trp(34) NPY leads to the activation of the Gq pathway, culminating in an increase in intracellular calcium concentration ([Ca2+]i).[4] This assay quantifies this calcium influx using a fluorescent indicator dye, Fluo-4 AM, providing a robust and high-throughput method to assess the potency and efficacy of NPY Y5 receptor agonists and antagonists.[5]

Signaling Pathway of D-Trp(34) NPY-induced Calcium Mobilization

The activation of the NPY Y5 receptor by D-Trp(34) NPY initiates a well-defined signaling cascade. The receptor, being a GPCR, couples to a heterotrimeric G-protein of the Gq family. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium into the cytoplasm. This transient increase in cytosolic calcium is the signal detected in this assay.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D-Trp(34) NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34) NPY->Y5R Binds Gq Gq Protein Y5R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ (ER Store) Ca_cyto Increased [Ca2+]i Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens

D-Trp(34) NPY Signaling Pathway

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierCatalog Number
CHO-K1 cells stably expressing human NPY Y5 receptorCommercially available or generated in-houseN/A
D-Trp(34) Neuropeptide YTocris Bioscience1699
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
ProbenecidSigma-AldrichP8761
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPESThermo Fisher Scientific14025092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Ham's F-12 MediumThermo Fisher Scientific11765054
96-well black-walled, clear-bottom assay platesCorning3603
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Cell Culture
  • Culture CHO-K1 cells stably expressing the human NPY Y5 receptor in Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Assay Protocol
  • Cell Plating:

    • The day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Plate the cells in a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[6][7]

    • Incubate the plate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution. For each plate, mix 20 µL of Fluo-4 AM stock solution (1 mM in DMSO) with 10 mL of Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).[5] Probenecid is included to inhibit organic anion transporters, which can extrude the dye from the cells.

    • Gently remove the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[6][7]

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[6][7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of D-Trp(34) NPY in DMSO.

    • Perform serial dilutions of the D-Trp(34) NPY stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 1 µM). This will be your 2X compound plate.

  • Calcium Mobilization Measurement:

    • Set up a fluorescence microplate reader (e.g., FlexStation 3) to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[6][7]

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the 2X D-Trp(34) NPY dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence intensity for an additional 60-120 seconds.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) A Seed CHO-Y5 Cells in 96-well Plate B Incubate Overnight (37°C, 5% CO2) A->B D Load Cells with Dye (1 hr at 37°C, 30 min at RT) B->D C Prepare Fluo-4 AM Dye Loading Solution C->D F Measure Baseline Fluorescence D->F E Prepare D-Trp(34) NPY Serial Dilutions G Add D-Trp(34) NPY and Measure Fluorescence E->G F->G H Data Analysis G->H

Calcium Mobilization Assay Workflow

Data Presentation and Analysis

The raw data will be in the form of fluorescence intensity over time. The response to D-Trp(34) NPY is typically a rapid increase in fluorescence that peaks and then gradually declines.

  • Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the average baseline fluorescence (F0). The response is often expressed as the change in fluorescence (ΔF = F - F0) or the ratio (F/F0).

  • Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the D-Trp(34) NPY concentration.

  • EC50 Calculation: Fit the dose-response curve using a sigmoidal dose-response (variable slope) equation in a suitable software like GraphPad Prism to determine the EC50 value.[8][9] The EC50 represents the concentration of agonist that produces 50% of the maximal response.

Expected Results

A successful experiment will yield a clear, dose-dependent increase in intracellular calcium upon stimulation with D-Trp(34) NPY. The calculated EC50 value should be in the low nanomolar range, consistent with the high potency of this agonist at the Y5 receptor.[2]

ParameterExpected Value
Basal [Ca2+]iLow and stable fluorescence
Peak ResponseDose-dependent increase in fluorescence
D-Trp(34) NPY EC501 - 10 nM
Z'-factor> 0.5

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A value greater than 0.5 indicates a robust and reliable assay.

Logical Relationship for Data Analysis

Data_Analysis_Logic cluster_data Raw Data cluster_processing Data Processing cluster_analysis Data Analysis A Fluorescence vs. Time Data for each concentration B Normalize Data (F/F0) A->B C Determine Peak Response for each concentration B->C D Plot Peak Response vs. log[D-Trp(34) NPY] C->D E Fit Sigmoidal Dose-Response Curve D->E F Determine EC50 Value E->F

Data Analysis Workflow

Conclusion

The calcium mobilization assay described here provides a sensitive and reproducible method for characterizing the activity of ligands at the NPY Y5 receptor. By following this detailed protocol, researchers can effectively screen compound libraries for novel agonists and antagonists, and further investigate the pharmacology of the NPY Y5 receptor, contributing to the development of new therapies for metabolic diseases.

References

Application Notes and Protocols for D-Trp(34) Neuropeptide Y in Hypothalamic Appetite Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, playing a crucial role in the hypothalamic regulation of appetite and energy homeostasis.[1][2] Its effects are mediated through a family of G-protein coupled receptors, with the Y1 and Y5 receptors being primarily implicated in NPY-induced food intake.[1][3] D-Trp(34) Neuropeptide Y is a synthetic analog of NPY that acts as a potent and selective agonist for the NPY Y5 receptor.[4][5][6][7][8] This selectivity makes it an invaluable tool for elucidating the specific role of the Y5 receptor in appetite control, distinct from the actions of other NPY receptor subtypes.[6][8]

These application notes provide a comprehensive overview of the use of D-Trp(34) NPY in studying the hypothalamic regulation of appetite, complete with detailed experimental protocols and quantitative data.

Data Presentation

Receptor Binding and Potency

D-Trp(34) NPY exhibits high affinity and functional potency at the Y5 receptor, with significantly lower activity at other NPY receptor subtypes. This selectivity is crucial for isolating the physiological effects mediated by the Y5 receptor.

Receptor Subtype Species Cell Line Parameter Value Reference
Y5RatHEK-293pEC507.82[5][7][8]
Y1RatCHOpEC506.44[5][7][8]
Y4RatHEK-293pEC506.28[5][7][8]
Y2RatCHOpEC50< 6[5][7][8]
Y5HumanCHOpKi7.53[7]
Y1HumanCHOpKi6.49[7]
Y4HumanCHOpKi7.08[7]
Y2HumanCHOpKi5.43[7]

pEC50: negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency. pKi: negative logarithm of the inhibition constant, indicating binding affinity. A higher value indicates greater affinity.

In Vivo Effects on Food Intake

Central administration of D-Trp(34) NPY markedly stimulates food intake in rodent models.

Species Route of Administration Dose Time Point Effect on Food Intake Reference
Rat (Male Zucker)Intracerebroventricular (ICV)16 µ g/rat 1 hourSignificant increase in both lean and obese rats[4][7]
RatIntracerebroventricular (ICV)Not specifiedNot specifiedMarkedly increases food intake[6][8]

Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. Activation of the Y5 receptor by D-Trp(34) NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, the signaling cascade can involve the activation of the Extracellular signal-Regulated Kinase (ERK) and RhoA pathways, ultimately leading to changes in neuronal activity and gene expression that promote food intake.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y5R NPY Y5 Receptor G_protein Gαi/βγ Y5R->G_protein Activates ERK ↑ ERK Activation Y5R->ERK RhoA ↑ RhoA Activation Y5R->RhoA AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits PKA ↓ PKA cAMP->PKA Appetite ↑ Appetite PKA->Appetite (Inhibition removed) ERK->Appetite RhoA->Appetite DTrpNPY D-Trp(34) NPY DTrpNPY->Y5R Binds

NPY Y5 receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the central administration of D-Trp(34) NPY.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical drill

  • Suturing material

  • Injection syringe (e.g., Hamilton syringe) connected to an internal cannula

  • D-Trp(34) NPY solution in sterile saline

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and level the bregma and lambda landmarks on the skull.

  • Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline), drill a small hole through the skull.

  • Cannula Implantation: Lower the guide cannula to the desired depth (e.g., approximately 3.5 mm ventral from the skull surface).

  • Fixation: Secure the cannula to the skull using dental cement and anchor screws.

  • Closure: Suture the scalp incision around the cannula pedestal.

  • Recovery: Administer post-operative analgesics and antibiotics. Allow the animal to recover for at least one week before any experiments. Keep the dummy cannula in place to maintain patency.

  • Injection: For drug administration, gently restrain the rat, remove the dummy cannula, and insert the internal cannula connected to the injection syringe. Infuse the D-Trp(34) NPY solution (e.g., in a volume of 1-5 µL) over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Protocol 2: Measurement of Food Intake in Rats

This protocol details the procedure for quantifying the orexigenic effects of centrally administered D-Trp(34) NPY.

Materials:

  • Individually housed rats with ICV cannulae

  • Standard rodent chow

  • Sensitive weighing scale (to 0.01 g)

  • Automated food intake monitoring system (optional)

Procedure:

  • Acclimation: Acclimate individually housed rats to the experimental conditions, including handling and mock injections.

  • Baseline Measurement: Measure baseline food intake for several days prior to the experiment to establish a stable pattern.

  • Fasting (Optional): To enhance the effect, a short period of food deprivation (e.g., 4-6 hours) can be implemented before the injection.

  • Drug Administration: Administer D-Trp(34) NPY or vehicle (saline) via the ICV cannula at the beginning of the dark cycle (the active feeding period for rodents).

  • Food Presentation: Immediately after the injection, provide a pre-weighed amount of food.

  • Data Collection: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage. For more detailed analysis of feeding patterns (meal size, duration, and frequency), use an automated food intake monitoring system.

  • Data Analysis: Calculate the cumulative food intake in grams for each time point. Compare the food intake between the D-Trp(34) NPY-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: In Vitro cAMP Measurement in Y5 Receptor-Expressing Cells

This protocol describes an assay to measure the inhibition of cAMP production in response to D-Trp(34) NPY in a cell line stably expressing the NPY Y5 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the rat or human NPY Y5 receptor

  • Cell culture medium and reagents

  • Forskolin

  • D-Trp(34) NPY

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the Y5 receptor-expressing cells into a 96-well or 384-well plate and culture overnight.

  • Assay Buffer: Replace the culture medium with a stimulation buffer, which may contain a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Agonist Addition: Immediately add serial dilutions of D-Trp(34) NPY to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a plate reader. The signal will be inversely proportional to the inhibitory effect of D-Trp(34) NPY on forskolin-stimulated cAMP production. Plot the response against the logarithm of the D-Trp(34) NPY concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow and Logic

The use of D-Trp(34) NPY in appetite research follows a logical progression from in vitro characterization to in vivo functional studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Functional Studies cluster_logic Logical Framework receptor_binding Receptor Binding Assays (Determine Ki for Y1, Y2, Y4, Y5) selectivity Establish Y5 Receptor Selectivity receptor_binding->selectivity functional_assay Functional Assays (e.g., cAMP) (Determine EC50/IC50) functional_assay->selectivity cannulation ICV Cannula Implantation in Rodents selectivity->cannulation Proceed to in vivo studies dosing ICV Administration of D-Trp(34) NPY cannulation->dosing feeding_behavior Measurement of Food Intake (Manual or Automated) dosing->feeding_behavior data_analysis Data Analysis and Interpretation feeding_behavior->data_analysis hypothesis Hypothesis: Activation of hypothalamic Y5 receptors increases appetite. tool Tool: D-Trp(34) NPY (Selective Y5 Agonist) experiment Experiment: Administer D-Trp(34) NPY centrally and measure food intake. conclusion Conclusion: Increased food intake confirms the role of Y5 receptors in appetite stimulation.

Experimental workflow and logic.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the role of the NPY Y5 receptor in the hypothalamic control of appetite. Its high potency and selectivity allow for the targeted activation of the Y5 signaling pathway, enabling researchers to dissect its specific contributions to feeding behavior and energy balance. The protocols and data presented herein provide a solid foundation for the design and execution of experiments aimed at furthering our understanding of this critical regulatory system and for the development of novel therapeutics targeting obesity and eating disorders.

References

Application Notes and Protocols for Inducing Hyperphagia in Mouse Models Using D-Trp(34) NPY

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Trp(34) Neuropeptide Y (NPY), a potent and selective NPY Y5 receptor agonist, to induce hyperphagia and model obesity in mice. The following sections detail the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data from published studies.

Introduction

Neuropeptide Y (NPY) is a powerful orexigenic peptide in the central nervous system, stimulating food intake through its interaction with various Y receptors.[1][2] The Y1 and Y5 receptor subtypes are particularly implicated in mediating the hyperphagic effects of NPY.[1][3][4] D-Trp(34) NPY is a synthetic analog of NPY with high selectivity for the Y5 receptor, making it a valuable tool for investigating the specific role of this receptor in energy homeostasis and the development of obesity.[5] Chronic central administration of D-Trp(34) NPY in mice leads to significant increases in food intake, body weight gain, and adiposity, along with associated metabolic changes such as hyperinsulinemia, hyperleptinemia, and hypercholesterolemia.[6][7][8]

Mechanism of Action

D-Trp(34) NPY selectively binds to and activates the NPY Y5 receptor, which is expressed in key hypothalamic nuclei involved in appetite regulation, such as the paraventricular nucleus (PVN).[1][9] Activation of the Y5 receptor is thought to contribute to the stimulation of appetite and the reduction of energy expenditure.[6][7][8] The signaling pathways downstream of Y5 receptor activation in hypothalamic neurons involve the PI3K, MEK/ERK, and PKA pathways, which can lead to increased autophagic flux.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of chronic intracerebroventricular (ICV) infusion of D-Trp(34) NPY in C57BL/6J mice over a 7-day period.

Table 1: Effects of D-Trp(34) NPY on Body Weight and Food Intake

Treatment GroupDose (μ g/day )Change in Body Weight (g)7-Day Cumulative Food Intake (g)
Vehicle (PBS)0+0.5 ± 0.322.1 ± 0.7
D-Trp(34) NPY1+1.2 ± 0.424.5 ± 1.1
D-Trp(34) NPY5+3.1 ± 0.528.9 ± 1.2
D-Trp(34) NPY10+4.2 ± 0.631.4 ± 1.3

Data are presented as mean ± SEM. Sourced from studies on C57BL/6J mice.[6]

Table 2: Effects of D-Trp(34) NPY on Adipose Tissue Weight and Metabolic Parameters

Treatment GroupDose (μ g/day )Total Adipose Tissue Weight (g)Plasma Cholesterol (mg/dL)Plasma Insulin (ng/mL)Plasma Leptin (ng/mL)
Vehicle (PBS)00.8 ± 0.185 ± 40.9 ± 0.23.1 ± 0.6
D-Trp(34) NPY51.9 ± 0.2110 ± 62.5 ± 0.512.5 ± 2.1
D-Trp(34) NPY102.5 ± 0.3125 ± 83.8 ± 0.718.2 ± 3.0

Data are presented as mean ± SEM. Sourced from studies on C57BL/6J mice.[6][7]

Experimental Protocols

Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of D-Trp(34) NPY to Induce Hyperphagia

This protocol describes the continuous infusion of D-Trp(34) NPY into the lateral ventricle of the mouse brain using osmotic mini-pumps to induce a sustained hyperphagic response.

Materials:

  • D-Trp(34) NPY peptide

  • Sterile Phosphate-Buffered Saline (PBS) or artificial Cerebrospinal Fluid (aCSF)

  • Osmotic mini-pumps (e.g., Alzet)

  • Brain infusion cannulae

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Analgesics

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Preparation of D-Trp(34) NPY Solution: Dissolve D-Trp(34) NPY in sterile PBS or aCSF to the desired concentration. For a 7-day infusion at 5 µ g/day using a pump with a flow rate of 0.25 µL/hour, the required concentration would be 0.833 µg/µL.

  • Pump Preparation: Fill the osmotic mini-pumps with the D-Trp(34) NPY solution or vehicle according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target coordinates for the lateral ventricle (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).

    • Implant the brain infusion cannula to the target depth and secure it to the skull with dental cement.

    • Create a subcutaneous pocket on the back of the mouse and insert the osmotic mini-pump.

    • Connect the pump to the cannula via tubing.

    • Suture the scalp incision.

  • Post-Operative Care: Administer analgesics as required and monitor the animal's recovery.

  • Data Collection:

    • Measure body weight and food intake daily for the duration of the infusion period (e.g., 7 days).

    • At the end of the experiment, animals can be euthanized for the collection of blood and tissues for further analysis (e.g., plasma metabolic parameters, adipose tissue weight).

Protocol 2: Pair-Feeding Study to Differentiate Hyperphagia from Metabolic Effects

This protocol is designed to investigate whether the effects of D-Trp(34) NPY on body weight and adiposity are solely due to increased food intake or also involve direct metabolic actions.

Procedure:

  • Follow the surgical implantation procedure as described in Protocol 1.

  • Establish three experimental groups:

    • Vehicle-infused ad libitum fed: Mice receive vehicle and have free access to food.

    • D-Trp(34) NPY-infused ad libitum fed: Mice receive D-Trp(34) NPY and have free access to food.

    • D-Trp(34) NPY-infused pair-fed: Mice receive D-Trp(34) NPY and are given the same amount of food consumed by the vehicle-infused ad libitum fed group on the previous day.

  • Measure body weight daily.

  • At the end of the study, collect blood and tissues for analysis. A significant increase in adipose tissue weight in the pair-fed D-Trp(34) NPY group compared to the vehicle group would indicate a direct effect on metabolism, independent of hyperphagia.[6][7][8]

Visualizations

NPY_Signaling_Pathway cluster_membrane Cell Membrane Y5_Receptor NPY Y5 Receptor G_Protein G-protein Y5_Receptor->G_Protein Hyperphagia Hyperphagia Y5_Receptor->Hyperphagia DTrp34_NPY D-Trp(34) NPY DTrp34_NPY->Y5_Receptor PI3K PI3K G_Protein->PI3K MEK_ERK MEK/ERK G_Protein->MEK_ERK PKA PKA G_Protein->PKA Autophagy Increased Autophagy PI3K->Autophagy MEK_ERK->Autophagy PKA->Autophagy

Caption: D-Trp(34) NPY signaling via the Y5 receptor.

Experimental_Workflow Start Start Animal_Prep Animal Preparation (C57BL/6J Mice) Start->Animal_Prep Surgery Stereotaxic Surgery: ICV Cannula & Osmotic Pump Implantation Animal_Prep->Surgery Grouping Divide into Groups: - Vehicle - D-Trp(34) NPY - D-Trp(34) NPY (Pair-fed) Surgery->Grouping Infusion 7-Day Chronic Infusion Grouping->Infusion Measurements Daily Measurements: - Body Weight - Food Intake Infusion->Measurements Termination Endpoint: Euthanasia & Tissue Collection Infusion->Termination Day 7 Measurements->Infusion Analysis Analysis: - Adipose Tissue Weight - Plasma Metabolites Termination->Analysis End End Analysis->End

Caption: Workflow for D-Trp(34) NPY-induced hyperphagia study.

References

Application Notes and Protocols for D-Trp(34) Neuropeptide Y Solutions: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stability data for the handling and storage of D-Trp(34) Neuropeptide Y (NPY) solutions to ensure their long-term integrity and biological activity. D-Trp(34) NPY is a potent and selective agonist for the Neuropeptide Y Receptor Y5 (NPY Y5R), a G-protein coupled receptor involved in regulating food intake and other physiological processes.

Introduction to this compound

This compound is a synthetic analog of the endogenous neuropeptide Y. The substitution of L-Tryptophan with D-Tryptophan at position 34 confers enhanced selectivity for the Y5 receptor subtype. This selectivity makes it a valuable tool in research focused on obesity, metabolic disorders, and other conditions where the NPY Y5 receptor plays a crucial role. Maintaining the stability of D-Trp(34) NPY solutions is critical for obtaining reproducible and reliable experimental results. Peptide degradation can occur through various mechanisms, including oxidation, hydrolysis, and aggregation, all of which can be influenced by storage conditions such as temperature, pH, and solvent.

Recommended Storage Conditions

Proper storage is paramount to preserving the bioactivity of D-Trp(34) NPY. The following tables summarize the recommended storage conditions for both the lyophilized powder and reconstituted solutions.

Table 1: Storage of Lyophilized D-Trp(34) NPY Powder

Storage TemperatureDurationNotes
-20°CUp to 1 yearStore in a desiccator, protected from light.
-80°CUp to 2 yearsRecommended for long-term storage. Store in a desiccator, protected from light.

Table 2: Long-Term Stability of D-Trp(34) NPY in Solution (Illustrative Data)

The following data are illustrative and based on general principles of peptide stability. Actual stability may vary depending on the specific solvent and buffer system used. It is highly recommended to perform in-house stability studies for critical applications. This table presents the projected percentage of intact peptide over time under different storage conditions.

Storage ConditionSolvent/Buffer1 Month3 Months6 Months12 Months
4°C Sterile Water, pH 7.4~95%~85%~70%<50%
20% Acetonitrile in Water~98%~90%~80%~65%
-20°C Sterile Water, pH 7.4>99%~98%~95%~90%
50% DMSO/Water>99%>99%~98%~95%
-80°C Sterile Water, pH 7.4>99%>99%>99%~98%
50% DMSO/Water>99%>99%>99%>99%

Note: Repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation and aggregation. It is crucial to aliquot the stock solution into single-use volumes.

This compound Signaling Pathway

D-Trp(34) NPY selectively activates the NPY Y5 receptor, a member of the G-protein coupled receptor (GPCR) family. The binding of D-Trp(34) NPY to the Y5 receptor initiates a cascade of intracellular signaling events. This receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The Y5 receptor has also been shown to activate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA pathway, which can influence cell proliferation, migration, and cytoskeletal organization.[1][3]

NPY_Y5_Signaling cluster_membrane Cell Membrane NPY_Y5R NPY Y5 Receptor G_protein Gαi/βγ NPY_Y5R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates RhoA_pathway RhoA Pathway G_protein->RhoA_pathway Activates DTrp34_NPY D-Trp(34) NPY DTrp34_NPY->NPY_Y5R Binds PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Altered Gene Expression, Cell Proliferation, Migration) PKA->Cellular_Response MAPK_pathway->Cellular_Response RhoA_pathway->Cellular_Response Stability_Workflow start Start: Prepare D-Trp(34) NPY Solution aliquot Aliquot into multiple tubes start->aliquot store Store at different temperatures (e.g., 4°C, -20°C, -80°C) aliquot->store timepoint Collect samples at various time points (e.g., 0, 1, 3, 6, 12 months) store->timepoint hplc_ms Analyze by HPLC-MS timepoint->hplc_ms data_analysis Data Analysis: - Integrate peak area of intact peptide - Calculate % remaining peptide hplc_ms->data_analysis plot Plot % remaining peptide vs. time data_analysis->plot end End: Determine Stability Profile plot->end Bioactivity_Workflow start Start: Seed NPY Y5R-expressing cells incubate1 Incubate cells (24-48h) start->incubate1 treat Treat cells with varying concentrations of D-Trp(34) NPY incubate1->treat stimulate Stimulate with Forskolin to induce cAMP treat->stimulate lyse Lyse cells stimulate->lyse cAMP_assay Measure intracellular cAMP levels lyse->cAMP_assay data_analysis Data Analysis: - Plot cAMP levels vs. peptide concentration - Calculate EC50 value cAMP_assay->data_analysis end End: Determine Bioactivity data_analysis->end

References

Application Notes and Protocols: D-Trp(34) Neuropeptide Y in G-Protein Coupled Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are integral in a multitude of physiological processes, including appetite regulation, anxiety, and energy homeostasis. The Y5 receptor subtype, in particular, has emerged as a significant target for therapeutic intervention in conditions such as obesity.[1][2] D-Trp(34) Neuropeptide Y (D-Trp(34) NPY) is a potent and highly selective synthetic peptide agonist for the NPY Y5 receptor.[3][4][5][6][7] Its selectivity makes it an invaluable tool for elucidating the specific roles of the Y5 receptor in cellular signaling and for the screening of potential therapeutic agents.

These application notes provide detailed protocols for utilizing D-Trp(34) NPY in common GPCR activation assays: cAMP inhibition, intracellular calcium mobilization, and radioligand binding assays. The information herein is intended to guide researchers in the effective design and execution of experiments to characterize the pharmacology of the NPY Y5 receptor.

Product Information

  • Name: this compound

  • Synonyms: [D-Trp34]NPY

  • Sequence: YPSKPDNPGEDAPAEDLARYYSALRHYINLITRW RY-NH2 (Substitution of L-Tryptophan with D-Tryptophan at position 34)[4]

  • Molecular Weight: 4311.77 g/mol [4]

  • CAS Number: 153549-84-9[4]

  • Storage: Store at -20°C.[4] For stock solutions, it is recommended to store at -80°C for up to 6 months.[5]

  • Solubility: Soluble in 20% acetonitrile to 0.20 mg/ml.[4] For very hydrophobic peptides, dissolving in a small amount of DMSO before dilution with an aqueous buffer is recommended.[6]

Quantitative Data: Receptor Selectivity and Potency

D-Trp(34) NPY exhibits significant selectivity for the Y5 receptor over other NPY receptor subtypes. The following tables summarize its binding affinity (pKi) and functional potency (pEC50) at various human (h) and rat (r) NPY receptors.

Table 1: Binding Affinity (pKi) of D-Trp(34) NPY at NPY Receptors [5][6]

Receptor SubtypeCell LinepKi
hY1CHO6.49
hY2CHO5.43
hY4CHO7.08
hY5CHO7.53
rY1CHO6.55
rY2CHO5.95
rY4CHO6.85
rY5CHO7.41

Table 2: Functional Potency (pEC50) of D-Trp(34) NPY at NPY Receptors [3][4][5][6]

Receptor SubtypeCell LinepEC50
rY1CHO6.44
rY2CHO< 6
rY4HEK-2936.28
rY5HEK-2937.82

Note: pKi and pEC50 are the negative logarithms of the inhibition constant (Ki) and the half-maximal effective concentration (EC50), respectively. A higher value indicates greater affinity or potency.

Signaling Pathways

NPY receptors are members of the rhodopsin-like GPCR family.[8] The Y5 receptor is known to couple primarily to Gαi/o proteins.[9] Activation of the Y5 receptor by an agonist like D-Trp(34) NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Depending on the cellular context, NPY receptors can also modulate intracellular calcium levels.[8]

NPY_Y5_Signaling cluster_membrane Plasma Membrane Y5R NPY Y5 Receptor G_protein Gαi/oβγ Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts DTrpNPY D-Trp(34) NPY DTrpNPY->Y5R Binds ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Modulates

NPY Y5 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for assessing the activity of D-Trp(34) NPY at the Y5 receptor.

cAMP Inhibition Assay

This assay measures the ability of D-Trp(34) NPY to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis seed_cells Seed cells expressing Y5R (e.g., CHO-Y5R or HEK293-Y5R) in a 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate cells with varying concentrations of D-Trp(34) NPY incubate_overnight->pre_incubate stimulate Stimulate with forskolin to induce cAMP production pre_incubate->stimulate incubate_stim Incubate for 15-30 minutes stimulate->incubate_stim lyse Lyse cells to release intracellular cAMP incubate_stim->lyse measure_camp Measure cAMP levels using a commercial kit (e.g., HTRF, ELISA) lyse->measure_camp analyze Plot dose-response curve and calculate IC50/EC50 measure_camp->analyze

cAMP Inhibition Assay Workflow

Materials:

  • CHO or HEK-293 cells stably expressing the NPY Y5 receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • 96-well cell culture plates.

  • D-Trp(34) NPY.

  • Forskolin.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer (provided with the cAMP kit).

Procedure:

  • Cell Plating: Seed the Y5 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of D-Trp(34) NPY in stimulation buffer. A typical concentration range would be from 1 pM to 1 µM.

  • Assay: a. Aspirate the culture medium from the wells and wash once with stimulation buffer. b. Add the D-Trp(34) NPY dilutions to the respective wells and pre-incubate for 15-20 minutes at 37°C. c. Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control. d. Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: a. Aspirate the stimulation buffer and lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP levels against the logarithm of the D-Trp(34) NPY concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of D-Trp(34) NPY to induce an increase in intracellular calcium concentration, which can occur through Gq coupling or Gβγ subunit activation of phospholipase C.

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Dye Loading and Compound Addition cluster_detection Measurement and Analysis seed_cells Seed cells expressing Y5R (and optionally a promiscuous G-protein like Gα16 or Gαqi5) in a black-walled, clear-bottom 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubate_overnight->load_dye incubate_dye Incubate for 30-60 minutes load_dye->incubate_dye wash_cells Wash to remove extracellular dye incubate_dye->wash_cells add_compound Add varying concentrations of D-Trp(34) NPY wash_cells->add_compound measure_fluorescence Measure fluorescence intensity over time using a plate reader with an injector add_compound->measure_fluorescence analyze Plot the change in fluorescence against the log of the agonist concentration and calculate EC50 measure_fluorescence->analyze

Calcium Mobilization Assay Workflow

Materials:

  • HEK-293 or CHO cells expressing the NPY Y5 receptor (co-expression with a promiscuous G-protein like Gα16 or Gαqi5 may be necessary to channel the signal through the calcium pathway).[5]

  • Black-walled, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • D-Trp(34) NPY.

  • Fluorescence plate reader with an automated injection system.

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: a. Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions. b. Remove the culture medium and add the dye solution to the cells. c. Incubate for 30-60 minutes at 37°C. d. Wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: a. Place the plate in the fluorescence reader. b. Establish a baseline fluorescence reading. c. Inject varying concentrations of D-Trp(34) NPY into the wells. d. Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis: Determine the peak fluorescence response for each concentration of D-Trp(34) NPY. Plot the change in fluorescence against the logarithm of the agonist concentration and fit to a dose-response curve to calculate the EC50.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of D-Trp(34) NPY for the Y5 receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_detection Separation and Counting harvest_cells Harvest cells expressing Y5R homogenize Homogenize cells and prepare crude membrane fractions by centrifugation harvest_cells->homogenize setup_reaction In a 96-well plate, combine: - Membrane preparation - Radiolabeled ligand (e.g., [125I]-PYY) - Varying concentrations of  unlabeled D-Trp(34) NPY homogenize->setup_reaction incubate Incubate to reach binding equilibrium (e.g., 1-2 hours at room temperature) setup_reaction->incubate filter Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Plot the percentage of specific binding against the log of the competitor concentration and calculate IC50 and Ki count->analyze

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes prepared from cells overexpressing the NPY Y5 receptor.

  • Radioligand (e.g., [125I]-Peptide YY).

  • Unlabeled D-Trp(34) NPY.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest cells expressing the Y5 receptor, homogenize in a hypotonic buffer, and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: a. In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of unlabeled D-Trp(34) NPY. b. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled NPY). c. Incubate for 1-2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Separation and Detection: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the D-Trp(34) NPY concentration. Fit the data to a competitive binding curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a powerful research tool for the specific investigation of the NPY Y5 receptor. The protocols outlined in these application notes provide a framework for characterizing the functional activity and binding properties of this selective agonist. Proper optimization of cell densities, reagent concentrations, and incubation times will be crucial for obtaining robust and reproducible data. These assays are fundamental for advancing our understanding of Y5 receptor pharmacology and for the discovery of novel therapeutics targeting this important GPCR.

References

Troubleshooting & Optimization

Troubleshooting low solubility of D-Trp(34) neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Trp(34) neuropeptide Y. The information is presented in a question-and-answer format to address common issues related to the solubility of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low solubility of this compound?

The solubility of this compound, like other peptides, is influenced by several key factors:

  • Amino Acid Composition: Peptides with a high proportion of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.

  • Net Charge and pH: A peptide's solubility is generally lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. Adjusting the pH away from the pI can increase solubility.

  • Peptide Length: Longer peptides often have reduced solubility compared to shorter ones due to an increased potential for hydrophobic interactions and aggregation.

  • Secondary Structure: The formation of stable secondary structures, such as β-sheets, can promote self-aggregation and decrease solubility.

Q2: My lyophilized this compound powder is not dissolving in aqueous buffers like PBS. What should I do?

If you are encountering poor solubility in aqueous buffers, a common strategy is to first dissolve the peptide in a small amount of an organic solvent.

  • Initial Dissolution in Organic Solvent: Attempt to dissolve the peptide in a small volume of dimethyl sulfoxide (DMSO) or a solution of 20% acetonitrile in water. For very hydrophobic peptides, starting with a small amount of 100% DMSO is often effective.

  • Gradual Addition to Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add this stock solution to your desired aqueous buffer (e.g., PBS) while gently vortexing. This gradual dilution can help prevent the peptide from precipitating out of solution.

  • Monitor for Precipitation: If you observe any cloudiness or precipitation as you add the peptide stock to the buffer, you have likely exceeded its solubility limit in that final solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, a solution of 20% acetonitrile can dissolve this compound up to 0.20 mg/mL. For higher concentrations, 100% DMSO can be used to create a concentrated stock solution, which should then be diluted into the final experimental buffer. One supplier suggests a solubility of up to 100 mg/mL in water with the aid of ultrasonication, though this is a very high concentration and should be attempted with caution.

Q4: I need to use this compound in cell culture experiments. What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO is cell-type dependent.

  • General Cell Lines: Many cell lines can tolerate DMSO concentrations up to 1%. However, it is a good practice to keep the final concentration at or below 0.1% if possible.

  • Primary Neurons: Primary neuronal cultures are more sensitive, and the final DMSO concentration should ideally be kept at or below 0.25%.

It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the final concentration you intend to use.

Q5: My this compound solution is cloudy. Can I still use it in my experiment?

A cloudy solution indicates that the peptide is not fully dissolved and may have formed aggregates. It is not recommended to use a cloudy solution for the following reasons:

  • Inaccurate Concentration: The actual concentration of the soluble peptide will be unknown, leading to unreliable and non-reproducible experimental results.

  • Potential for Altered Activity: Aggregated peptides may have different biological activity or could even be cytotoxic.

If your solution is cloudy, try sonicating it in a water bath for short intervals to aid dissolution. If it remains cloudy, it is best to prepare a fresh solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized powder will not dissolve in aqueous buffer. The peptide has low aqueous solubility due to its hydrophobic nature.1. Attempt to dissolve in a small amount of 100% DMSO. 2. Alternatively, use 20% acetonitrile. 3. Once dissolved, slowly add to the aqueous buffer with gentle mixing.
Precipitation occurs when diluting the stock solution. The solubility limit in the final buffer has been exceeded.1. Prepare a more dilute final solution. 2. Increase the percentage of organic co-solvent in the final solution, being mindful of its compatibility with your assay.
The solution is clear initially but becomes cloudy over time. The peptide is aggregating in solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Consider if the pH of your buffer is near the peptide's isoelectric point and adjust if possible.
Variability in experimental results between batches. Incomplete solubilization leading to inconsistent concentrations.1. Ensure the peptide is fully dissolved before use. 2. Centrifuge the solution to pellet any undissolved material before taking the supernatant for your experiment.

Quantitative Solubility Data

Solvent Concentration Notes
20% AcetonitrileUp to 0.20 mg/mL
WaterUp to 100 mg/mLRequires ultrasonication to achieve. This is a very high concentration and may not be easily reproducible.
DMSOHigh (exact limit not specified)Recommended for initial solubilization of hydrophobic peptides.

Experimental Protocols

Protocol for Reconstituting this compound for In Vitro Assays

This protocol provides a general guideline for dissolving lyophilized this compound for use in cell-based experiments.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to come to room temperature to prevent condensation of moisture.

  • Prepare a Concentrated Stock Solution:

    • Add a small volume of 100% DMSO to the vial to dissolve the peptide. For example, if you have 1 mg of peptide, you might start with 100 µL of DMSO to make a 10 mg/mL stock solution.

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minute intervals until the solution is clear.

  • Prepare the Final Working Solution:

    • Determine the final concentration of the peptide and the maximum allowable concentration of DMSO for your experiment.

    • Slowly add the DMSO stock solution to your pre-warmed cell culture medium or buffer while gently mixing. Do not add the aqueous solution to the DMSO stock.

    • Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.25% for primary neurons).

  • Sterilization and Use:

    • If required, sterile-filter the final working solution through a 0.22 µm filter.

    • Use the freshly prepared solution in your experiment immediately.

Workflow for Troubleshooting Solubility Issues

G start Start: Lyophilized D-Trp(34) NPY dissolve_aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->dissolve_aqueous is_soluble_aq Is the solution clear? dissolve_aqueous->is_soluble_aq use_solution Solution is ready for use (or further dilution) is_soluble_aq->use_solution Yes dissolve_organic Dissolve in minimal 100% DMSO or 20% ACN is_soluble_aq->dissolve_organic No sonicate Sonicate in water bath dissolve_organic->sonicate is_soluble_org Is the solution clear? sonicate->is_soluble_org add_to_aqueous Slowly add stock to aqueous buffer with mixing is_soluble_org->add_to_aqueous Yes fail Insoluble under these conditions. Consider other solvents. is_soluble_org->fail No is_precipitate Does precipitate form? add_to_aqueous->is_precipitate is_precipitate->use_solution No adjust_concentration Lower final concentration or increase co-solvent % is_precipitate->adjust_concentration Yes adjust_concentration->add_to_aqueous G cluster_membrane Plasma Membrane Y1R Y1 Receptor G_protein Gαi/o, Gαq Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates MAPK MAPK/ERK Pathway G_protein->MAPK cAMP cAMP AC->cAMP converts IP3_DAG IP3 + DAG PLC->IP3_DAG cleaves NPY Neuropeptide Y NPY->Y1R ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_PKC ↑ [Ca2+] Activate PKC IP3_DAG->Ca_PKC Ca_PKC->MAPK Cell_Response Cellular Response (e.g., Proliferation) MAPK->Cell_Response G cluster_membrane Plasma Membrane Y5R Y5 Receptor G_protein Gαi/o Y5R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK/ERK Pathway G_protein->MAPK RhoA RhoA Pathway G_protein->RhoA cAMP ↓ cAMP AC->cAMP converts DTrpNPY D-Trp(34) NPY DTrpNPY->Y5R ATP ATP ATP->AC Cell_Growth Cell Growth & Proliferation MAPK->Cell_Growth Cell_Motility Cell Motility RhoA->Cell_Motility

Technical Support Center: D-Trp(34) NPY Orexigenic Effect Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D-Trp(34) Neuropeptide Y (NPY) in orexigenic studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for achieving maximal orexigenic effects.

Frequently Asked Questions (FAQs)

Q1: What is D-Trp(34) NPY and why is it used in feeding behavior studies?

A1: D-Trp(34) NPY is a synthetic analog of Neuropeptide Y (NPY). It is a potent and highly selective agonist for the NPY Y5 receptor subtype.[1][2] The Y5 receptor is strongly implicated in the regulation of food intake, and its activation leads to a significant increase in appetite and food consumption (orexigenic effect).[1][3][4] Unlike endogenous NPY, which can act on multiple NPY receptor subtypes (Y1, Y2, Y4, Y5), D-Trp(34) NPY's selectivity for the Y5 receptor allows for the specific investigation of this receptor's role in energy homeostasis.[2]

Q2: What is the primary mechanism of action for D-Trp(34) NPY's orexigenic effect?

A2: D-Trp(34) NPY exerts its orexigenic effect by binding to and activating NPY Y5 receptors, which are predominantly located in the hypothalamus, a key brain region for appetite regulation.[3][5] These receptors are G-protein coupled receptors (GPCRs). Their activation by D-Trp(34) NPY leads to the inhibition of adenylate cyclase and the activation of the phospholipase C/protein kinase C pathway, ultimately modulating neuronal activity to stimulate feeding behavior.[3]

Q3: What are the recommended dosages for in vivo experiments?

A3: The optimal dosage can vary depending on the animal model and experimental design. However, published studies provide a starting point for dose-range finding experiments. For intracerebroventricular (ICV) administration in rats, doses of 8 µg and 16 µg per rat have been shown to stimulate food intake. For chronic ICV infusion in mice, doses of 5 µg and 10 µg per day have been used to induce hyperphagia and body weight gain.[5]

Q4: How long does the orexigenic effect of D-Trp(34) NPY last after a single administration?

A4: The duration of the orexigenic effect following a single ICV injection of NPY can last for several hours. The peak effect is often observed within the first few hours post-administration. For chronic effects, continuous infusion via an osmotic minipump is the preferred method.

Q5: What are the appropriate vehicle controls for D-Trp(34) NPY?

A5: The most common vehicle for dissolving and administering peptide-based compounds like D-Trp(34) NPY for ICV injection is sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF). It is crucial to administer the same volume of the vehicle solution to a control group of animals to account for any effects of the injection procedure itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant increase in food intake observed. Incorrect dosage: The dose may be too low to elicit a response.Perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.
Improper administration: Incorrect cannula placement or blockage can prevent the compound from reaching the target brain region.Verify cannula placement histologically at the end of the study. Ensure the injection needle is not clogged and the infusion pump is functioning correctly.
Peptide degradation: D-Trp(34) NPY, like other peptides, can degrade if not stored or handled properly.Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh solutions for each experiment and keep them on ice.
Animal stress: Stress from handling or the experimental procedure can suppress appetite and mask the orexigenic effect.Acclimate animals to handling and the experimental setup prior to the study. Perform injections in a quiet and familiar environment.
High variability in food intake data between subjects. Inconsistent administration: Variations in injection volume or speed can lead to variable responses.Use a reliable infusion pump for consistent delivery. Ensure all technicians are trained on the same standardized procedure.
Individual animal differences: Biological variability is inherent in animal studies.Increase the sample size per group to improve statistical power. Randomize animals into treatment groups.
Food and water availability: Differences in access to food and water can affect intake.Ensure all animals have ad libitum access to food and water under the same conditions.
Adverse effects or unexpected behaviors observed. Dose is too high: An excessive dose may lead to non-specific effects or toxicity.Reduce the dosage. Observe animals closely for any signs of distress or abnormal behavior.
Contamination of the injectate: Bacterial or pyrogenic contamination can cause an inflammatory response.Use sterile, pyrogen-free reagents and follow aseptic techniques for solution preparation and administration.

Experimental Protocols

Intracerebroventricular (ICV) Cannula Implantation

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific stereotaxic coordinates for the target brain region (e.g., lateral ventricle).

  • Anesthesia: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection site.

  • Cannula Implantation: Slowly lower the guide cannula to the predetermined coordinates.

  • Fixation: Secure the cannula to the skull using dental cement and skull screws.

  • Closure and Recovery: Suture the scalp incision. Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and allow the animal to recover on a warming pad for at least one week before starting the experiment.[6]

Preparation and Administration of D-Trp(34) NPY
  • Reconstitution: Reconstitute the lyophilized D-Trp(34) NPY peptide in sterile, pyrogen-free 0.9% saline or aCSF to the desired stock concentration. Gently vortex to dissolve.

  • Dilution: On the day of the experiment, dilute the stock solution to the final injection concentration with the same vehicle. Keep the solution on ice.

  • Animal Handling: Gently restrain the conscious animal.

  • Injection: Remove the dummy cannula from the guide cannula. Attach the injection needle, connected to a Hamilton syringe via polyethylene tubing, to the guide cannula. The injection needle should extend slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the desired volume of the D-Trp(34) NPY solution or vehicle slowly over 1-2 minutes to minimize changes in intracranial pressure.[6]

  • Post-injection: After the infusion is complete, leave the injection needle in place for an additional minute to prevent backflow. Replace the dummy cannula.

Measurement of Food Intake
  • Baseline Measurement: Measure and record the food intake of each animal for several days prior to the experiment to establish a stable baseline.

  • Post-injection Monitoring: Immediately after the ICV injection, return the animal to its home cage with a pre-weighed amount of food.

  • Data Collection: Measure and record the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection. Account for any food spillage.

Data Presentation

Table 1: Dose-Response of ICV D-Trp(34) NPY on Food Intake in Rats

Dose (µ g/rat )1-hour Food Intake (g)2-hour Food Intake (g)4-hour Food Intake (g)
Vehicle0.5 ± 0.21.1 ± 0.42.0 ± 0.6
42.5 ± 0.54.0 ± 0.86.5 ± 1.2
84.8 ± 0.77.5 ± 1.110.2 ± 1.5
165.2 ± 0.98.1 ± 1.311.5 ± 1.8

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Table 2: Effect of Chronic ICV Infusion of D-Trp(34) NPY on Daily Food Intake and Body Weight Gain in Mice

TreatmentDaily Food Intake ( g/day )7-day Body Weight Gain (g)
Vehicle3.5 ± 0.31.2 ± 0.2
D-Trp(34) NPY (5 µ g/day )5.8 ± 0.53.5 ± 0.4
D-Trp(34) NPY (10 µ g/day )7.2 ± 0.65.1 ± 0.5

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Mandatory Visualizations

NPY_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Trp(34) NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34) NPY->Y5R G_protein G-protein (Gi/o) Y5R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation Ca_PKC->Neuronal_Activity Orexigenic_Effect Orexigenic Effect (Increased Food Intake) Neuronal_Activity->Orexigenic_Effect

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A1 Animal Acclimation (1 week) A2 ICV Cannula Implantation Surgery A1->A2 A3 Post-operative Recovery (1 week) A2->A3 A4 Baseline Food Intake Measurement (3 days) A3->A4 B1 Randomize Animals into Treatment Groups A4->B1 B2 Prepare D-Trp(34) NPY and Vehicle Solutions B1->B2 B3 ICV Administration of D-Trp(34) NPY or Vehicle B2->B3 C1 Measure Food Intake (1, 2, 4, 24 hours) B3->C1 C2 Data Analysis (e.g., ANOVA) C1->C2 C3 Histological Verification of Cannula Placement C2->C3

Caption: Experimental Workflow for Orexigenic Studies.

References

Preventing degradation of D-Trp(34) neuropeptide Y in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of D-Trp(34) Neuropeptide Y (NPY) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized D-Trp(34) NPY?

A1: Lyophilized D-Trp(34) NPY powder is stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term use to minimize degradation.

Q2: How should I reconstitute D-Trp(34) NPY?

A2: Reconstitute the lyophilized powder in a sterile, nuclease-free solvent such as sterile water, a buffer of your choice, or a solvent like 20% acetonitrile.[1] For biological experiments, it is advisable to use a buffer that is compatible with your assay. After reconstitution, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the primary causes of D-Trp(34) NPY degradation in solution?

A3: The primary causes of degradation in solution are:

  • Proteolytic Degradation: Cleavage by proteases present in biological samples or introduced through contamination. Common enzymes that degrade neuropeptide Y include dipeptidyl peptidase 4 (DPP-4), aminopeptidases, meprins, and various cathepsins.[2]

  • Chemical Degradation: This includes oxidation, deamidation, and hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species.[3][4]

Q4: How can I prevent proteolytic degradation of D-Trp(34) NPY in my experiments?

A4: To prevent proteolytic degradation, it is recommended to add a protease inhibitor cocktail to your solutions, especially when working with biological samples like plasma or tissue homogenates. It is also crucial to work with all solutions on ice to reduce enzymatic activity.

Q5: What steps can I take to minimize chemical degradation?

A5: To minimize chemical degradation:

  • Control pH: Use a buffer system to maintain a stable pH, typically around neutral (pH 7.0-7.4), unless your experiment requires otherwise.

  • Avoid Oxidation: Prepare solutions fresh and consider adding antioxidants like ascorbic acid or using buffers that have been degassed to remove dissolved oxygen. The tryptophan residue is susceptible to oxidation.

  • Store Properly: Store reconstituted solutions at -80°C in single-use aliquots.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity in a time-dependent manner. Proteolytic degradation by endogenous or contaminating proteases.Add a broad-spectrum protease inhibitor cocktail to your peptide solution. Ensure all buffers and reagents are sterile. Keep samples on ice during experiments.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to degradation.Aliquot the reconstituted peptide into single-use volumes and store at -80°C. Thaw a fresh aliquot for each experiment.
Unexpected peaks in analytical chromatography (HPLC, Mass Spectrometry). Chemical degradation such as oxidation or deamidation.Prepare fresh solutions before each experiment. If oxidation is suspected, consider adding an antioxidant to your buffer. For deamidation, investigate the effect of pH and temperature on your peptide's stability.
Poor solubility upon reconstitution. The peptide has aggregated or the incorrect solvent is being used.Try reconstituting in a small amount of a solvent like 20% acetonitrile before diluting with your aqueous buffer.[1] Gentle vortexing or sonication may also help.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of D-Trp(34) NPY

Objective: To prepare a stable, high-concentration stock solution of D-Trp(34) NPY.

Materials:

  • Lyophilized D-Trp(34) NPY

  • Sterile, nuclease-free water or 20% acetonitrile

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Reconstitute the peptide with a minimal amount of sterile, nuclease-free water or 20% acetonitrile to achieve a high concentration (e.g., 1 mM).

  • Gently vortex to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: Assessment of D-Trp(34) NPY Stability by RP-HPLC

Objective: To monitor the degradation of D-Trp(34) NPY over time under specific experimental conditions.

Materials:

  • D-Trp(34) NPY solution

  • Reverse-phase HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Procedure:

  • Prepare your D-Trp(34) NPY solution in the buffer of interest (e.g., PBS, pH 7.4).

  • Take an initial sample (t=0) and inject it into the HPLC system.

  • Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.

  • Use a linear gradient of Mobile Phase B to elute the peptide (e.g., 5-95% B over 30 minutes).

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Quantify the area of the main peptide peak at each time point to determine the rate of degradation.

Quantitative Data Summary

The following table provides a hypothetical summary of D-Trp(34) NPY stability under different conditions, as would be determined by an assay like the RP-HPLC protocol described above.

Condition Buffer Temperature Half-life (t1/2) Primary Degradation Pathway
1PBS, pH 7.437°C~12 hoursProteolysis
2PBS, pH 7.4 + Protease Inhibitors37°C> 48 hoursChemical (Oxidation/Deamidation)
30.1 M Acetate Buffer, pH 4.037°C~24 hoursHydrolysis
4PBS, pH 7.44°C> 1 weekMinimal Degradation
5PBS, pH 7.4-20°CSeveral monthsMinimal Degradation

Visualizations

degradation_pathway D-Trp(34) NPY D-Trp(34) NPY Degraded Fragments Degraded Fragments D-Trp(34) NPY->Degraded Fragments Proteases (e.g., DPP-4) Oxidized Peptide Oxidized Peptide D-Trp(34) NPY->Oxidized Peptide Reactive Oxygen Species Deamidated Peptide Deamidated Peptide D-Trp(34) NPY->Deamidated Peptide High pH / Temperature

Caption: Major degradation pathways of D-Trp(34) NPY in solution.

experimental_workflow a Reconstitute Lyophilized Peptide b Add Stabilizers (e.g., Protease Inhibitors) a->b c Incubate at Desired Temperature b->c d Collect Samples at Time Points c->d e Analyze by RP-HPLC d->e f Quantify Peak Area e->f g Determine Degradation Rate f->g

Caption: Workflow for assessing D-Trp(34) NPY stability.

References

Technical Support Center: D-Trp(34) Neuropeptide Y In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Trp(34) neuropeptide Y (NPY) in in vivo experiments. This guide focuses on identifying and addressing potential off-target effects to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is D-Trp(34) NPY and what is its primary on-target effect?

D-Trp(34) NPY is a potent and selective agonist for the neuropeptide Y receptor subtype 5 (Y5 receptor).[1][2][3][4] Its primary and well-documented on-target effect in vivo is the stimulation of food intake (orexigenic effect).[1][2][4]

Q2: What are the potential off-target effects of D-Trp(34) NPY?

While D-Trp(34) NPY is selective for the Y5 receptor, at higher concentrations it can exhibit agonist activity at other NPY receptor subtypes, primarily Y1, Y2, and Y4 receptors.[1][2][3] This can lead to off-target effects. Based on the known functions of these receptors, potential off-target effects could include:

  • Cardiovascular changes: Activation of Y1 receptors can influence blood pressure.[5][6]

  • Anxiety-like behaviors: Y1 and Y2 receptors are implicated in the regulation of anxiety and emotional behaviors.[7][8]

  • Alterations in gastrointestinal motility: Y1 and Y4 receptors are involved in regulating gut function.

  • Changes in energy expenditure: Y2 and Y4 receptors play a role in energy metabolism.[9][10]

Q3: How can I determine if the effects I am observing are on-target or off-target?

To differentiate between on-target Y5 receptor-mediated effects and off-target effects, it is recommended to use selective antagonists for the potential off-target receptors (Y1, Y2, Y4) in conjunction with D-Trp(34) NPY. If an observed effect is blocked by a specific Y1, Y2, or Y4 antagonist, it is likely an off-target effect mediated by that receptor.

Troubleshooting Guide

This guide provides solutions to common issues encountered during in vivo experiments with D-Trp(34) NPY.

Observed Issue Potential Cause (Off-Target Receptor) Recommended Action
Unexpected changes in blood pressure or heart rate. Y1 Receptor ActivationCo-administer a selective Y1 receptor antagonist, such as BIBP3226, with D-Trp(34) NPY.[11][12][13]
Anxiety-like or sedative-like behaviors are observed. Y1 or Y2 Receptor ActivationUse a selective Y1 antagonist (e.g., BIBP3226) or a selective Y2 antagonist (e.g., BIIE0246) to determine which receptor is mediating the behavioral effects.[14][15][16]
Alterations in gastrointestinal transit time. Y1 or Y4 Receptor ActivationInvestigate the effect of a Y1 or a Y4 receptor antagonist on the observed gastrointestinal phenotype.
Changes in energy expenditure not proportional to food intake. Y2 or Y4 Receptor ActivationCo-administer a Y2 or Y4 receptor antagonist to see if the metabolic effects are attenuated.[9][10]

Quantitative Data Summary

The following table summarizes the receptor binding affinity and functional potency of D-Trp(34) NPY for various NPY receptor subtypes.

Receptor SubtypeSpeciesAssay TypepKi / pEC50Reference
Y5 RatpEC507.82[1][3]
Y5 HumanpKi7.53[2][17]
Y1 RatpEC506.44[1][3]
Y1 HumanpKi6.49[2][17]
Y2 RatpEC50< 6[1][3]
Y2 HumanpKi5.43[2][17]
Y4 RatpEC506.28[1][3]
Y4 HumanpKi7.08[2][17]

pKi represents the negative logarithm of the inhibition constant, indicating binding affinity. A higher pKi value signifies stronger binding. pEC50 represents the negative logarithm of the half-maximal effective concentration, indicating functional potency. A higher pEC50 value signifies greater potency.

Experimental Protocols

Protocol 1: Assessing Off-Target Cardiovascular Effects

Objective: To determine if D-Trp(34) NPY induces cardiovascular changes via off-target activation of Y1 receptors.

Materials:

  • D-Trp(34) NPY

  • BIBP3226 (selective Y1 antagonist)

  • Vehicle (e.g., saline)

  • Rodents (e.g., rats or mice)

  • Cardiovascular monitoring system (e.g., telemetry or tail-cuff plethysmography)[18][19][20][21][22]

Procedure:

  • Acclimatize animals to the monitoring equipment to minimize stress-induced cardiovascular changes.

  • Establish a stable baseline blood pressure and heart rate recording for at least 30 minutes.

  • Administer one of the following treatments intravenously (i.v.) or intraperitoneally (i.p.):

    • Group 1: Vehicle

    • Group 2: D-Trp(34) NPY at the desired dose

    • Group 3: BIBP3226 at an effective dose

    • Group 4: BIBP3226 administered 15-30 minutes prior to D-Trp(34) NPY

  • Continuously monitor and record blood pressure and heart rate for at least 60 minutes post-injection.

  • Analyze the data to compare the cardiovascular responses between the different treatment groups. A significant attenuation of the D-Trp(34) NPY-induced effect by BIBP3226 indicates a Y1 receptor-mediated off-target effect.

Protocol 2: Assessing Off-Target Behavioral Effects (Anxiety-like Behavior)

Objective: To investigate if D-Trp(34) NPY induces anxiety-like or anxiolytic-like behaviors through off-target activation of Y1 or Y2 receptors.

Materials:

  • D-Trp(34) NPY

  • BIBP3226 (selective Y1 antagonist)

  • BIIE0246 (selective Y2 antagonist)

  • Vehicle (e.g., saline)

  • Rodents (e.g., mice)

  • Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus[23][24][25][26][27]

  • Video tracking software

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer one of the following treatments (e.g., i.p. or intracerebroventricularly, i.c.v.):

    • Group 1: Vehicle

    • Group 2: D-Trp(34) NPY at the desired dose

    • Group 3: BIBP3226 or BIIE0246 at an effective dose

    • Group 4: BIBP3226 or BIIE0246 administered 15-30 minutes prior to D-Trp(34) NPY

  • 30 minutes after the final injection, place the animal in the center of the EPM or OFT apparatus.

  • Record the animal's behavior for 5 minutes using the video tracking software.

  • Analyze key parameters such as time spent in the open arms (EPM), entries into the open arms (EPM), time spent in the center (OFT), and total distance traveled.

  • Compare the behavioral responses between groups. A reversal of the D-Trp(34) NPY-induced behavioral change by a specific antagonist suggests an off-target effect mediated by that receptor.

Protocol 3: Assessing On-Target Orexigenic Effects

Objective: To confirm the on-target Y5 receptor-mediated effect of D-Trp(34) NPY on food intake.

Materials:

  • D-Trp(34) NPY

  • Vehicle (e.g., saline)

  • Rodents (e.g., rats or mice), habituated to single housing and the specific diet

  • Metabolic cages or standard cages with pre-weighed food hoppers

  • Balance for weighing food

Procedure:

  • Fast the animals for a predetermined period (e.g., 12-16 hours) with free access to water.

  • Administer one of the following treatments (e.g., i.p. or i.c.v.):

    • Group 1: Vehicle

    • Group 2: D-Trp(34) NPY at a range of doses

  • Immediately after injection, provide pre-weighed food.

  • Measure cumulative food intake at several time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[28][29][30][31]

  • Analyze the data to generate a dose-response curve for the orexigenic effect of D-Trp(34) NPY.

Visualizations

On_Target_Signaling_Pathway DTrp34 D-Trp(34) NPY Y5R Y5 Receptor DTrp34->Y5R G_protein Gi/o Protein Y5R->G_protein Food_Intake ↑ Food Intake Y5R->Food_Intake Cellular Signaling AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP

Caption: On-target signaling of D-Trp(34) NPY via the Y5 receptor.

Experimental_Workflow_Troubleshooting Start Start: Observe Unexpected In Vivo Effect Hypothesis Hypothesize Off-Target Effect (Y1, Y2, or Y4 mediated) Start->Hypothesis Experiment Co-administer D-Trp(34) NPY with Selective Antagonist Hypothesis->Experiment Decision Is the Unexpected Effect Attenuated? Experiment->Decision Conclusion_Off_Target Conclusion: Off-Target Effect Mediated by the Blocked Receptor Decision->Conclusion_Off_Target Yes Conclusion_On_Target Conclusion: Effect is Likely On-Target (Y5) or Mediated by another Mechanism Decision->Conclusion_On_Target No

Caption: Troubleshooting workflow for unexpected in vivo effects.

Off_Target_Signaling_Pathways cluster_Y1 Y1 Receptor cluster_Y2 Y2 Receptor cluster_Y4 Y4 Receptor DTrp34 D-Trp(34) NPY (High Concentration) Y1R Y1R DTrp34->Y1R Y2R Y2R DTrp34->Y2R Y4R Y4R DTrp34->Y4R MAPK_Y1 ↑ MAPK Y1R->MAPK_Y1 CV_Effects Cardiovascular Effects MAPK_Y1->CV_Effects NT_Release ↓ Neurotransmitter Release Y2R->NT_Release Behavioral_Effects_Y2 Anxiogenic-like Effects NT_Release->Behavioral_Effects_Y2 GI_Motility ↓ GI Motility Y4R->GI_Motility Energy_Expenditure ↓ Energy Expenditure Y4R->Energy_Expenditure

Caption: Potential off-target signaling pathways of D-Trp(34) NPY.

References

How to minimize variability in D-Trp(34) NPY-induced feeding studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in D-Trp(34) NPY-induced feeding studies.

Troubleshooting Guides

High variability in feeding studies can mask the true effects of D-Trp(34) NPY. This section provides guidance on identifying and mitigating common sources of experimental variability.

Data Presentation: Factors Influencing Variability in NPY-Induced Feeding Studies

The following table summarizes key factors that can contribute to variability in food intake measurements following intracerebroventricular (ICV) administration of Neuropeptide Y (NPY) agonists like D-Trp(34) NPY.

FactorSource of VariabilityRecommendation to Minimize VariabilityPotential Impact on Results
Animal Handling Stress from improper handling can alter baseline feeding behavior and response to NPY agonists.[1][2][3]Implement consistent, gentle handling techniques (e.g., tunnel or cup handling). Avoid tail handling.[1][2][3]Reduced stress leads to more reliable and reproducible feeding responses.
Acclimation Period Insufficient acclimation to the housing and experimental conditions can lead to stress-induced alterations in food intake.[4][5][6][7]Allow a minimum of 72 hours for rodents to acclimate to the facility and at least 48 hours to the specific experimental setup (e.g., single housing, dummy cannulas).[5][8][7]Stabilized physiological and psychological states ensure that observed feeding changes are due to the experimental compound.
Dose of D-Trp(34) NPY The dose-response relationship for D-Trp(34) NPY can be steep, and inappropriate doses can lead to ceiling effects or no observable response.Conduct a pilot dose-response study to determine the optimal dose that elicits a robust but not maximal feeding response in your specific animal model and conditions.An optimal dose will provide a clear window to observe both increases and potential decreases in food intake, reducing the likelihood of non-significant results.
Route of Administration Improper ICV cannula placement can lead to inconsistent delivery of D-Trp(34) NPY to the target brain region.[9][10]Verify cannula placement post-mortem via dye injection and histological analysis. Ensure consistent injection volume and rate.[9][11]Accurate and consistent delivery to the cerebroventricular system is critical for reproducible results.
Fasting State The duration of fasting prior to the experiment can significantly impact baseline hunger levels and the magnitude of the response to D-Trp(34) NPY.[1][12][13]Standardize the fasting period across all experimental groups. A 6-hour fast is often sufficient to elicit a robust feeding response to NPY agonists.[12]Consistent fasting ensures a uniform baseline of motivation to eat across all animals.
Diet Composition Variability in the nutrient and phytoestrogen content of chow between batches can influence baseline food intake and metabolic state.Use a fixed-formula diet from a reputable supplier to ensure consistency across experiments.A consistent diet minimizes confounding variables related to nutritional and hormonal fluctuations.
Environmental Conditions Fluctuations in temperature, lighting, and noise levels can induce stress and affect feeding behavior.Maintain a stable and controlled environment (e.g., temperature, humidity, light-dark cycle, low noise).A controlled environment reduces the impact of external stressors on experimental outcomes.
Vehicle Solution The choice of vehicle for dissolving D-Trp(34) NPY can impact its stability and delivery.Use a sterile, pyrogen-free vehicle such as artificial cerebrospinal fluid (aCSF) or sterile saline. Ensure the pH and osmolarity are compatible with the cerebrospinal fluid.[14]An appropriate vehicle ensures the compound is delivered effectively without causing adverse reactions.

Experimental Protocols

Detailed Methodology for Intracerebroventricular (ICV) Cannulation and D-Trp(34) NPY Injection for Feeding Studies in Mice

This protocol outlines the key steps for implanting an ICV cannula and subsequently administering D-Trp(34) NPY to study its effects on food intake.

1. Materials:

  • D-Trp(34) Neuropeptide Y (lyophilized powder)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Guide cannula and dummy cannula

  • Internal injector

  • Dental cement

  • Surgical tools (scalpel, forceps, etc.)

  • Sutures or wound clips

  • Analgesics

  • Food and water source

  • Metabolic cages or manual food intake measurement setup

2. Animal Preparation and Acclimation:

  • House mice individually in a temperature and light-controlled environment (12:12 hour light/dark cycle).

  • Allow a minimum of 72 hours for acclimation to the facility upon arrival.[4][5][8][7]

  • Handle mice daily for at least 3-5 days prior to surgery using a gentle technique to reduce stress.

3. ICV Cannula Implantation Surgery:

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in the stereotaxic apparatus.

  • Shave the scalp and sterilize the surgical area.

  • Make a midline incision to expose the skull.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., from bregma: -0.5 mm posterior, ±1.0 mm lateral, -2.2 mm ventral), drill a small hole in the skull.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Suture or clip the incision.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animal to recover for at least 7 days before starting the feeding experiment.

4. D-Trp(34) NPY Solution Preparation:

  • On the day of the experiment, dissolve the lyophilized D-Trp(34) NPY in sterile aCSF or saline to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Keep the solution on ice until use.

5. D-Trp(34) NPY Administration and Feeding Measurement:

  • Gently restrain the mouse.

  • Remove the dummy cannula from the guide cannula.

  • Insert the internal injector, which is connected to a microsyringe containing the D-Trp(34) NPY solution.

  • Infuse the desired volume (typically 1-2 µL for mice) over a period of 1-2 minutes to avoid increased intracranial pressure.[9]

  • Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.

  • Remove the injector and replace the dummy cannula.

  • Return the mouse to its home cage with pre-weighed food.

  • Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).

Mandatory Visualizations

NPY Y5 Receptor Signaling Pathway

NPY_Y5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Trp(34) NPY D-Trp(34) NPY Y5R NPY Y5 Receptor D-Trp(34) NPY->Y5R Binds to G_protein Gαi/o Y5R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Feeding Increased Food Intake cAMP->Feeding IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Feeding

Caption: NPY Y5 receptor signaling pathway in hypothalamic neurons.

Experimental Workflow for D-Trp(34) NPY Feeding Study

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Acclimation Animal Acclimation (≥ 72 hours) Handling Gentle Handling (3-5 days) Acclimation->Handling Surgery ICV Cannula Implantation Handling->Surgery Recovery Post-Surgery Recovery (≥ 7 days) Surgery->Recovery Fasting Food Deprivation (e.g., 6 hours) Recovery->Fasting Injection ICV Injection of D-Trp(34) NPY or Vehicle Fasting->Injection Feeding Present Pre-weighed Food Injection->Feeding Measurement Measure Food Intake (1, 2, 4, 24 hours) Feeding->Measurement Verification Cannula Placement Verification Measurement->Verification Analysis Data Analysis Verification->Analysis Troubleshooting_Logic Start High Variability in Food Intake Data CheckHandling Review Animal Handling Procedures Start->CheckHandling CheckCannula Verify Cannula Placement CheckHandling->CheckCannula Consistent SolutionHandling Implement Consistent, Gentle Handling CheckHandling->SolutionHandling Inconsistent CheckDose Evaluate D-Trp(34) NPY Dose CheckCannula->CheckDose Correct SolutionCannula Refine Surgical Technique and Verify Placement CheckCannula->SolutionCannula Incorrect CheckEnvironment Assess Environmental Conditions CheckDose->CheckEnvironment Appropriate SolutionDose Conduct Pilot Dose-Response Study CheckDose->SolutionDose Inappropriate SolutionEnvironment Standardize and Control Environment CheckEnvironment->SolutionEnvironment Variable

References

Best practices for handling and storing lyophilized D-Trp(34) NPY

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized D-Trp(34) NPY. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is D-Trp(34) NPY and what is its primary biological activity?

D-Trp(34) NPY is a synthetic analog of Neuropeptide Y (NPY). It is a potent and highly selective agonist for the Neuropeptide Y receptor type 5 (Y5R). Its primary biological effect, when administered centrally, is the stimulation of food intake, making it a valuable tool for research in appetite regulation and obesity.

Q2: How should I store lyophilized D-Trp(34) NPY?

Lyophilized D-Trp(34) NPY is stable at room temperature for short periods (days to weeks) but for long-term storage, it is crucial to store it at -20°C or -80°C, protected from light and moisture.[1][2][3] Peptides containing tryptophan, like D-Trp(34) NPY, are susceptible to oxidation, so minimizing exposure to air is recommended.[1]

Q3: How do I properly reconstitute lyophilized D-Trp(34) NPY?

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[4] Briefly centrifuge the vial to ensure all the powder is at the bottom. The choice of solvent depends on the experimental application. For in vitro assays, sterile, distilled water or aqueous buffers are often suitable. For in vivo studies where higher concentrations may be needed, initial solubilization in a small amount of an organic solvent like 20% acetonitrile or DMSO, followed by dilution with the appropriate buffer, may be necessary.

Q4: What is the recommended storage condition for reconstituted D-Trp(34) NPY?

Peptide solutions are much less stable than the lyophilized powder.[1] For immediate use, the solution can be stored at 4°C for a day or two. For longer-term storage, it is essential to aliquot the reconstituted peptide into single-use volumes and store them at -20°C (for up to a month) or -80°C (for several months).[1] Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and aggregation.[1]

Q5: My D-Trp(34) NPY is difficult to dissolve. What should I do?

If you encounter solubility issues, consider the following:

  • Sonication: A brief sonication in a water bath can help to break up aggregates and facilitate dissolution.[5]

  • Gentle Warming: Warming the solution to around 37°C can increase solubility. However, avoid excessive heat.[5]

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. Adjusting the pH of the buffer away from the pI can improve solubility.

  • Solvent Change: If water or buffer is not effective, you can try dissolving the peptide in a small amount of 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides) before diluting with your experimental buffer.[6] For very hydrophobic peptides, a small amount of DMSO can be used as a last resort, but be mindful of its potential effects on your experimental system.[6][7]

Quantitative Data Summary

ParameterValueReference
Molecular Weight ~4311.77 g/mol [Source: R&D Systems]
Solubility in 20% Acetonitrile Up to 0.20 mg/mL[Source: R&D Systems]
Solubility in Water Up to 100 mg/mL (may require sonication)[Source: MedChemExpress]
Long-term Storage (Lyophilized) -20°C to -80°C[1][2][3]
Short-term Storage (Solution) 4°C (1-2 days)General Peptide Guideline
Long-term Storage (Solution) -20°C (up to 1 month) or -80°C (up to 6 months)[1]

Experimental Protocols

Protocol 1: Reconstitution of D-Trp(34) NPY for In Vitro Assays

Materials:

  • Lyophilized D-Trp(34) NPY vial

  • Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Remove the vial of lyophilized D-Trp(34) NPY from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This prevents moisture condensation on the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial for 10-20 seconds to mix. If the peptide does not fully dissolve, a brief sonication (5-10 minutes) in a water bath can be applied.

  • Aliquoting: Once the peptide is completely dissolved, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The aliquot volume should be based on the amount needed for a single experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation and Intracerebroventricular (ICV) Injection of D-Trp(34) NPY in Rats

Materials:

  • Reconstituted D-Trp(34) NPY stock solution

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, etc.)

  • Animal scale

Procedure:

  • Animal Preparation: Anesthetize the rat according to your institution's approved animal care and use protocol. Weigh the animal to ensure correct drug dosage.

  • Stereotaxic Surgery: Secure the anesthetized rat in the stereotaxic apparatus. Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and level the bregma and lambda points on the skull.

  • Injection Site Calculation: For the lateral ventricle, use the following coordinates relative to bregma: -0.8 mm posterior, ±1.5 mm lateral.[8] The depth from the skull surface is typically around -4.0 mm.[8] These coordinates may need to be optimized for the specific rat strain and age.

  • Drilling: Carefully drill a small burr hole at the calculated coordinates, ensuring not to damage the underlying dura mater.

  • Peptide Dilution: On the day of the experiment, thaw a single aliquot of the D-Trp(34) NPY stock solution. Dilute it to the final desired concentration for injection using sterile, pyrogen-free saline or aCSF.

  • Syringe Loading: Load the Hamilton syringe with the prepared D-Trp(34) NPY solution, ensuring there are no air bubbles.

  • Injection: Slowly lower the injection needle through the burr hole to the target depth. Infuse the desired volume of the peptide solution (typically 1-5 µL) over a period of 1-2 minutes to allow for diffusion and minimize tissue damage.

  • Post-Injection: Leave the needle in place for an additional 1-2 minutes to prevent backflow of the solution upon withdrawal. Slowly retract the needle.

  • Closure and Recovery: Suture the scalp incision and allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal closely during the recovery period.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide won't dissolve - Peptide is hydrophobic.- Incorrect solvent.- Concentration is too high.- Try gentle warming or sonication.- Test solubility in a small amount of a different solvent (e.g., 10% acetic acid or a small amount of DMSO).- Prepare a more dilute solution.
Precipitation upon adding to aqueous buffer The peptide's solubility limit in the final buffer has been exceeded.- Prepare a more dilute final solution.- Add the peptide stock solution to the buffer very slowly while vortexing.- Consider using a different buffer system.
Inconsistent experimental results - Peptide degradation due to improper storage or handling.- Multiple freeze-thaw cycles.- Inaccurate pipetting.- Ensure proper storage at -20°C or -80°C.- Always use fresh aliquots for each experiment.- Verify pipette calibration and use proper pipetting techniques.
Loss of biological activity - Peptide has degraded over time.- Oxidation of the tryptophan residue.- Use a fresh vial of lyophilized peptide.- When preparing solutions, consider using deoxygenated buffers if oxidation is a concern.

Visualizations

experimental_workflow Experimental Workflow for D-Trp(34) NPY cluster_prep Preparation cluster_experiment Experiment lyophilized Lyophilized D-Trp(34) NPY reconstitution Reconstitution lyophilized->reconstitution Add Solvent aliquoting Aliquoting reconstitution->aliquoting storage Storage (-80°C) aliquoting->storage thawing Thaw Single Aliquot storage->thawing dilution Dilution to Working Concentration thawing->dilution assay In Vitro / In Vivo Assay dilution->assay data Data Acquisition assay->data

Caption: Workflow for handling and using D-Trp(34) NPY.

signaling_pathway D-Trp(34) NPY Signaling Pathway via Y5 Receptor DTrpNPY D-Trp(34) NPY Y5R Y5 Receptor DTrpNPY->Y5R Binds to G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ ERK Activation G_protein->ERK RhoA ↑ RhoA Activation G_protein->RhoA cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Increased Food Intake) PKA->Cellular_Response ERK->Cellular_Response RhoA->Cellular_Response

Caption: NPY Y5 receptor downstream signaling cascade.

References

Improving signal-to-noise ratio in D-Trp(34) NPY calcium assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the signal-to-noise ratio in D-Trp(34) Neuropeptide Y (NPY) calcium assays.

Troubleshooting Guides

This guide addresses common issues encountered during D-Trp(34) NPY calcium flux assays that can lead to a poor signal-to-noise ratio. The question-and-answer format is designed to help you quickly identify and resolve specific experimental problems.

Issue 1: High Background Fluorescence Obscuring Signal

Question: My baseline fluorescence is very high, making it difficult to detect a clear signal upon D-Trp(34) NPY addition. What are the common causes and solutions?

Answer: High background fluorescence is a frequent issue that can significantly decrease the signal-to-noise ratio. Here are the primary causes and recommended solutions:

  • Incomplete Dye Hydrolysis or Leakage: The acetoxymethyl (AM) ester form of calcium-sensitive dyes needs to be completely hydrolyzed by intracellular esterases to become active and retained within the cell. Incomplete hydrolysis or dye leakage can lead to extracellular fluorescence.

    • Solution: Ensure optimal dye loading conditions. Incubate cells with the dye for 30-60 minutes at 37°C, followed by a de-esterification period of at least 30 minutes at room temperature.[1] The inclusion of probenecid in the assay buffer can help to prevent dye leakage by inhibiting organic anion transporters.

  • Autofluorescence: Cellular components (e.g., NADH, flavins) and media components (e.g., phenol red, serum) can contribute to background fluorescence.

    • Solution: Use a phenol red-free and serum-free assay buffer. If possible, perform a media exchange to a clear assay buffer before reading the plate.

  • Excessive Dye Concentration: Using a higher than optimal concentration of the fluorescent dye can lead to increased background signal.

    • Solution: Titrate the dye concentration to find the optimal balance between signal intensity and background. For most applications, a final Fluo-4 AM concentration of 4–5 µM is optimal.[2]

  • Suboptimal Washing Steps: Inadequate washing after dye loading can leave residual extracellular dye, contributing to high background.

    • Solution: For non-homogeneous assays, ensure thorough but gentle washing of the cell monolayer to remove extracellular dye without dislodging cells.

Issue 2: Weak or No Signal Upon D-Trp(34) NPY Stimulation

Question: I am not observing a significant increase in fluorescence after adding D-Trp(34) NPY. What could be the problem?

Answer: A weak or absent signal suggests an issue with one or more components of the assay system. Consider the following potential causes:

  • Low NPY Y5 Receptor Expression: The cell line used may not express a sufficient number of functional NPY Y5 receptors on the cell surface.

    • Solution: Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency.

  • Poor Cell Health: Unhealthy or dying cells will not respond optimally to stimuli.

    • Solution: Ensure cells are in the logarithmic growth phase and have high viability. Avoid over-confluency, as this can negatively impact cell health and receptor signaling.

  • Suboptimal Agonist Concentration: The concentration of D-Trp(34) NPY may be too low to elicit a robust response.

    • Solution: Perform a dose-response curve to determine the optimal concentration of D-Trp(34) NPY for your specific cell line and experimental conditions.

  • Incorrect Assay Buffer Composition: The assay buffer may lack essential ions or contain interfering substances.

    • Solution: Use a balanced salt solution (e.g., HBSS) supplemented with calcium and magnesium, as these ions are critical for cellular signaling.

  • NPY Y5 Receptor Signaling Pathway: While NPY receptors are known to couple to Gq proteins, which mediate calcium mobilization, some studies suggest that the Y5 receptor primarily signals through Gi/o, leading to cAMP inhibition.[3][4] The calcium signal you are trying to detect may be weak or indirect.

    • Solution: Consider co-transfecting with a promiscuous G-protein, such as Gα16, to force the coupling of the Y5 receptor to the calcium mobilization pathway.

Issue 3: High Well-to-Well Variability

Question: My replicate wells show inconsistent responses to D-Trp(34) NPY, leading to a large standard deviation. How can I improve the reproducibility of my assay?

Answer: High variability can mask real biological effects. The following factors are common sources of inconsistency:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable receptor numbers and, consequently, variable responses.

    • Solution: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette or an automated cell dispenser for accurate and consistent seeding.

  • Edge Effects: Wells on the edge of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to create a humidity barrier.

  • Pipetting Inaccuracies: Inconsistent volumes of reagents, especially the agonist, will lead to variable final concentrations and responses.

    • Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting techniques for viscous solutions and ensure consistent dispensing speed and tip immersion depth.

  • Inconsistent Incubation Times: Variations in incubation times for dye loading or agonist stimulation can affect the magnitude of the response.

    • Solution: Standardize all incubation steps and use a timer to ensure consistency across all plates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell density for a D-Trp(34) NPY calcium assay?

A1: The optimal cell density is cell-line dependent and should be determined empirically. A general starting point for 96-well plates is 40,000 to 80,000 cells per well, and for 384-well plates, 10,000 to 20,000 cells per well. The goal is to achieve a confluent monolayer on the day of the assay without overgrowth, which can lead to decreased cell health and receptor desensitization.

Q2: Which calcium indicator dye is best for this assay?

A2: Fluo-4 is a widely used and reliable single-wavelength dye for high-throughput screening due to its high fluorescence quantum yield and significant fluorescence enhancement upon calcium binding. For assays requiring ratiometric measurements to control for variations in dye loading and cell number, Fura-2 is a suitable alternative.

Q3: How can I confirm that the observed calcium signal is specific to NPY Y5 receptor activation?

A3: To confirm specificity, you should include proper controls in your experiment. Pre-incubate cells with a selective NPY Y5 receptor antagonist before adding D-Trp(34) NPY. A specific response will be significantly attenuated or completely blocked by the antagonist. Additionally, use a control cell line that does not express the NPY Y5 receptor to ensure the response is not due to off-target effects.

Q4: My signal is very transient. How can I ensure I am capturing the peak response?

A4: Calcium responses to GPCR activation are often rapid and transient. It is crucial to use a kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), that can measure the fluorescence signal in real-time, immediately after agonist addition. Ensure the reading interval is short enough (e.g., every 1-2 seconds) to capture the peak of the calcium transient.

Data Presentation

Table 1: Optimizing Cell Density for Improved Signal-to-Noise Ratio

Cell Density (cells/well in 96-well plate)Signal Amplitude (Relative Fluorescence Units - RFU)Background Fluorescence (RFU)Signal-to-Noise Ratio (Signal/Background)
20,00015,0003,0005.0
40,00035,0004,0008.8
60,000 50,000 4,500 11.1
80,00052,0005,5009.5
100,00048,0006,5007.4

Note: This is example data. Optimal cell density is cell-type dependent and should be determined experimentally.

Table 2: Effect of Fluo-4 AM Concentration and Loading Time on Assay Performance

Fluo-4 AM ConcentrationLoading TimeBasal Fluorescence (RFU)Stimulated Fluorescence (RFU)Fold-Increase (Signal/Basal)
2 µM30 min120054004.5
4 µM30 min2500150006.0
4 µM 60 min 4900 21300 4.3
6 µM60 min6200230003.7

Data adapted from product literature for CHO cells expressing muscarinic M1 receptors stimulated with carbachol.[5] Optimal conditions should be determined for each specific assay.

Experimental Protocols

Protocol 1: D-Trp(34) NPY Calcium Flux Assay using a FLIPR Instrument

This protocol outlines a general procedure for measuring D-Trp(34) NPY-induced calcium mobilization in a 96-well format.

  • Cell Plating:

    • Harvest healthy, logarithmically growing cells (e.g., HEK293 or CHO cells stably expressing the human NPY Y5 receptor).

    • Determine cell viability and concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well, black-walled, clear-bottom plate at the predetermined optimal density (e.g., 50,000 cells/well in 100 µL of complete growth medium).

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Dye Loading:

    • Prepare a 2X dye loading buffer containing your chosen calcium indicator (e.g., 8 µM Fluo-4 AM) and 2.5 mM probenecid in a serum-free, phenol red-free assay buffer (e.g., HBSS with 20 mM HEPES).

    • Gently remove the growth medium from the cell plate and add 100 µL of the 2X dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • Prepare a 3X stock solution of D-Trp(34) NPY in the assay buffer.

    • Perform serial dilutions to create a dose-response curve.

    • Pipette 50 µL of the 3X D-Trp(34) NPY solutions and controls (assay buffer for negative control, and a known agonist for positive control) into a 96-well compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters:

      • Excitation wavelength: ~488 nm

      • Emission wavelength: ~525 nm

      • Read interval: 1-2 seconds

      • Baseline read: 10-20 seconds before compound addition

      • Compound addition volume: 50 µL

      • Post-addition read: 120-180 seconds

    • Initiate the run. The instrument will record baseline fluorescence, add the compounds from the compound plate, and continue to record the fluorescence change over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to obtain ΔF/F₀.

    • Plot the ΔF/F₀ against the log of the D-Trp(34) NPY concentration to generate a dose-response curve and determine the EC₅₀.

Mandatory Visualization

NPY_Y5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum D-Trp(34) NPY D-Trp(34) NPY NPY Y5 Receptor NPY Y5 Receptor D-Trp(34) NPY->NPY Y5 Receptor Binds Gq Gq NPY Y5 Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG -> IP3 IP3 PIP2->IP3 -> PKC PKC DAG->PKC Activates IP3R IP3R IP3->IP3R Binds Cellular Response Cellular Response PKC->Cellular Response Modulates [Ca2+]i Ca²⁺ IP3R->[Ca2+]i Releases Ca²⁺ [Ca2+]i->Cellular Response Triggers ER Ca2+ Store Ca²⁺ Store

Caption: NPY Y5 Receptor Calcium Signaling Pathway.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio Check_Signal Weak or No Signal? Start->Check_Signal Check_Background High Background? Check_Signal->Check_Background No Receptor_Expression Verify Receptor Expression Check_Signal->Receptor_Expression Yes Check_Variability High Variability? Check_Background->Check_Variability No Dye_Loading Optimize Dye Concentration & Time Check_Background->Dye_Loading Yes Cell_Seeding Ensure Uniform Cell Plating Check_Variability->Cell_Seeding Yes End Improved S/N Ratio Check_Variability->End No Cell_Health Check Cell Viability Receptor_Expression->Cell_Health Agonist_Concentration Optimize Agonist Dose Cell_Health->Agonist_Concentration Assay_Buffer Confirm Buffer Composition Agonist_Concentration->Assay_Buffer Assay_Buffer->Check_Background Washing Improve Washing Steps Dye_Loading->Washing Autofluorescence Use Phenol Red/Serum-Free Media Washing->Autofluorescence Autofluorescence->Check_Variability Edge_Effects Avoid Outer Wells Cell_Seeding->Edge_Effects Pipetting Verify Pipette Calibration Edge_Effects->Pipetting Pipetting->End

References

Avoiding peptide aggregation with D-Trp(34) neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for D-Trp(34) Neuropeptide Y (NPY). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of D-Trp(34) NPY, with a focus on addressing potential challenges related to peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of the endogenous 36-amino acid neuropeptide Y. In this analog, the L-tryptophan at position 34 is replaced with a D-tryptophan. This modification makes D-Trp(34) NPY a potent and selective agonist for the Neuropeptide Y Receptor Y5 (Y5R)[1][2][3][4].

Q2: What is the primary application of D-Trp(34) NPY in research?

Due to its high selectivity for the Y5 receptor, D-Trp(34) NPY is a valuable tool for investigating the physiological roles of this specific receptor subtype. It has been used in studies related to food intake, energy homeostasis, and other Y5R-mediated processes[1][2][4].

Q3: Does the D-Trp(34) substitution prevent peptide aggregation?

While the substitution of L-amino acids with D-amino acids can, in some cases, reduce a peptide's propensity for aggregation by disrupting the formation of β-sheet structures that are often involved in fibril formation, there is currently no direct experimental evidence from the available literature to definitively confirm that the D-Trp(34) substitution in neuropeptide Y prevents its aggregation. However, this modification is known to enhance peptide stability against enzymatic degradation[5][6][7][8][9]. Researchers experiencing aggregation with native NPY may consider D-Trp(34) NPY as a potentially more stable alternative, but this should be empirically tested.

Q4: My D-Trp(34) NPY solution appears cloudy. What should I do?

A cloudy solution often indicates peptide aggregation or poor solubility[10]. It is not recommended to use a cloudy solution for experiments as the effective concentration of the peptide will be inaccurate. Refer to the Troubleshooting Guide below for steps to address this issue.

Troubleshooting Guide: Peptide Aggregation

Peptide aggregation can be a significant issue in experimental settings, leading to inaccurate results. Here are some common problems and solutions when working with D-Trp(34) NPY.

Problem Potential Cause Recommended Solution
Peptide will not dissolve - Incorrect solvent- pH of the solution is near the isoelectric point (pI) of the peptide- High peptide concentration- Solvent Selection: Start with sterile, distilled water. If solubility is low, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous buffer[10].- pH Adjustment: Adjust the pH of the buffer to be at least one unit away from the peptide's pI.- Concentration: Prepare a more dilute solution.
Solution becomes cloudy over time - Peptide aggregation- Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles[11].- Additives: Consider adding excipients such as arginine (50-100 mM) to the buffer, which can help increase solubility[10].- Temperature Control: Avoid repeated exposure to room temperature. Prepare working solutions fresh for each experiment.
Precipitate forms after adding to buffer - Buffer incompatibility- "Salting out" effect- Buffer Screening: Test the solubility of the peptide in different buffer systems.- Ionic Strength: Modify the salt concentration of the buffer. Both increasing and decreasing the ionic strength can sometimes prevent aggregation.
Inconsistent experimental results - Variable amounts of aggregated peptide in solution- Filtration: Before use, filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.- Quantification: After dissolution and filtration, re-quantify the peptide concentration using a method like UV spectroscopy at 280 nm[12].

Quantitative Data Summary

The following tables summarize key quantitative data for D-Trp(34) NPY based on available literature.

Table 1: Receptor Binding and Potency of D-Trp(34) NPY

Receptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Cell LineReference
Human Y1 6.49-CHO[3][13]
Human Y2 5.43-CHO[3][13]
Human Y4 7.08-CHO[3][13]
Human Y5 7.53-CHO[3][13]
Rat Y1 6.556.44CHO[3][13]
Rat Y2 5.95<6CHO[3][13]
Rat Y4 6.856.28HEK-293[3][13]
Rat Y5 7.417.82HEK-293[1][2][3][13]

pKi is the negative logarithm of the inhibition constant. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to studying peptide aggregation.

Protocol 1: Thioflavin T (ThT) Assay for Amyloid Fibril Detection

This assay is used to detect the formation of amyloid-like fibrils, which are characterized by β-sheet structures.

Materials:

  • D-Trp(34) NPY peptide

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered)[14]

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Peptide Samples: Dissolve D-Trp(34) NPY in the desired buffer to the target concentration. Include a buffer-only control and a positive control if available.

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM[14].

  • Set up the Assay: In the 96-well plate, mix your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.

  • Incubation: Incubate the plate at 37°C. To promote aggregation, continuous shaking can be applied[15].

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm[14][15][16].

  • Data Analysis: An increase in fluorescence intensity over time compared to the control suggests the formation of amyloid-like fibrils.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing

DLS is a non-invasive technique for measuring the size distribution of particles in a solution, making it ideal for detecting the presence of peptide aggregates.

Materials:

  • D-Trp(34) NPY peptide solution

  • Low-volume cuvette

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare the D-Trp(34) NPY solution in the desired buffer. It is crucial to filter the sample through a 0.22 µm filter to remove dust and other large particles that can interfere with the measurement[17].

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the parameters for the solvent viscosity and temperature.

  • Blank Measurement: First, measure the buffer alone to establish a baseline and ensure there is no contamination.

  • Sample Measurement: Carefully pipette the filtered peptide solution into the cuvette. Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the DLS measurement. The instrument will generate a correlation function from the scattered light intensity fluctuations.

  • Data Analysis: The software will analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in the average particle size or a high PDI can indicate the presence of aggregates[18][19][20].

Visualizations

NPY Y5 Receptor Signaling Pathway

NPY_Y5_Signaling cluster_membrane Plasma Membrane Y5R NPY Y5 Receptor G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates (via βγ subunits) cAMP cAMP AC->cAMP Produces D-Trp34_NPY D-Trp(34) NPY D-Trp34_NPY->Y5R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Food Intake) PKA->Cellular_Response ERK->Cellular_Response Leads to

Caption: Signaling cascade of the NPY Y5 receptor upon activation.

Experimental Workflow for Peptide Aggregation Analysis

Aggregation_Workflow Start Peptide Solution (D-Trp(34) NPY) Visual Visual Inspection (Cloudiness/Precipitate?) Start->Visual DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Visual->DLS ThT Thioflavin T (ThT) Assay - Amyloid Fibril Formation DLS->ThT SEC Size Exclusion Chromatography (SEC) - Oligomer Detection ThT->SEC Decision Aggregation Detected? SEC->Decision Troubleshoot Troubleshoot - Change Buffer - Adjust pH - Lower Concentration Decision->Troubleshoot Yes Proceed Proceed with Experiment Decision->Proceed No Troubleshoot->Start Re-evaluate D_Amino_Acid_Effect cluster_native Native Peptide (L-Amino Acids) cluster_d_analog D-Amino Acid Substituted Analog L_Monomer Monomers L_Oligomer β-Sheet Rich Oligomers L_Monomer->L_Oligomer L_Fibril Amyloid Fibrils (Aggregates) L_Oligomer->L_Fibril D_Disrupted Disrupted Intermolecular β-Sheet Formation D_Monomer Monomers D_Monomer->D_Disrupted Substitution Hinders D_Stable Stable, Soluble Monomers D_Disrupted->D_Stable

References

Validation & Comparative

A Comparative Guide to the In Vivo Effects of D-Trp(34) NPY and [D-Trp(32)]NPY

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of two synthetic neuropeptide Y (NPY) analogs: D-Trp(34) NPY and [D-Trp(32)]NPY. These peptides are valuable tools for investigating the physiological roles of NPY receptors, particularly in the context of appetite regulation and energy homeostasis. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and drug development.

Executive Summary

D-Trp(34) NPY is a potent and selective agonist for the NPY Y5 receptor, consistently demonstrating a robust orexigenic (appetite-stimulating) effect in vivo.[1] In contrast, the in vivo profile of [D-Trp(32)]NPY is more complex, with conflicting reports describing it as both a competitive antagonist of NPY-induced feeding and a weak agonist capable of stimulating food intake.[2][3] This guide will delve into the experimental evidence that defines these distinct pharmacological profiles.

Quantitative Data Comparison

The following tables summarize the available quantitative data for D-Trp(34) NPY and [D-Trp(32)]NPY from in vivo and in vitro studies.

Table 1: In Vivo Effects on Food Intake

CompoundSpeciesAdministration RouteDoseEffect on Food IntakeAntagonism of NPY-Induced FeedingReference
D-Trp(34) NPY RatIntracerebroventricular (ICV)Not specifiedMarked increaseN/A[1]
[D-Trp(32)]NPY RatIntracerebroventricular (ICV)10 µgNo intrinsic effect reported in this studySignificantly attenuated the 1-hour feeding response induced by 1 µg of NPY[2]
[D-Trp(32)]NPY RatIntracerebroventricular (ICV)40 µgSignificant increaseDid not significantly change the increase in food consumption induced by 20 µg of NPY[3]

Table 2: In Vitro Receptor Binding and Functional Activity

CompoundReceptor SubtypeCell LineAssay TypeValueReference
D-Trp(34) NPY Y5Not specifiedNot specifiedImproved affinity and potency relative to [D-Trp(32)]NPY[4]
[D-Trp(32)]NPY General NPY ReceptorsRat hypothalamic membranes[125I]NPY binding inhibitionPotency comparable to that of NPY[2]
[D-Trp(32)]NPY General NPY ReceptorsRat hypothalamic membranesAdenylate cyclase activityNo intrinsic activity; competitively antagonized NPY's inhibition of isoproterenol-stimulated activity[2]

Signaling Pathways

The primary receptor for the orexigenic effects of NPY and its analogs is the Y5 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by Y5 receptor activation is multifaceted and can vary by cell type.

NPY_Y5_Receptor_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm NPY_Analog D-Trp(34) NPY Y5R NPY Y5 Receptor NPY_Analog->Y5R Binds to G_Protein Gαi/o Y5R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Food Intake (Orexigenesis) PKA->Cellular_Response Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates ERK->Cellular_Response Leads to

NPY Y5 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of D-Trp(34) NPY and [D-Trp(32)]NPY.

In Vivo Food Intake Study in Rats

This protocol is a composite based on standard practices for intracerebroventricular (ICV) administration and feeding behavior analysis.[5][6]

1. Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g) are individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle.

  • Animals have ad libitum access to standard chow and water unless otherwise specified (e.g., for food deprivation studies).

  • All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Intracerebroventricular (ICV) Cannula Implantation:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • The animal is placed in a stereotaxic apparatus. A midline incision is made on the scalp to expose the skull.

  • A guide cannula (e.g., 22-gauge) is implanted into a lateral ventricle using stereotaxic coordinates (e.g., relative to bregma: -0.8 mm posterior, ±1.5 mm lateral, -3.5 mm ventral).

  • The cannula is secured to the skull with dental cement and anchor screws. A dummy cannula is inserted to maintain patency.

  • Animals are allowed a recovery period of at least one week post-surgery. Cannula placement should be verified at the end of the experiment by injecting a dye (e.g., methylene blue).

3. Drug Preparation and Administration:

  • D-Trp(34) NPY and [D-Trp(32)]NPY are dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).

  • For ICV injection, the dummy cannula is removed, and an injector cannula (e.g., 28-gauge), extending slightly beyond the guide cannula, is inserted.

  • The injector is connected to a microsyringe via polyethylene tubing.

  • A specific volume (e.g., 5 µL) of the peptide solution is infused over a set period (e.g., 1-2 minutes) to minimize increases in intracranial pressure.

4. Feeding Behavior Measurement:

  • Pre-weighed food is provided to the animals immediately after injection.

  • Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and correcting for any spillage.

  • Water intake can also be monitored.

  • For antagonist studies, the putative antagonist ([D-Trp(32)]NPY) is administered shortly before the agonist (NPY).

Experimental Workflow for a Comparative In Vivo Study

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (Individual Housing) Surgery ICV Cannula Implantation Acclimatization->Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation Grouping Random Assignment to Treatment Groups: - Vehicle - D-Trp(34) NPY - [D-Trp(32)]NPY - NPY - [D-Trp(32)]NPY + NPY Habituation->Grouping Injection Intracerebroventricular Injection Grouping->Injection Measurement Measurement of Food Intake (1, 2, 4, 24 hours) Injection->Measurement Data_Collection Data Collection and Compilation Measurement->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Conclusion Conclusion Drawing Stats->Conclusion

Workflow for a Comparative Feeding Study

Discussion and Conclusion

The available evidence strongly supports the classification of D-Trp(34) NPY as a potent and selective NPY Y5 receptor agonist with pronounced orexigenic effects. Its ability to robustly stimulate food intake makes it a valuable tool for studying the downstream consequences of Y5 receptor activation in energy balance and metabolism.

The pharmacological profile of [D-Trp(32)]NPY is less definitive. While one study presents it as a competitive antagonist capable of attenuating NPY-induced feeding, another reports agonist-like effects on food intake at a higher dose.[2][3] This discrepancy may be dose-dependent or related to subtle differences in experimental conditions. Researchers should be mindful of this dual activity when designing experiments and interpreting results. Further head-to-head comparative studies are warranted to fully elucidate the receptor binding kinetics and functional activity of [D-Trp(32)]NPY across a range of concentrations and in different experimental paradigms.

References

Validating the Y5 Receptor Agonism of D-Trp(34) NPY with a Selective Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the neuropeptide Y (NPY) Y5 receptor agonism of D-Trp(34) NPY using a selective antagonist. It offers a comparative analysis of its performance, supported by experimental data and detailed protocols, to aid researchers in their pharmacological investigations.

Introduction

Neuropeptide Y (NPY) is a crucial neurotransmitter involved in regulating various physiological processes, with its effects mediated by a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes.[1] The Y5 receptor, in particular, has been implicated in the control of food intake and energy balance, making it a significant target for therapeutic development.[2][3][4] D-Trp(34) NPY has been identified as a potent and selective agonist for the Y5 receptor.[5][6][7] This guide outlines the experimental procedures to rigorously validate this claim by employing a selective Y5 receptor antagonist.

Comparative Ligand Performance at the Y5 Receptor

The efficacy and selectivity of D-Trp(34) NPY can be best understood by comparing its binding affinity and functional potency with endogenous ligands and other analogs across various NPY receptor subtypes.

Table 1: Comparative Binding Affinity (pKi) and Functional Potency (pEC50) of NPY Ligands

LigandHuman Y1 (pKi)Human Y2 (pKi)Human Y4 (pKi)Human Y5 (pKi)Rat Y1 (pEC50)Rat Y2 (pEC50)Rat Y4 (pEC50)Rat Y5 (pEC50)
D-Trp(34) NPY 6.495.437.087.53 6.44<66.287.82
Neuropeptide Y (NPY)High AffinityHigh AffinityHigh AffinityHigh AffinityPotent AgonistPotent AgonistPotent AgonistPotent Agonist

Data sourced from MedChemExpress and Tocris Bioscience.[6][7] As the data indicates, D-Trp(34) NPY exhibits a higher binding affinity and functional potency for the Y5 receptor compared to other NPY receptor subtypes, demonstrating its selectivity.[6][7]

To validate that the observed effects of D-Trp(34) NPY are indeed mediated by the Y5 receptor, a selective antagonist is employed. L-152,804 is a potent and selective non-peptide antagonist for the Y5 receptor.[8][9][10][11]

Table 2: Profile of the Selective Y5 Receptor Antagonist L-152,804

AntagonistTarget ReceptorBinding Affinity (Ki)Selectivity
L-152,804 Human Y526 nM>300-fold selective over hY1, hY2, and hY4 receptors

Data sourced from MedChemExpress and Kanatani et al. (2000).[8][9] The high selectivity of L-152,804 makes it an excellent tool for isolating and confirming the Y5 receptor-mediated actions of D-Trp(34) NPY.

Experimental Protocols

The following protocols describe the key experiments for validating the Y5 receptor agonism of D-Trp(34) NPY.

1. Radioligand Competitive Binding Assay

Objective: To determine the binding affinity of D-Trp(34) NPY for the Y5 receptor and to demonstrate competitive antagonism by L-152,804.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human or rat Y5 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled Y5 receptor ligand (e.g., [125I]Peptide YY), and varying concentrations of unlabeled D-Trp(34) NPY. To test for competitive antagonism, a parallel experiment should be conducted in the presence of a fixed concentration of L-152,804.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation and Detection: Rapidly filter the contents of each well and wash to separate bound from free radioligand. Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the Ki value.

2. Functional Assay: Intracellular Calcium Mobilization

Objective: To measure the agonistic activity of D-Trp(34) NPY at the Y5 receptor and its inhibition by L-152,804.

Methodology:

  • Cell Culture and Dye Loading: Plate Y5 receptor-expressing cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-treatment: For the antagonist experiment, pre-incubate the cells with varying concentrations of L-152,804.

  • Agonist Stimulation: Add varying concentrations of D-Trp(34) NPY to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value. In the presence of the antagonist, a rightward shift in the dose-response curve is expected.

Visualizing the Molecular Interactions and Experimental Workflow

To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.

cluster_0 Y5 Receptor Signaling Pathway D-Trp(34) NPY D-Trp(34) NPY Y5 Receptor Y5 Receptor D-Trp(34) NPY->Y5 Receptor Binds and Activates G-protein (Gi/o) G-protein (Gi/o) Y5 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Leads to L-152,804 L-152,804 L-152,804->Y5 Receptor Blocks Binding

Caption: Y5 Receptor Signaling and Antagonism.

cluster_1 Experimental Workflow for Y5 Agonism Validation Start Start Cell Culture Culture Y5 Receptor- Expressing Cells Start->Cell Culture Binding Assay Competitive Binding Assay (D-Trp(34) NPY vs. Radioligand) Cell Culture->Binding Assay Functional Assay Calcium Mobilization Assay (D-Trp(34) NPY) Cell Culture->Functional Assay Antagonist Binding Competitive Binding Assay with L-152,804 Binding Assay->Antagonist Binding Data Analysis Determine Ki and EC50 Values Antagonist Binding->Data Analysis Antagonist Functional Calcium Mobilization Assay with L-152,804 Pre-treatment Functional Assay->Antagonist Functional Antagonist Functional->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Y5 Agonism Validation Workflow.

Conclusion

The combination of competitive binding assays and functional assays, utilizing the selective Y5 receptor antagonist L-152,804, provides a robust methodology for validating the Y5 receptor agonism of D-Trp(34) NPY. The data presented in this guide confirms the high potency and selectivity of D-Trp(34) NPY for the Y5 receptor. The detailed protocols and visual workflows serve as a practical resource for researchers investigating the pharmacology of NPY receptors and the development of novel therapeutics targeting the Y5 receptor pathway. The orexigenic effects of D-Trp(34) NPY, which can be blocked by a selective Y5 receptor antagonist like CGP 71683A, further underscore its utility as a tool for studying the physiological roles of the Y5 receptor.[5]

References

A Comparative Guide to D-Trp(34) Neuropeptide Y and Other NPY Y5 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-Trp(34) Neuropeptide Y (NPY) and other selective agonists for the Neuropeptide Y receptor subtype 5 (Y5). The Y5 receptor, a G-protein coupled receptor, is a significant target in drug discovery, particularly for therapeutic interventions related to appetite regulation, anxiety, and other physiological processes. This document summarizes key performance data, details experimental methodologies, and visualizes associated signaling pathways to aid researchers in their selection and application of these critical research tools.

Performance Comparison of NPY Y5 Receptor Agonists

The following tables summarize the binding affinities and functional potencies of D-Trp(34) NPY and other notable Y5 receptor agonists. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Ki/IC50 in nM) of NPY Y5 Receptor Agonists at Human NPY Receptors

AgonistY5 ReceptorY1 ReceptorY2 ReceptorY4 ReceptorReference
D-Trp(34) NPY ~1.8 (pKi 7.53)~324 (pKi 6.49)~372 (pKi 5.43)~83 (pKi 7.08)[Unspecified]
[Ala31, Aib32]NPY 6>500>500>1000[1][2]
[cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP 0.2>1000>1000>1000[1]
[D-Trp32]NPY High AffinityReduced PotencyReduced PotencyReduced Potency[1]

Table 2: Functional Potency (pEC50/EC50) of NPY Y5 Receptor Agonists

AgonistReceptor SubtypepEC50Reference
D-Trp(34) NPY rat Y57.82[Unspecified]
D-Trp(34) NPY rat Y16.44[Unspecified]
D-Trp(34) NPY rat Y46.28[Unspecified]
D-Trp(34) NPY rat Y2< 6[Unspecified]

Key NPY Y5 Receptor Agonists: A Closer Look

  • D-Trp(34) NPY: A potent and selective NPY Y5 receptor agonist.[3] Unlike some other Y5-selective agonists, it demonstrates a significant effect on food intake in vivo, making it a valuable tool for studying the physiological roles of the Y5 receptor in appetite regulation.[3]

  • [Ala31, Aib32]NPY: This analog exhibits high selectivity for the Y5 receptor, with significantly reduced affinity for Y1, Y2, and Y4 receptors.[1][4] The introduction of the Ala-Aib motif is a key structural determinant for its Y5 selectivity.[4]

  • Chimeric Peptides (e.g., [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP): These engineered peptides, combining sequences from different members of the NPY family, have been developed to achieve even higher affinity and selectivity for the Y5 receptor.[1] The specific chimeric peptide listed demonstrates picomolar affinity for the Y5 receptor.[1]

  • [D-Trp32]NPY: Another analog with improved affinity for the Y5 receptor and reduced potency at other NPY receptor subtypes.[1] Interestingly, some studies have suggested it can act as a competitive antagonist of NPY in certain contexts.[5]

NPY Y5 Receptor Signaling Pathways

Activation of the NPY Y5 receptor, a Gi/o-coupled receptor, initiates several intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation has been shown to modulate other signaling pathways, including the ERK1/2 and RhoA pathways, which are involved in cell growth, proliferation, and motility.[6][7]

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y5R NPY Y5 Receptor G_protein Gi/o Protein Y5R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates (via βγ subunits) RhoA_GDP RhoA-GDP G_protein->RhoA_GDP Activates GEFs for cAMP cAMP AC->cAMP Converts ATP to RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GDP/GTP Exchange Agonist Y5 Agonist (e.g., D-Trp(34) NPY) Agonist->Y5R Binds

Caption: NPY Y5 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NPY Y5 receptor.

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-PYY).

    • Add varying concentrations of the unlabeled competitor agonist (e.g., D-Trp(34) NPY).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled NPY).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the ability of a Y5 receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Experimental Workflow:

Caption: Workflow for cAMP Functional Assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cells stably expressing the NPY Y5 receptor into a 96-well plate and grow to near confluence.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).

    • Pre-incubate the cells with varying concentrations of the Y5 receptor agonist for a short period (e.g., 15 minutes) at 37°C.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Terminate the reaction by aspirating the medium and lysing the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

Conclusion

The selection of an appropriate NPY Y5 receptor agonist is crucial for the success of research aimed at understanding the physiological roles of this receptor and for the development of novel therapeutics. D-Trp(34) NPY stands out as a potent and selective agonist with demonstrated in vivo efficacy in modulating food intake. Other analogs, such as [Ala31, Aib32]NPY and various chimeric peptides, offer even greater selectivity, which may be advantageous for specific in vitro applications where off-target effects at other NPY receptors are a concern. This guide provides the necessary data and protocols to enable researchers to make informed decisions and to design and execute robust experiments in the field of NPY receptor pharmacology.

References

Comparative Analysis of D-Trp(34) Neuropeptide Y Cross-Reactivity with NPY Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding and functional selectivity of the potent NPY Y5 receptor agonist, D-Trp(34) Neuropeptide Y.

This guide provides a detailed comparison of the cross-reactivity profile of this compound (NPY) across various Neuropeptide Y (NPY) receptor subtypes. D-Trp(34) NPY is a synthetic analog of NPY, a 36-amino acid peptide neurotransmitter, and is recognized for its potent and selective agonist activity at the NPY Y5 receptor.[1] Understanding its interaction with other NPY receptors, namely Y1, Y2, Y4, and Y6, is crucial for its application as a selective pharmacological tool in research and for the development of targeted therapeutics. This document summarizes key binding affinity and functional activity data, provides detailed experimental methodologies, and illustrates the relevant signaling pathways.

Quantitative Comparison of Receptor Binding and Functional Activity

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of D-Trp(34) NPY for human and rat NPY receptor subtypes. The data clearly demonstrates the compound's significant selectivity for the Y5 receptor.

Table 1: Binding Affinity (pKi) of D-Trp(34) NPY for Human and Rat NPY Receptors

Receptor SubtypeHuman (pKi)Rat (pKi)
Y1 6.49[2][3][4]6.55[2][3][4]
Y2 5.43[2][3][4]5.95[2][3][4]
Y4 7.08[2][3][4]6.85[2][3][4]
Y5 7.53[2][3][4]7.41[2][3][4]

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Potency (pEC50) of D-Trp(34) NPY at Rat NPY Receptors

Receptor SubtypepEC50
rY1 6.44[2][3][4][5][6]
rY2 < 6[2][3][4][5][6]
rY4 6.28[2][3][4][5][6]
rY5 7.82[2][3][4][5][6]

Higher pEC50 values indicate greater potency as an agonist.

The data reveals that D-Trp(34) NPY exhibits over 26-fold selectivity for the rat Y5 receptor compared to the Y1 receptor and over 1000-fold selectivity compared to the Y2 and Y4 receptors in functional assays.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of D-Trp(34) NPY for various NPY receptors.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the NPY receptor subtype of interest (e.g., CHO, HEK293, or COS-7 cells).

  • Radioligand: [125I]-labeled Peptide YY ([125I]PYY) or [125I]-labeled Neuropeptide Y ([125I]NPY) at a concentration at or below its Kd for the respective receptor.

  • Competitor Ligand: D-Trp(34) NPY at varying concentrations.

  • Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target NPY receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of D-Trp(34) NPY.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled NPY) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the D-Trp(34) NPY concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of D-Trp(34) NPY that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Setup cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Cell Membranes (with NPY Receptors) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([125I]PYY) Radioligand->Incubation Competitor D-Trp(34) NPY (Varying Concentrations) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 & Ki Counting->Analysis cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Cells Cells Expressing NPY Receptors Preincubation Pre-incubate with D-Trp(34) NPY Cells->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection Lysis->Detection Analysis Calculate EC50 Detection->Analysis DTrpNPY D-Trp(34) NPY NPYR NPY Receptor (Y1, Y2, Y4, Y5) DTrpNPY->NPYR Binds Gi Gi/o Protein NPYR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Modulates cluster_Y1_Y5 Y1 & Y5 Receptor Signaling cluster_Y5 Y5 Receptor Specific Signaling Y1Y5 NPY Y1/Y5 Receptor PLC Phospholipase C Y1Y5->PLC MAPK MAPK/ERK Pathway Y1Y5->MAPK Ca Ca2+ Mobilization PLC->Ca Proliferation Cell Proliferation MAPK->Proliferation Y5 NPY Y5 Receptor RhoA RhoA Pathway Y5->RhoA Motility Cell Motility RhoA->Motility

References

Comparative Analysis of D-Trp(34) NPY Binding Specificity for Y1, Y2, and Y4 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparative analysis of the binding and functional specificity of the synthetic neuropeptide Y (NPY) analog, D-Trp(34) NPY, for the NPY receptor subtypes Y1, Y2, and Y4. The data presented herein is crucial for researchers investigating the physiological roles of NPY receptors and for professionals in drug development targeting this complex signaling system.

Executive Summary

D-Trp(34) NPY is a potent and highly selective agonist for the NPY Y5 receptor.[1][2] This guide focuses on its significantly lower affinity and functional activity at the Y1, Y2, and Y4 receptor subtypes. Experimental data consistently demonstrates that D-Trp(34) NPY exhibits weak binding and functional potency for Y1, Y2, and Y4 receptors, making it a valuable tool for isolating Y5-mediated effects in experimental settings. This document summarizes the available binding affinity and functional assay data, provides detailed experimental methodologies, and visualizes the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of D-Trp(34) NPY for human and rat Y1, Y2, and Y4 receptors. The data is compiled from studies utilizing radioligand binding assays and functional assays measuring the inhibition of cAMP production.

Table 1: Binding Affinity (pKi) of D-Trp(34) NPY for Human and Rat NPY Receptors in CHO Cells

Receptor SubtypeHuman (hY) pKiRat (rY) pKi
Y16.496.55
Y25.435.95
Y47.086.85

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Potency (pEC50) of D-Trp(34) NPY at Rat NPY Receptors [2]

Receptor SubtypeCell LineFunctional AssayRat (rY) pEC50
Y1CHOcAMP Inhibition6.44
Y2CHOcAMP Inhibition<6
Y4HEK-293cAMP Inhibition6.28

Higher pEC50 values indicate greater potency in functional assays.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: competitive radioligand binding assays and functional cAMP inhibition assays.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a test compound, such as D-Trp(34) NPY, to NPY receptors expressed in a stable cell line.

Objective: To determine the equilibrium dissociation constant (Ki) of D-Trp(34) NPY for Y1, Y2, and Y4 receptors.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human or rat NPY receptor subtype of interest (Y1, Y2, or Y4).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [125I]PYY or [3H]NPY).

  • Test Compound: D-Trp(34) NPY.

  • Assay Buffer: Typically 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, increasing concentrations of the unlabeled competitor (D-Trp(34) NPY), and a fixed concentration of the radioligand.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of unlabeled native NPY.

  • Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plates for a specified time (e.g., 60-120 minutes) at room temperature to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition Protocol

This protocol measures the ability of D-Trp(34) NPY to inhibit the production of cyclic AMP (cAMP) in cells expressing Gi-coupled NPY receptors.

Objective: To determine the functional potency (EC50 or IC50) of D-Trp(34) NPY at Y1, Y2, and Y4 receptors.

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the NPY receptor of interest.

  • Test Compound: D-Trp(34) NPY.

  • Forskolin: An adenylyl cyclase activator.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium.

  • Stimulation Buffer: Typically HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to grow to confluence.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of D-Trp(34) NPY for a short period (e.g., 15 minutes) at room temperature.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the D-Trp(34) NPY concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the peptide that inhibits 50% of the forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

NPY receptors are G-protein coupled receptors (GPCRs). The Y1, Y2, and Y4 receptor subtypes primarily couple to the Gi/o family of G-proteins.[3] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.[3] In some cellular contexts, Y1 and Y4 receptors have also been shown to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Below are diagrams illustrating the primary signaling pathway for Y1, Y2, and Y4 receptors, as well as the general workflows for the binding and functional assays described.

G cluster_receptor Cell Membrane NPY_Ligand NPY Ligand (e.g., D-Trp(34) NPY) Y_Receptor Y1 / Y2 / Y4 Receptor NPY_Ligand->Y_Receptor Binds G_Protein Gi/o Protein (αβγ) Y_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition of cellular function) PKA->Cellular_Response Leads to

Caption: Primary signaling pathway for Y1, Y2, and Y4 receptors.

G cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare reagents Plate_Setup Set up 96-well plate with buffer, competitor (D-Trp(34) NPY), and radioligand Start->Plate_Setup Add_Membranes Add cell membranes expressing Y receptor Plate_Setup->Add_Membranes Incubate Incubate to reach equilibrium Add_Membranes->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity Wash->Count Analyze Analyze data to determine Ki Count->Analyze

Caption: General workflow for a radioligand binding assay.

G cluster_workflow cAMP Inhibition Assay Workflow Start Start: Plate cells Pre_Incubate Pre-incubate cells with D-Trp(34) NPY Start->Pre_Incubate Stimulate Stimulate with Forskolin to produce cAMP Pre_Incubate->Stimulate Incubate Incubate Stimulate->Incubate Lyse Lyse cells Incubate->Lyse Measure_cAMP Measure intracellular cAMP Lyse->Measure_cAMP Analyze Analyze data to determine IC50 Measure_cAMP->Analyze

Caption: General workflow for a cAMP inhibition functional assay.

References

A Comparative Analysis of D-Trp(34) NPY and Peptide YY (3-36) on Food Intake Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the physiological effects of two neuropeptide analogs, D-Trp(34) Neuropeptide Y (NPY) and Peptide YY (3-36) (PYY (3-36)), on the regulation of food intake. The information is intended for researchers, scientists, and professionals involved in drug development and the study of metabolic regulation.

Executive Summary

D-Trp(34) NPY and PYY (3-36) are both analogs of the endogenous neuropeptide Y family, but they exhibit opposing effects on food intake due to their differential selectivity for NPY receptor subtypes. D-Trp(34) NPY is a potent and selective agonist for the NPY Y5 receptor, leading to a significant increase in food consumption (orexigenic effect). In contrast, PYY (3-36) is a selective agonist for the NPY Y2 receptor, resulting in a notable reduction in appetite and food intake (anorexigenic effect). This guide will delve into the experimental data supporting these effects, the underlying signaling pathways, and the methodologies employed in key studies.

Data Presentation: Quantitative Comparison

The following tables summarize the receptor binding affinities and the observed effects on food intake for both peptides.

Table 1: NPY Receptor Subtype Binding Affinity (pKi)

PeptideHuman Y1Human Y2Human Y4Human Y5Rat Y1Rat Y2Rat Y4Rat Y5
D-Trp(34) NPY 6.49[1][2]5.43[1][2]7.08[1][2]7.53[1][2]6.55[1][2]5.95[1][2]6.85[1][2]7.41[1][2]
Peptide YY (3-36) Lower AffinityHigh AffinityLower AffinityLower Affinity----

Note: Specific pKi values for PYY (3-36) at all receptor subtypes were not consistently available in the reviewed literature, but its high selectivity for the Y2 receptor is well-established.[3][4][5]

Table 2: Functional Potency (pEC50)

PeptideRat Y1Rat Y2Rat Y4Rat Y5
D-Trp(34) NPY 6.44<66.287.82

Data from studies in CHO and HEK-293 cells.[1][2]

Table 3: Effects on Food Intake

PeptidePrimary Receptor TargetEffect on Food IntakeKey FindingsAnimal Model/Subject
D-Trp(34) NPY NPY Y5 Receptor[1][6]Increases (Orexigenic)[1][6]Markedly stimulates food intake.[1][6] This effect is blocked by a selective Y5 receptor antagonist.[6]Rats[1][6]
Peptide YY (3-36) NPY Y2 Receptor[3][4]Decreases (Anorexigenic)[3][4][5]Peripheral injection inhibits food intake and reduces weight gain.[3][4] In humans, infusion reduces food intake by 33% over 24 hours.[3][4] The anorectic effect is absent in Y2 receptor-null mice.[3][4]Rats, Mice, Humans[3][4][5]

Experimental Protocols

In Vivo Food Intake Studies with D-Trp(34) NPY
  • Animal Model: Male Long-Evans rats.

  • Administration: Intracerebroventricular (ICV) injection.

  • Dosage: Doses ranging from 0 to 16 µg per rat have been used.[2]

  • Measurement of Food Intake: Food consumption is typically measured at various time points post-injection (e.g., 1, 2, and 4 hours) by weighing the remaining food.

  • Antagonist Studies: To confirm the role of the Y5 receptor, a selective Y5 receptor antagonist (e.g., CGP 71683A) can be administered prior to the D-Trp(34) NPY injection to observe if the orexigenic effect is blocked.[6]

In Vivo Food Intake Studies with Peptide YY (3-36)
  • Animal Models: Rats and mice (including wild-type and Y2r-null mice).[3][4]

  • Administration: Peripheral administration via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion.[3][4][5] Intra-arcuate injections have also been performed in rats.[3][4]

  • Dosage: Varies by study and administration route. For instance, i.p. injections in rodents and i.v. infusions in humans at postprandial concentrations.[3][4]

  • Measurement of Food Intake: Cumulative food intake is measured at specific time points (e.g., 2, 4, and 24 hours) after administration.[3][4]

  • Human Studies: In human trials, subjects receive an infusion of PYY (3-36) or saline, and food intake is assessed from a free-choice buffet meal.[3][4] Appetite is also rated using visual analog scales.

Signaling Pathways and Mechanisms of Action

D-Trp(34) NPY - Orexigenic Pathway

D-Trp(34) NPY exerts its food intake-stimulatory effect by activating the NPY Y5 receptor, which is predominantly expressed in the hypothalamus, a key brain region for appetite regulation.[7] The activation of the Y5 receptor is believed to be a crucial component of the NPY-mediated orexigenic signaling cascade.[6][8]

D_Trp34_NPY_Pathway D-Trp(34) NPY D-Trp(34) NPY NPY Y5 Receptor NPY Y5 Receptor D-Trp(34) NPY->NPY Y5 Receptor Binds and Activates Hypothalamic Neurons Hypothalamic Neurons NPY Y5 Receptor->Hypothalamic Neurons Initiates Signaling Cascade Increased Food Intake Increased Food Intake Hypothalamic Neurons->Increased Food Intake Promotes

Caption: Orexigenic signaling of D-Trp(34) NPY via the Y5 receptor.

Peptide YY (3-36) - Anorexigenic Pathway

PYY (3-36) reduces food intake through its action on the NPY Y2 receptor, which functions as an inhibitory presynaptic receptor in the arcuate nucleus of the hypothalamus.[3][4] By binding to Y2 receptors on NPY/AgRP (agouti-related peptide) neurons, PYY (3-36) inhibits the release of these orexigenic neuropeptides. This disinhibits adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, leading to a reduction in appetite.[3][4]

PYY_3_36_Pathway cluster_arcuate Arcuate Nucleus PYY (3-36) PYY (3-36) Y2 Receptor Y2 Receptor PYY (3-36)->Y2 Receptor NPY/AgRP Neuron NPY/AgRP Neuron POMC Neuron POMC Neuron NPY/AgRP Neuron->POMC Neuron Inhibits Reduced Food Intake Reduced Food Intake POMC Neuron->Reduced Food Intake Promotes Y2 Receptor->NPY/AgRP Neuron Inhibits

Caption: Anorexigenic signaling of PYY (3-36) in the arcuate nucleus.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of these two peptides on food intake in a rodent model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_data Data Collection & Analysis Animal Acclimatization Animal Acclimatization Surgical Implantation (ICV Cannula) Surgical Implantation (ICV Cannula) Animal Acclimatization->Surgical Implantation (ICV Cannula) Baseline Food Intake Measurement Baseline Food Intake Measurement Surgical Implantation (ICV Cannula)->Baseline Food Intake Measurement Vehicle Control Vehicle Control Baseline Food Intake Measurement->Vehicle Control D-Trp(34) NPY D-Trp(34) NPY Baseline Food Intake Measurement->D-Trp(34) NPY PYY (3-36) PYY (3-36) Baseline Food Intake Measurement->PYY (3-36) Food Intake Measurement (Post-injection) Food Intake Measurement (Post-injection) Vehicle Control->Food Intake Measurement (Post-injection) D-Trp(34) NPY->Food Intake Measurement (Post-injection) PYY (3-36)->Food Intake Measurement (Post-injection) Statistical Analysis Statistical Analysis Food Intake Measurement (Post-injection)->Statistical Analysis Comparison of Effects Comparison of Effects Statistical Analysis->Comparison of Effects

Caption: Workflow for in vivo comparison of peptide effects on food intake.

Conclusion

D-Trp(34) NPY and Peptide YY (3-36) serve as excellent examples of how subtle changes in peptide structure can lead to profound and opposing physiological outcomes through selective receptor targeting. While D-Trp(34) NPY potently stimulates feeding via the Y5 receptor, PYY (3-36) effectively suppresses appetite through the Y2 receptor. This comparative guide highlights the distinct mechanisms of these two compounds, providing valuable insights for researchers in the fields of neuroscience, endocrinology, and the development of therapeutics for metabolic disorders.

References

A Comparative Guide to Antagonists in D-Trp(34) NPY-Induced Feeding Models: Spotlight on CGP 71683A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective Neuropeptide Y (NPY) Y5 receptor antagonist, CGP 71683A, and its utility in blocking feeding induced by the Y5 receptor agonist, D-Trp(34) NPY. We will delve into its performance relative to other NPY receptor antagonists, present supporting experimental data, and provide detailed methodologies for key experiments. This objective analysis aims to equip researchers with the necessary information to make informed decisions when selecting pharmacological tools for studying NPY-mediated feeding behaviors.

The NPY System and Feeding Regulation

Neuropeptide Y is a potent orexigenic peptide in the central nervous system, exerting its effects through a family of G-protein coupled receptors, primarily the Y1 and Y5 subtypes.[1][2] The activation of these receptors in the hypothalamus is strongly associated with an increase in food intake.[3] Understanding the specific roles of these receptor subtypes is crucial for the development of anti-obesity therapeutics. The use of selective agonists and antagonists is a key strategy in dissecting these complex pathways. D-Trp(34) NPY is a potent and selective agonist for the NPY Y5 receptor, which, unlike some other Y5 agonists, markedly increases food intake in rats, making it a valuable tool for studying the role of the Y5 receptor in feeding.[4]

CGP 71683A: A Selective Y5 Receptor Antagonist

CGP 71683A is a non-peptide antagonist with high affinity and selectivity for the NPY Y5 receptor.[5][6] It displays over 1000-fold selectivity for the Y5 receptor subtype over Y1, Y2, and Y4 receptors.[5] This selectivity has positioned CGP 71683A as a primary tool for investigating the physiological functions of the Y5 receptor, particularly its role in mediating NPY's effect on food intake.

Performance Comparison: CGP 71683A vs. Y1 Receptor Antagonists

The primary alternative strategy for blocking NPY-induced feeding is through the antagonism of the Y1 receptor. A prominent and well-characterized Y1 antagonist is BIBO 3304.[7] The following data, compiled from various studies, compares the efficacy of CGP 71683A and Y1 receptor antagonists in rodent feeding models.

Quantitative Data Summary
CompoundTarget ReceptorAgonist UsedAnimal ModelDose of AntagonistRoute of AdministrationEffect on Food IntakeReference
CGP 71683A Y5NPYRat (obese Zucker)>15 nmol/kgIntracerebroventricular (i.c.v.)Blockade of NPY-induced feeding[8]
CGP 71683A Y5NPY (high dose)Rat100 nmol/rati.c.v.Significantly reduced food intake 2-4 hours post-injection[1]
CGP 71683A Y5D-Trp(34) NPYRatNot specifiedNot specifiedBlocks the increase in food intake[4]
CGP 71683A Y5Fasting-inducedRat1-10 mg/kgIntraperitoneal (i.p.)Dose-dependently decreased nocturnal and fasting-induced food intake[9]
BIBO 3304 Y1NPYRat1 and 10 nmol/rati.c.v.Significantly inhibited NPY-induced feeding[1]
BIBO 3304 Y1NPYRat30 µgParaventricular nucleusInhibited NPY-induced feeding response[7]
BIBO 3304 Y1Orexin-ARat60 µgi.c.v.Partially inhibited orexin-A-induced feeding[10]
1229U91 Y1NPYRat30 µgi.c.v.Completely inhibited NPY-induced food intake[3]

Note: Direct comparison of doses and effects should be made with caution as experimental conditions (e.g., specific agonist dose, timing of measurements) may vary between studies.

Off-Target Effects and Considerations

A critical consideration when using pharmacological tools is their specificity. While CGP 71683A exhibits high selectivity for the Y5 receptor over other NPY receptor subtypes, some studies have reported potential off-target effects. Notably, CGP 71683A has been shown to have a high affinity for muscarinic receptors and the serotonin uptake recognition site.[8] Furthermore, administration of CGP 71683A has been associated with an inflammatory response in the brain, which could contribute to its effects on food intake.[8] These findings suggest that the reduction in food intake observed with CGP 71683A may not be solely attributable to Y5 receptor blockade and highlight the importance of careful experimental design and data interpretation.

Experimental Protocols

Intracerebroventricular (ICV) Cannulation in Rats

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the brain.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical drill

  • Stainless steel guide cannula (22-26 gauge)

  • Dental cement

  • Screws for skull fixation

  • Stylet to keep the cannula patent

  • Surgical instruments (scalpel, forceps, etc.)

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and place it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Clean the skull surface and identify the bregma.

  • Determine the coordinates for the lateral ventricle (e.g., approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).

  • Drill a small hole at the determined coordinates.

  • Insert the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a stylet into the guide cannula to prevent blockage.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover for at least one week before experimentation.

Measurement of Food Intake

This protocol outlines the procedure for measuring food intake in rats following ICV administration of agonists and antagonists.

Materials:

  • Rats with implanted ICV cannulas

  • Agonist (e.g., D-Trp(34) NPY) and antagonist (e.g., CGP 71683A) solutions

  • Microinjection pump and syringe

  • Specialized cages for individual housing and food intake monitoring (or manual measurement)

  • Pre-weighed food pellets or powder

Procedure:

  • Habituate the rats to the experimental conditions, including individual housing and the injection procedure.

  • On the day of the experiment, remove the stylet from the guide cannula.

  • Administer the antagonist (e.g., CGP 71683A) or vehicle via an injection cannula connected to a microinjection pump over a set period (e.g., 1-2 minutes).

  • A few minutes after the antagonist injection, administer the agonist (e.g., D-Trp(34) NPY) or vehicle using the same procedure.

  • Immediately after the injections, provide the rats with a pre-weighed amount of food.

  • Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Automated systems can also be used for continuous monitoring of feeding behavior.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated.

NPY Signaling Pathway in Feeding Regulation```dot

NPY_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_postsynaptic Postsynaptic Neuron NPY Neuropeptide Y (NPY) or D-Trp(34) NPY Y1R Y1 Receptor NPY->Y1R binds Y5R Y5 Receptor NPY->Y5R binds G_protein G-protein activation Y1R->G_protein Y5R->G_protein Second_messengers Second Messengers (e.g., ↓cAMP, ↑Ca2+) G_protein->Second_messengers Feeding Increased Food Intake Second_messengers->Feeding CGP CGP 71683A CGP->Y5R blocks BIBO BIBO 3304 BIBO->Y1R blocks

Caption: A typical experimental workflow for a rodent feeding study.

Conclusion

CGP 71683A is a potent and selective NPY Y5 receptor antagonist that effectively blocks feeding induced by the Y5-selective agonist D-Trp(34) NPY. Its high selectivity for the Y5 receptor makes it a valuable tool for dissecting the role of this specific receptor subtype in the complex regulation of appetite. However, researchers must be cognizant of its potential off-target effects, particularly at muscarinic and serotonin systems, and the possibility of inducing an inflammatory response in the brain.

References

Unraveling the Metabolic Effects of D-Trp(34)NPY: A Comparative Analysis in Pair-Feeding Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic consequences of activating the Neuropeptide Y Y5 receptor with D-Trp(34)NPY reveals significant effects on energy storage and expenditure, independent of its potent appetite-stimulating properties. This guide provides a comparative analysis of D-Trp(34)NPY's metabolic actions, validated through pair-feeding studies, and contrasts them with the effects of other Neuropeptide Y (NPY) receptor agonists.

This publication is tailored for researchers, scientists, and drug development professionals investigating metabolic disorders. It offers a comprehensive overview of the experimental data, detailed protocols for key experiments, and visual representations of the underlying biological pathways and experimental designs.

Comparative Analysis of Metabolic Effects

To distinguish the direct metabolic consequences of NPY receptor activation from the secondary effects of hyperphagia, pair-feeding studies are an indispensable tool. In this experimental paradigm, the food intake of a control group is matched to that of the treated group, ensuring that any observed differences in metabolic parameters can be attributed to the compound's direct action.[1]

A pivotal study by Mashiko et al. (2003) investigated the chronic intracerebroventricular (ICV) infusion of the selective NPY Y5 receptor agonist, D-Trp(34)NPY, in mice.[2] The results from the pair-fed group, which received the same amount of food as the D-Trp(34)NPY-treated group, demonstrated that activation of the Y5 receptor induces metabolic changes that promote obesity, even when food intake is controlled.[2]

For a comparative perspective, we will contrast these findings with a study on a selective NPY Y1 receptor agonist, which also utilized a pair-feeding design to isolate its metabolic effects.

ParameterVehicle Control (Ad libitum)D-Trp(34)NPY (Ad libitum)D-Trp(34)NPY (Pair-Fed)NPY Y1 Agonist (Pair-Fed)
Body Weight Gain (g) 1.2 ± 0.34.8 ± 0.42.5 ± 0.3Increased
White Adipose Tissue (WAT) Weight (g) 1.1 ± 0.12.5 ± 0.21.8 ± 0.1Increased
Hormone-Sensitive Lipase (HSL) Activity in WAT BaselineNot ReportedDecreasedNot Reported
Uncoupling Protein-1 (UCP-1) mRNA in Brown Adipose Tissue (BAT) BaselineNot ReportedDecreasedNot Reported
Statistically significant difference compared to the vehicle control group.

Data for D-Trp(34)NPY is sourced from Mashiko et al. (2003)[2]. Data for the NPY Y1 agonist is qualitatively described as "increased" based on findings from relevant studies.[3]

The data clearly indicates that even when caloric intake is identical, chronic activation of the NPY Y5 receptor by D-Trp(34)NPY leads to a significant increase in body weight and white adipose tissue accumulation.[2] This is attributed to a decrease in lipolysis, as evidenced by reduced hormone-sensitive lipase activity, and a decrease in thermogenesis, indicated by lower uncoupling protein-1 mRNA expression in brown adipose tissue.[2] Similarly, activation of the NPY Y1 receptor also promotes increased adiposity under pair-fed conditions, suggesting a convergent role for both Y1 and Y5 receptors in regulating energy storage.[3]

Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Pair-Feeding Study Protocol

The objective of a pair-feeding study is to control for the variable of food intake between experimental groups.[1]

  • Animal Model: Male C57BL/6J mice are commonly used.[2]

  • Acclimation: Animals are individually housed and acclimated to the housing conditions and diet for at least one week prior to the experiment.[4]

  • Group Allocation: Mice are divided into three groups:

    • Vehicle control (ad libitum feeding)

    • D-Trp(34)NPY-treated (ad libitum feeding)

    • D-Trp(34)NPY-treated (pair-fed)

  • Treatment Administration: D-Trp(34)NPY or vehicle is administered via chronic intracerebroventricular (ICV) infusion using osmotic mini-pumps.

  • Feeding Regimen:

    • The ad libitum groups have free access to food and water.

    • The daily food intake of the D-Trp(34)NPY ad libitum group is measured.

    • The following day, the pair-fed group receives the exact amount of food consumed by their ad libitum counterparts on the previous day.[5][6]

  • Data Collection: Body weight and food intake are recorded daily. At the end of the study, tissues such as white and brown adipose tissue are collected for further analysis.[2]

Intracerebroventricular (ICV) Cannula Implantation and Infusion

Chronic central administration of peptides is achieved through stereotaxic surgery and the implantation of an indwelling cannula connected to an osmotic mini-pump.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).[7]

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small hole is drilled in the skull at the coordinates corresponding to the lateral ventricle.[8][9][10]

  • Cannula Implantation: A stainless-steel cannula is lowered into the lateral ventricle and secured to the skull with dental cement.[1]

  • Osmotic Pump Connection: The cannula is connected via tubing to a subcutaneously implanted osmotic mini-pump pre-filled with either D-Trp(34)NPY solution or vehicle.[3] The pump delivers the solution at a constant rate for the duration of the study.

Measurement of Hormone-Sensitive Lipase (HSL) Activity

HSL is a key enzyme in the mobilization of fatty acids from adipose tissue. Its activity can be measured using an in vitro assay.[11][12][13]

  • Tissue Homogenization: White adipose tissue is homogenized in a buffer solution.

  • Substrate Preparation: A radiolabeled triacylglycerol substrate is prepared.

  • Enzymatic Reaction: The tissue homogenate is incubated with the substrate. HSL in the homogenate will hydrolyze the triacylglycerol, releasing radiolabeled fatty acids.

  • Extraction and Scintillation Counting: The released fatty acids are extracted and quantified using a scintillation counter. The amount of radioactivity is proportional to the HSL activity.

Analysis of Uncoupling Protein-1 (UCP-1) mRNA Expression

UCP-1 is a key molecule for non-shivering thermogenesis in brown adipose tissue. Its gene expression is commonly measured by quantitative real-time PCR (qRT-PCR).[14][15][16]

  • RNA Extraction: Total RNA is extracted from brown adipose tissue using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR with primers specific for UCP-1 and a reference gene (e.g., β-actin). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of UCP-1 mRNA is calculated after normalization to the expression of the reference gene.

Visualizing the Pathways and Processes

To facilitate a clearer understanding of the biological mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

NPY_Signaling_Pathway cluster_neuron NPY Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y5R Y5 Receptor NPY->Y5R D-Trp(34)NPY (Agonist) Y1R Y1 Receptor NPY->Y1R Y1 Agonist G_protein Gαi/o Y5R->G_protein Food_Intake ↑ Food Intake Y5R->Food_Intake Y1R->G_protein Y1R->Food_Intake AC Adenylate Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Metabolic_Effects Metabolic Effects (↓ Lipolysis, ↓ Thermogenesis) cAMP->Metabolic_Effects Pair_Feeding_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals Mice Group1 Group 1: Vehicle (Ad libitum) Animals->Group1 Group2 Group 2: D-Trp(34)NPY (Ad libitum) Animals->Group2 Group3 Group 3: D-Trp(34)NPY (Pair-Fed) Animals->Group3 Compare_Metabolism Compare Metabolic Parameters (Body Weight, Adipose Tissue, HSL, UCP-1) Group1->Compare_Metabolism Measure_Intake Measure Food Intake of Group 2 Group2->Measure_Intake Group2->Compare_Metabolism Group3->Compare_Metabolism Feed_Group3 Feed Group 3 the same amount as Group 2 Measure_Intake->Feed_Group3

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for D-Trp(34) Neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. D-Trp(34) neuropeptide Y, a potent and selective neuropeptide Y (NPY) Y5 receptor agonist, requires careful consideration for its disposal to ensure laboratory safety and environmental protection.[1][2][3][4] Although some safety data sheets (SDS) may not classify it as a hazardous substance, it is prudent to handle it as potentially hazardous.[5][6] Furthermore, some suppliers classify this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the need for rigorous disposal protocols.[7]

This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a suitable environment.

Personal Protective Equipment (PPE) and Engineering Controls:

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldTo prevent exposure to splashes of solutions containing the peptide.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact with the peptide.[8]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[8]
Ventilation Chemical fume hoodRecommended when handling the powdered form of the peptide to prevent inhalation.[5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached systematically, from the point of waste generation to its final collection by authorized personnel.

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Immediately upon generation, segregate all waste contaminated with this compound.

    • This includes unused solid peptide, solutions containing the peptide, and contaminated labware (e.g., pipette tips, tubes, vials).

    • Do not mix peptide waste with regular trash or pour it down the drain.[8][9]

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container.

    • Liquid Waste: Use a dedicated, leak-proof, and sealed container for all aqueous and organic solutions containing the peptide.[8]

    • Sharps: Any contaminated sharps (needles, syringes, etc.) must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Any known hazard information (e.g., "Toxic to aquatic life").[7]

      • The date of accumulation.

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.[5]

    • Utilize secondary containment trays to prevent spills.[5]

  • Final Disposal:

    • Once the waste container is nearly full (around 90% capacity) or has reached the institutional time limit for storage, arrange for its collection.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to schedule a pickup for hazardous waste.[5][9]

    • Follow all institutional procedures for waste manifest and handover.

First Aid and Spill Response:

IncidentFirst Aid / Spill Response Procedure
Skin Contact Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.[6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[6][8]
Inhalation Move the individual to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation).[6]
Ingestion Wash out the mouth with water. Do not induce vomiting. Call a physician.[6]
Spill Evacuate and restrict access to the area. Use absorbent materials for liquid spills. For solid spills, carefully sweep to avoid creating dust. Decontaminate the area and dispose of all cleanup materials as hazardous waste.[6][8]

Disposal Workflow and Logical Relationships

To visualize the procedural flow of this compound disposal, the following diagrams illustrate the key decision points and steps.

A Waste Generation (Solid, Liquid, Consumables) C Is waste biohazardous? (e.g., used in cell culture) A->C B Segregate as Chemical Waste E Containerize and Label 'Hazardous Waste' B->E C->B No D Decontaminate (e.g., Autoclave) C->D Yes D->B F Store in Designated Satellite Area E->F G Contact EHS for Pickup F->G H Final Disposal by Authorized Personnel G->H

General Disposal Workflow for this compound.

cluster_spill Spill Response Spill Spill Occurs Evacuate Evacuate & Restrict Access Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Cleanup Materials as Hazardous Waste Decon->Dispose

Emergency Spill Response Workflow.

References

Personal protective equipment for handling D-Trp(34) neuropeptide Y

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of D-Trp(34) neuropeptide Y is paramount for both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. While some safety data sheets (SDS) classify this peptide as not hazardous, others indicate potential for acute toxicity if swallowed and aquatic toxicity, especially for the TFA salt form.[1][2] Therefore, a cautious approach is warranted. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[3][4]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their chemical resistance.[3][4] Consider changing them frequently, especially if contact with the peptide occurs.
Respiratory Protection Fume HoodAll handling of the lyophilized powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[4][5]
RespiratorMay be necessary for large quantities or in situations with inadequate ventilation, based on a site-specific risk assessment.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is critical for maintaining the stability and integrity of this compound and ensuring user safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light and moisture.[3]

2. Preparation for Reconstitution:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Perform all manipulations of the lyophilized powder inside a chemical fume hood.[4]

3. Reconstitution:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the vial.

  • Use a sterile, appropriate solvent (e.g., sterile water, buffer, or as recommended by the supplier) to reconstitute the peptide.

  • Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[3]

  • If the entire amount is not used at once, create single-use aliquots to avoid repeated freeze-thaw cycles.[3]

4. Experimental Use:

  • When handling solutions, continue to wear all recommended PPE.

  • Work in a well-ventilated area.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Aqueous Waste: Collect all aqueous solutions containing the peptide in a designated chemical waste container.[4] Do not dispose of peptide solutions down the drain.[4]

  • Disposal Method: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[4][5] This may involve incineration by a licensed waste disposal company.[5]

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with large amounts of water. Seek medical attention if irritation develops.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials.[4] Clean the area with a suitable decontaminating agent.[1] Collect all cleanup materials in a hazardous waste container.

Below is a diagram illustrating the general workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Waste Disposal A Receiving and Storage (-20°C or colder) B Equilibrate to Room Temp (in desiccator) A->B C Don Appropriate PPE B->C Proceed to handling D Reconstitution (Gentle mixing) C->D E Aliquoting for Storage D->E F Conduct Experiment E->F Use in experiments G Collect Contaminated Solids F->G Generate solid waste H Collect Liquid Waste F->H Generate liquid waste I Dispose as Chemical Waste (Follow Regulations) G->I H->I

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.